molecular formula C21H38O4 B15611403 1-Linoleoyl Glycerol

1-Linoleoyl Glycerol

Numéro de catalogue: B15611403
Poids moléculaire: 354.5 g/mol
Clé InChI: WECGLUPZRHILCT-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Linoleoyl Glycerol is a useful research compound. Its molecular formula is C21H38O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H38O4

Poids moléculaire

354.5 g/mol

Nom IUPAC

[(2S)-2,3-dihydroxypropyl] octadeca-9,12-dienoate

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/t20-/m0/s1

Clé InChI

WECGLUPZRHILCT-FQEVSTJZSA-N

Origine du produit

United States

Foundational & Exploratory

The Biological Activity of 1-Linoleoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-Linoleoyl Glycerol (B35011) (1-LG), a monoacylglycerol with significant potential in therapeutic development. This document outlines its primary mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Core Biological Activities and Mechanisms of Action

1-Linoleoyl Glycerol (1-LG), also known as 1-monolinolein, is a naturally occurring lipid molecule that has garnered scientific interest for its multifaceted biological activities. Primarily, its effects are attributed to two key molecular interactions: the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2) and the activation of G protein-coupled receptor 119 (GPR119). These interactions confer upon 1-LG significant anti-inflammatory and metabolic modulatory properties.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

A primary and well-characterized biological activity of 1-LG is its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2] Lp-PLA2 is implicated in the pathogenesis of atherosclerosis and inflammation.[3] By hydrolyzing oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), Lp-PLA2 generates pro-inflammatory mediators, most notably lysophosphatidylcholine (B164491) (Lyso-PC).[4]

1-LG has been shown to inhibit Lp-PLA2 activity with a reported IC50 value of 45 µM.[5] This inhibition is a key mechanism behind 1-LG's anti-inflammatory and potential anti-atherogenic effects. By reducing the production of Lyso-PC, 1-LG can attenuate the inflammatory cascade, including the downstream production of cytokines like Interleukin-6 (IL-6).[1]

Agonism of G Protein-Coupled Receptor 119 (GPR119)

1-LG has also been identified as a potential agonist for the G protein-coupled receptor 119 (GPR119).[6] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[7]

Activation of GPR119 by an agonist leads to the stimulation of the Gαs signaling pathway, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion.[8][9] While 1-LG's agonistic activity on GPR119 has been reported, it is considered to be of lower potency compared to other endogenous and synthetic agonists.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound.

Target Activity Parameter Value Cell Line/System Reference(s)
Lipoprotein-associated phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor Acetylhydrolase (PAF-AH)InhibitionIC5045 µMHuman plasma PAF-AH[1][5]
G protein-coupled receptor 119 (GPR119)AgonismEC50 (cAMP accumulation)~36 µMGPR119-expressing COS-7 cells[8]

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Lp-PLA2 Inhibition Pathway

Lp_PLA2_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lyso-PC (pro-inflammatory) Lp_PLA2->Lyso_PC Produces Inflammatory_Response Inflammatory Response (e.g., IL-6 production) Lyso_PC->Inflammatory_Response Promotes NLRP3 NLRP3 Inflammasome Activation Lyso_PC->NLRP3 Promotes 1_LG This compound 1_LG->Lp_PLA2 Inhibits

Caption: Inhibition of Lp-PLA2 by this compound, reducing pro-inflammatory lipid mediators.

GPR119 Activation Pathway in Intestinal L-Cells

GPR119_Activation cluster_membrane L-Cell Membrane cluster_intracellular Intracellular Signaling GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Gene GLP-1 Gene Transcription CREB->GLP1_Gene Activates GLP1_Vesicles GLP-1 Vesicles GLP1_Gene->GLP1_Vesicles Leads to GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release Promotes 1_LG This compound 1_LG->GPR119 Activates

Caption: GPR119 activation by this compound leading to GLP-1 release.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's biological activity are provided below.

Lp-PLA2/PAF-AH Inhibition Assay

This protocol is adapted from commercially available PAF Acetylhydrolase inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Lp-PLA2 activity.

Principle: This is a colorimetric assay that utilizes a synthetic substrate, 2-thio PAF. Hydrolysis of the acetyl thioester bond at the sn-2 position by Lp-PLA2 releases a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 405-414 nm.

Materials:

  • Purified human plasma Lp-PLA2 (PAF-AH)

  • This compound (test inhibitor)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's Reagent)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the 1-LG stock solution in the assay buffer to achieve a range of final concentrations to be tested.

    • Reconstitute 2-thio PAF substrate and DTNB in assay buffer according to the manufacturer's instructions.

    • Dilute the Lp-PLA2 enzyme to the working concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add assay buffer, DTNB solution, and the same volume of solvent used for the inhibitor.

    • Inhibitor Wells: Add assay buffer, DTNB solution, and the desired concentration of this compound.

    • Blank Wells: Add assay buffer, DTNB solution, and solvent (no enzyme will be added to these wells).

  • Enzyme Addition: Add the diluted Lp-PLA2 enzyme to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Blank" wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the 2-thio-PAF substrate to all wells.

  • Measurement: Immediately begin reading the absorbance at 405-414 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank wells from the rates of the control and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

GPR119-Mediated cAMP Accumulation Assay

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay, a common method for measuring cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR119-mediated cAMP production.

Principle: This is a competitive immunoassay. cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, fluorescence resonance energy transfer (FRET) occurs. An increase in intracellular cAMP leads to a decrease in the FRET signal.

Materials:

  • HEK293 cells stably expressing human GPR119

  • This compound (test agonist)

  • Forskolin (B1673556) (positive control)

  • cAMP HTRF assay kit (containing cAMP-d2 tracer and anti-cAMP antibody-cryptate)

  • Cell culture medium

  • Stimulation buffer

  • 384-well white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 384-well white microplate at a determined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the 1-LG stock solution in stimulation buffer.

    • Prepare a solution of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add the diluted compounds, positive control, and vehicle control to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 tracer and the anti-cAMP antibody-cryptate to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

GLP-1 Secretion Assay

This protocol describes an in vitro assay to measure GLP-1 release from an enteroendocrine cell line.

Objective: To quantify the amount of GLP-1 secreted from intestinal L-cells in response to stimulation with this compound.

Principle: Enteroendocrine cell lines (e.g., STC-1 or GLUTag cells) are treated with the test compound. The amount of GLP-1 released into the cell culture supernatant is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Enteroendocrine cell line (e.g., STC-1)

  • This compound (test secretagogue)

  • Positive control (e.g., a known GPR119 agonist or a combination of forskolin and IBMX)

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer)

  • DPP-4 inhibitor (to prevent GLP-1 degradation)

  • Human GLP-1 ELISA kit

  • 24- or 48-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Culture and Seeding:

    • Culture STC-1 cells in the appropriate medium.

    • Seed the cells into 24- or 48-well plates and grow until they form a confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of 1-LG and positive controls at various concentrations in the assay buffer. Include a vehicle control.

  • Cell Treatment:

    • Wash the cells twice with the assay buffer.

    • Pre-incubate the cells in assay buffer for a short period (e.g., 30 minutes) at 37°C.

    • Aspirate the pre-incubation buffer and add the compound solutions (containing a DPP-4 inhibitor) to the cells.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells and debris.

    • The supernatant can be used immediately for ELISA or stored at -80°C.

  • GLP-1 Quantification (ELISA):

    • Perform the GLP-1 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the GLP-1 standards.

    • Calculate the concentration of GLP-1 in each sample from the standard curve.

    • Plot the GLP-1 concentration against the concentration of this compound to determine the dose-response relationship.

Conclusion

This compound presents a compelling profile as a bioactive lipid with potential therapeutic applications in inflammatory and metabolic diseases. Its inhibitory action on Lp-PLA2 provides a clear mechanism for its anti-inflammatory effects, while its agonism at GPR119, although modest, suggests a role in metabolic regulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the biological activities and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in a broader range of pathological conditions.

References

The Cellular Functions of 1-Linoleoyl Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (B35011) (1-LG), a monoacylglycerol, is an endogenous lipid mediator with significant and diverse functions within cellular systems. Primarily recognized for its role in modulating inflammatory pathways, 1-LG serves as a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. Furthermore, this molecule acts as a signaling lipid, potentially influencing G-protein coupled receptor (GPCR) pathways, and serves as a metabolic precursor for the synthesis of other bioactive lipids. This technical guide provides a comprehensive overview of the cellular functions of 1-Linoleoyl Glycerol, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Functions of this compound

This compound, also known as 1-monolinolein, is a monoacylglycerol comprising a glycerol backbone esterified with linoleic acid at the sn-1 position. Its cellular functions are multifaceted, primarily revolving around the regulation of inflammatory processes and lipid signaling.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

The most well-characterized function of this compound is its inhibitory action against Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2][3][4] Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis.[3][5] It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids.[5][6] By inhibiting Lp-PLA2, 1-LG can mitigate the downstream inflammatory consequences of oxidized LDL.[2][4]

Modulation of Inflammatory Signaling

Beyond its direct enzymatic inhibition, this compound has been shown to mitigate inflammation induced by other stimuli. For instance, it can reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in response to Apolipoprotein CIII.[2][4] This suggests a broader role for 1-LG in attenuating inflammatory signaling cascades.

Precursor for Bioactive Lipids

This compound serves as a metabolic precursor for the synthesis of various functional lipids, including phospholipids.[2][4] Upon cellular uptake, it can be metabolized, and its linoleic acid moiety can be incorporated into other lipid species, potentially influencing membrane composition and the generation of other signaling molecules.

Interaction with G-Protein Coupled Receptors (GPCRs)

There is emerging evidence that monoacylglycerols, including this compound, can act as signaling molecules through G-protein coupled receptors. Specifically, 1-LG has been investigated for its potential agonistic activity on GPR119, a receptor involved in glucose homeostasis and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[7]

Quantitative Data

The inhibitory potency of this compound against Lp-PLA2 has been quantified, with stereoisomers exhibiting slightly different activities.

Compound Target Action IC50 Value Reference
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45.0 µM[4]
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition52.0 µM[4]

Signaling Pathways

Lp-PLA2 Signaling Pathway and Inhibition by this compound

Lp-PLA2, primarily associated with LDL particles, hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators. This compound directly inhibits this enzymatic activity, thereby reducing the production of these inflammatory signals.

LpPLA2_Pathway cluster_LDL Within LDL Particle LDL LDL Particle LpPLA2 Lp-PLA2 LDL->LpPLA2 carries OxPL Oxidized Phospholipids LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC hydrolyzes OxPL to OxFA Oxidized Fatty Acids LpPLA2->OxFA hydrolyzes OxPL to Inflammation Vascular Inflammation & Atherosclerosis LysoPC->Inflammation OxFA->Inflammation OneLG This compound OneLG->LpPLA2 Inhibits

Caption: Inhibition of the Lp-PLA2 signaling pathway by this compound.

GPR119 Signaling Pathway and Potential Modulation by this compound

Activation of GPR119, particularly in intestinal L-cells and pancreatic β-cells, leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of GLP-1 and insulin, respectively. This compound is a potential agonist of this receptor.[1]

GPR119_Pathway OneLG This compound (Potential Agonist) GPR119 GPR119 Receptor OneLG->GPR119 binds to Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin

Caption: Potential activation of the GPR119 signaling pathway by this compound.

Metabolism and Synthesis

Cellular Uptake and Metabolism

This compound, being a monoacylglycerol, can be taken up by cells through passive diffusion or potentially via fatty acid transporters.[8][9] Once inside the cell, it is susceptible to hydrolysis by intracellular lipases, which cleave the ester bond to release linoleic acid and glycerol. These components can then enter various metabolic pathways. Linoleic acid can be re-esterified into other lipids such as triglycerides and phospholipids, or it can be a substrate for the synthesis of eicosanoids.[10] Glycerol can be phosphorylated to glycerol-3-phosphate and enter glycolysis or be used for the backbone of new glycerolipids.

Synthesis of this compound

For research purposes, this compound can be synthesized. A common method involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation of the sn-1 position with linoleoyl chloride, and subsequent deprotection.

Synthesis_Workflow Glycerol Glycerol ProtectedGlycerol Protected Glycerol (e.g., 2,3-O-isopropylidene-sn-glycerol) Glycerol->ProtectedGlycerol Protection of sn-2 & sn-3 OH Acylation Acylation with Linoleoyl Chloride ProtectedGlycerol->Acylation Protected1LG Protected this compound Acylation->Protected1LG Deprotection Deprotection Protected1LG->Deprotection OneLG This compound Deprotection->OneLG

Caption: A generalized workflow for the chemical synthesis of this compound.

Relationship with the Endocannabinoid System

While this compound is structurally related to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its direct interaction with cannabinoid receptors (CB1 and CB2) is not well-established.[11] However, its isomer, 2-linoleoylglycerol (B17440) (2-LG), has been shown to act as a partial agonist at the CB1 receptor and can modulate the activity of other endocannabinoids.[12] Given the structural similarity, it is plausible that 1-LG could have indirect effects on the endocannabinoid system, for example, by competing for metabolic enzymes that degrade endocannabinoids, thereby potentiating their effects. However, further research is needed to elucidate any direct or indirect roles of 1-LG in the endocannabinoid system.

Experimental Protocols

Lp-PLA2 Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of this compound on Lp-PLA2 activity.

Principle: This assay utilizes a synthetic substrate, 2-thio-PAF, which is hydrolyzed by Lp-PLA2. The reaction releases a thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified spectrophotometrically at 414 nm.

Materials:

  • Recombinant human Lp-PLA2

  • This compound (and its stereoisomers)

  • 2-thio-PAF (substrate)

  • DTNB

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of 1-LG in Assay Buffer to obtain a range of concentrations for testing.

    • Prepare a solution of DTNB in Assay Buffer.

    • Prepare a solution of 2-thio-PAF in Assay Buffer.

    • Dilute the recombinant Lp-PLA2 in Assay Buffer to a concentration that provides a linear reaction rate.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • DTNB solution

      • 1-LG dilution or vehicle control (DMSO in Assay Buffer)

      • Diluted Lp-PLA2 enzyme solution

    • Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the 2-thio-PAF substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the 1-LG concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

GPR119 Activation Assay (cAMP Measurement)

Objective: To assess the agonist activity of this compound on the GPR119 receptor.

Principle: This assay measures the increase in intracellular cyclic AMP (cAMP) in cells transiently or stably expressing the human GPR119 receptor upon stimulation with a potential agonist.

Materials:

  • COS-7 or HEK293 cells

  • Human GPR119 expression vector (e.g., in pcDNA3.1)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • This compound

  • Known GPR119 agonist (positive control, e.g., oleoylethanolamide - OEA)

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-7 or HEK293 cells in appropriate medium.

    • Transfect the cells with the human GPR119 expression vector using a suitable transfection reagent. As a negative control, transfect a separate batch of cells with an empty vector.

    • Allow the cells to express the receptor for 24-48 hours.

  • Agonist Stimulation:

    • Prepare a stock solution of 1-LG in a suitable solvent.

    • Prepare serial dilutions of 1-LG in serum-free medium or an appropriate assay buffer.

    • On the day of the assay, replace the culture medium with the prepared dilutions of 1-LG, the positive control, or vehicle control.

    • Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit's instructions.

  • Data Analysis:

    • Normalize the cAMP levels to the vehicle control.

    • Plot the normalized cAMP response against the logarithm of the 1-LG concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a bioactive lipid with significant potential in the regulation of cellular signaling, particularly in the context of inflammation. Its well-defined inhibitory action on Lp-PLA2 makes it a molecule of interest for research into cardiovascular diseases. Furthermore, its potential interactions with GPCRs like GPR119 and its role as a metabolic precursor highlight its broader physiological importance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the cellular functions of this compound and explore its therapeutic potential.

References

1-Linoleoyl Glycerol Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol comprised of a linoleic acid molecule esterified to the sn-1 position of a glycerol (B35011) backbone, is an emerging bioactive lipid with significant roles in inflammatory signaling cascades.[1][2] Initially identified as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in the generation of pro-inflammatory mediators, 1-LG is now understood to exert its effects through a multi-faceted signaling network.[1][3] This technical guide provides a comprehensive overview of the core signaling pathways of 1-LG, its synthesis, metabolism, and the experimental methodologies used to investigate its biological functions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of lipid signaling and the development of novel therapeutics targeting inflammatory diseases.

Core Signaling Pathways

The signaling activities of 1-Linoleoyl Glycerol are primarily initiated through its interaction with and subsequent inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Furthermore, its metabolites and potential interactions with other receptor systems contribute to its overall biological effects.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

The principal and most well-characterized signaling action of 1-LG is the inhibition of Lp-PLA2.[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), leading to the production of pro-inflammatory molecules such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized fatty acids.[4][5] By inhibiting Lp-PLA2, 1-LG effectively curtails the generation of these inflammatory mediators, thereby exerting a potent anti-inflammatory effect.[1][6] This inhibitory action has been shown to reduce the expression of various pro-inflammatory genes, including those for cytokines and chemokines, and to ameliorate atherosclerotic plaque formation in animal models.[7][8]

The inhibition of Lp-PLA2 by 1-LG has been quantified, with stereoisomers exhibiting distinct potencies.[1]

Quantitative Data: Inhibition of Lp-PLA2 by this compound Isomers

IsomerTarget EnzymeActionIC50 Value (µM)
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45.0[1]
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition52.0[1]

Below is a diagram illustrating the inhibitory effect of 1-LG on the Lp-PLA2 pathway.

LpPLA2_Inhibition cluster_LDL LDL Particle Oxidized_Phospholipids Oxidized Phospholipids Lp_PLA2 Lp-PLA2 Oxidized_Phospholipids->Lp_PLA2 Substrate 1_LG This compound 1_LG->Lp_PLA2 Inhibition Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Hydrolysis Oxidized_FA Oxidized Fatty Acids Lp_PLA2->Oxidized_FA Hydrolysis Inflammation Inflammation Lyso_PC->Inflammation Promotes Oxidized_FA->Inflammation Promotes LG_Metabolism 1_LG This compound Eosinophils Eosinophils 1_LG->Eosinophils Neutrophils Neutrophils 1_LG->Neutrophils 13_HODE_G 13-HODE-G Eosinophils->13_HODE_G 13_HODE 13-HODE Eosinophils->13_HODE 15_LO_metabolite 15-LO Metabolite Neutrophils->15_LO_metabolite PPARg PPARγ 13_HODE->PPARg Activates Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) PPARg->Gene_Expression Induces Cholesterol_Efflux Cholesterol Efflux Gene_Expression->Cholesterol_Efflux Promotes Receptor_Interaction 1_LG This compound CB1_Receptor CB1 Receptor 1_LG->CB1_Receptor Potential Interaction (based on 2-LG) TRPV1_Channel TRPV1 Channel 1_LG->TRPV1_Channel Potential Activation Downstream_Signaling_CB1 Downstream Signaling (e.g., cAMP modulation) CB1_Receptor->Downstream_Signaling_CB1 Downstream_Signaling_TRPV1 Downstream Signaling (e.g., Ca2+ influx) TRPV1_Channel->Downstream_Signaling_TRPV1 Synthesis_Workflow Start 2,3-O-Isopropylidene-sn-glycerol Acylation Acylation with Linoleic Acid (DCC, DMAP) Start->Acylation Protected_Product 1-Linoleoyl-2,3-O-isopropylidene-sn-glycerol Acylation->Protected_Product Deprotection Acidic Deprotection Protected_Product->Deprotection Crude_Product Crude 1-Linoleoyl-sn-glycerol Deprotection->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure 1-Linoleoyl-sn-glycerol Purification->Final_Product LCMS_Workflow Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch/MTBE) Spike_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis (C18 column, MRM) Dry_Reconstitute->LC_MSMS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MSMS->Data_Analysis Result Concentration of 1-LG Data_Analysis->Result

References

The Endogenous Role of 1-Linoleoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Functions, Signaling Pathways, and Experimental Methodologies Related to 1-Linoleoyl Glycerol and its Ether-Linked Analogue.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Nomenclature Clarification

The term "this compound" can be ambiguous and is often used to refer to two structurally distinct lipid molecules:

  • 1-Linoleoyl-rac-glycerol (1-LG): An ester-linked monoacylglycerol. This is the more extensively studied of the two compounds.

  • 1-O-linoleyl-rac-glycerol: An ether-linked monoalkylglycerol.

This guide will provide a comprehensive overview of the endogenous roles of both molecules, clearly delineating their respective biological activities and the experimental protocols used for their study.

1-Linoleoyl-rac-glycerol (1-LG): An Ester-Linked Monoacylglycerol

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol that plays a significant role in inflammatory processes. Its primary recognized function is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis.[1][2]

Signaling Pathways and Mechanism of Action

The principal signaling action of 1-LG is the inhibition of Lp-PLA2.[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) and oxidized fatty acids.[3][4] By inhibiting Lp-PLA2, 1-LG reduces the generation of these inflammatory molecules, leading to an anti-inflammatory effect.[1][5] This is supported by the observation of reduced Interleukin-6 (IL-6) production.[1]

1-LG Signaling Pathway 1-LG 1-LG Lp_PLA2 Lp-PLA2 1-LG->Lp_PLA2 Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (Lysophosphatidylcholine, Oxidized Fatty Acids) Lp_PLA2->Pro_inflammatory_Mediators Hydrolyzes Oxidized_Phospholipids Oxidized Phospholipids Oxidized_Phospholipids->Lp_PLA2 Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes IL6 IL-6 Production Inflammation->IL6 Induces

Figure 1: Signaling pathway of 1-Linoleoyl-rac-glycerol (1-LG).

Quantitative Data
ParameterValueSource(s)
Lp-PLA2 Inhibitory Activity (IC50)
(R)-1-Linoleoyl Glycerol45.0 µM[1]
(S)-1-Linoleoyl Glycerol52.0 µM[1]
Metabolism
1-LG (3 µM, 5 min) in human eosinophilsMetabolized to 13-HODE-G and 13-HODE[1]
1-LG (3 µM) in human neutrophilsMetabolized to a 15-LO metabolite[1]
Experimental Protocols

This protocol outlines a method to determine the inhibitory activity of 1-LG on Lp-PLA2.

Objective: To measure the dose-dependent inhibition of Lp-PLA2 by 1-Linoleoyl-rac-glycerol.

Materials:

  • Purified Lp-PLA2 enzyme

  • 1-Linoleoyl-rac-glycerol (1-LG)

  • 2-thio-PAF (substrate)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-LG in DMSO.

    • Create a serial dilution of the 1-LG stock solution in the assay buffer.

    • Prepare solutions of 2-thio-PAF and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the diluted 1-LG or vehicle control (DMSO) to the appropriate wells.

    • Add the purified Lp-PLA2 enzyme to all wells except for the blank controls.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the 2-thio-PAF substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Lp-PLA2 Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_1LG Prepare 1-LG serial dilutions add_reagents Add buffer, DTNB, and 1-LG/vehicle to wells prep_1LG->add_reagents prep_enzyme Prepare Lp-PLA2 solution add_enzyme Add Lp-PLA2 enzyme prep_enzyme->add_enzyme prep_substrate Prepare 2-thio-PAF and DTNB solutions add_substrate Add 2-thio-PAF to initiate reaction prep_substrate->add_substrate add_reagents->add_enzyme incubate Pre-incubate add_enzyme->incubate incubate->add_substrate measure Measure absorbance at 412 nm add_substrate->measure calc_inhibition Calculate % inhibition measure->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 Alkylglycerol Signaling Alkylglycerol 1-O-Alkylglycerol (e.g., 1-O-linoleyl glycerol) VGCC Voltage-Gated Calcium Channels Alkylglycerol->VGCC Modulates PLD Phospholipase D (PLD) Alkylglycerol->PLD Activates Metabolism Metabolism Alkylglycerol->Metabolism Ca_influx Ca²⁺ Influx VGCC->Ca_influx T_cell_activation T-Cell Activation Ca_influx->T_cell_activation PA Phosphatidic Acid (PA) PLD->PA Alkyl_LPA Alkyl-Lysophosphatidic Acid (Alkyl-LPA) Metabolism->Alkyl_LPA Lipid Analysis Workflow sample Biological Sample add_is Add Internal Standards sample->add_is extraction Lipid Extraction (e.g., Folch, Bligh-Dyer, MTBE) add_is->extraction lc Liquid Chromatography (LC Separation) extraction->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data_analysis Data Analysis and Identification ms->data_analysis

References

1-Linoleoyl Glycerol: A Comprehensive Technical Guide on its Role as a Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is an emerging bioactive lipid mediator implicated in a range of physiological processes, most notably inflammation. Comprised of a linoleic acid molecule ester-linked to the C1 position of a glycerol (B35011) backbone, 1-LG's signaling activities are a subject of growing interest within the scientific community. This technical guide provides an in-depth overview of the current understanding of 1-LG as a signaling molecule, with a focus on its established and putative mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Linoleoyl Glycerol is fundamental for its study and application in research.

PropertyValueSource
Formal Name 9Z,12Z-octadecadienoic acid, 1-glyceryl ester[1]
Synonyms 1-LG, 1-Linoleoyl-rac-glycerol, 1-Monolinolein[1]
CAS Number 2277-28-3[1]
Molecular Formula C₂₁H₃₈O₄[1]
Formula Weight 354.5 g/mol [1]
Purity ≥90% (commercially available)[1]
Formulation Typically a solution in acetonitrile[1]
Solubility DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage -80°C[1]
Stability ≥ 2 years at -80°C[1]

Biosynthesis and Metabolism

This compound is a monoacylglycerol containing an ester linkage between linoleic acid and the glycerol backbone.[2] In human eosinophils, 1-LG (at a concentration of 3 µM for 5 minutes) is metabolized to 13-HODE-G and 13-HODE, with 13-HODE being the predominant metabolite. Human neutrophils metabolize 1-LG (3 µM) to a 15-LO metabolite.

Signaling Pathways and Mechanisms of Action

The primary recognized signaling action of 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[2] By inhibiting Lp-PLA2, 1-LG can reduce the production of pro-inflammatory molecules.[2] There is also evidence to suggest that 1-LG may act as an agonist for the G protein-coupled receptor 119 (GPR119). While its direct interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) is less clear, the activation of TRPV1 has been shown to increase the release of 2-linoleoyl glycerol, a structural isomer of 1-LG.

Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) and oxidized fatty acids.[2] 1-LG has been shown to inhibit this activity, thereby exerting anti-inflammatory effects. This is supported by observations of reduced IL-6 production.[2]

Signaling Pathway of this compound via Lp-PLA2 Inhibition

GPR119_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 G_alpha_s Gαs GPR119->G_alpha_s Activates 1_LG This compound 1_LG->GPR119 Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Insulin/GLP-1 Secretion) PKA->Downstream TRPV1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Capsaicin Capsaicin / Heat Capsaicin->TRPV1 Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT) Calcium_Influx->Downstream_Signaling 2_LG_Release Increased Release of 2-Linoleoyl Glycerol Downstream_Signaling->2_LG_Release Lipid_Extraction_Workflow start Start: Plasma Sample (10 µL) add_is Add Internal Standards (10 µL) start->add_is add_solvent Add 1-Butanol/Methanol (100 µL) with Ammonium Formate add_is->add_solvent vortex Vortex (10 seconds) add_solvent->vortex sonicate Sonicate (1 hour) vortex->sonicate centrifuge Centrifuge (13,000 x g, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end End: Sample for LC-MS/MS collect_supernatant->end LpPLA2_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare Serial Dilutions of 1-LG start->prepare_inhibitor plate_setup Add 1-LG/Vehicle, Lp-PLA2, and DTNB to 96-well plate prepare_inhibitor->plate_setup pre_incubate Pre-incubate at 37°C for 10 min plate_setup->pre_incubate add_substrate Add 2-thio-PAF Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 414 nm (kinetic) add_substrate->measure_absorbance data_analysis Calculate Reaction Rates and % Inhibition measure_absorbance->data_analysis end End: Determine IC₅₀ Value data_analysis->end

References

The Discovery and Isolation of 1-Linoleoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, has emerged as a molecule of significant interest in the fields of biochemistry and pharmacology. Initially identified from a natural source, its biological activity has prompted further investigation into its therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 1-LG, with a focus on the experimental protocols and signaling pathways associated with its primary biological function.

Discovery of this compound

This compound was first reported as a naturally occurring compound isolated from the roots of Saururus chinensis (also known as Chinese lizard's tail).[1][2] A study by Lee et al. (2005) identified (R)-Glycerol-monolinoleate from the ethyl acetate (B1210297) extracts of this plant.[3] This discovery was significant as it unveiled a novel bioactive lipid from a plant with a history of use in traditional medicine.

Biological Activity and Signaling Pathway

The primary recognized biological activity of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[3][4] Lp-PLA2 is a key enzyme in the inflammatory cascade within blood vessels. It hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized fatty acids. These products promote the recruitment of immune cells, foam cell formation, and the progression of atherosclerotic plaques.[3][5][6]

By inhibiting Lp-PLA2, this compound can disrupt this inflammatory cycle, suggesting its potential as an anti-atherosclerotic agent.[7] The (R)- and (S)-enantiomers of 1-LG have been shown to exhibit inhibitory activity against Lp-PLA2.[4]

Signaling Pathway of Lp-PLA2 in Atherosclerosis

LpPLA2_Pathway cluster_vessel Blood Vessel Lumen cluster_endothelium Endothelial Wall LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Hydrolyzes to oxFA Oxidized Fatty Acids LpPLA2->oxFA Hydrolyzes to Monocyte Monocyte LysoPC->Monocyte Chemoattraction 1LG This compound 1LG->LpPLA2 Inhibits Macrophage Macrophage Monocyte->Macrophage Differentiation FoamCell Foam Cell Macrophage->FoamCell Engulfs oxLDL Plaque Atherosclerotic Plaque FoamCell->Plaque Contributes to

Figure 1: Simplified signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against Lp-PLA2 has been quantified, providing key data for its characterization as a bioactive molecule.

CompoundTargetActionPotency (IC50)Reference
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45.0 µM[3]
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition52.0 µM[4]

Experimental Protocols

Isolation and Purification of this compound from Saururus chinensis Roots

This protocol is based on the initial discovery and general methods for natural product isolation.

Objective: To isolate and purify this compound from the roots of Saururus chinensis.

Materials:

  • Dried and powdered roots of Saururus chinensis

  • Ethyl acetate

  • n-hexane

  • Silica (B1680970) gel (230-400 mesh) for column chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile (B52724), water)

  • Rotary evaporator

  • Glass columns for chromatography

Workflow for Isolation and Purification:

Isolation_Workflow Start Dried & Powdered Saururus chinensis Roots Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation PrepHPLC Preparative HPLC (C18 Column) Fractionation->PrepHPLC Purification Purification of This compound PrepHPLC->Purification End Pure 1-Linoleoyl Glycerol Purification->End

Figure 2: Workflow for the isolation and purification of this compound.

Procedure:

  • Extraction:

    • Macerate the dried and powdered roots of Saururus chinensis with ethyl acetate at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • Preparative HPLC:

    • Further purify the fractions containing 1-LG using a preparative HPLC system equipped with a C18 reversed-phase column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.

    • Monitor the elution profile with a suitable detector (e.g., UV or evaporative light scattering detector).

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

    • Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound in Biological Samples by LC-MS

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plant extract, plasma).

Materials:

  • Biological sample

  • Internal standard (e.g., a deuterated analog of 1-LG or a structurally similar monoacylglycerol not present in the sample)

  • Solvents for liquid-liquid extraction (e.g., chloroform, methanol)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 column

  • Solvents for LC-MS (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume or weight of the biological sample, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the lipids on a C18 column using a gradient elution with a mobile phase consisting of solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect this compound and the internal standard using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound, initially discovered from Saururus chinensis, represents a promising bioactive lipid with potential therapeutic applications, particularly in the context of cardiovascular diseases due to its inhibitory effect on Lp-PLA2. The experimental protocols outlined in this guide provide a framework for its isolation from natural sources and its quantification in biological matrices. Further research into the downstream effects of 1-LG and its broader pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

The Enigmatic Role of 1-Linoleoyl Glycerol in Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular disease. The intricate interplay of lipids and vascular cells is central to its pathogenesis. While the roles of cholesterol and various fatty acids are well-documented, the specific contribution of 1-linoleoyl glycerol (B35011) (1-LG), a monoacylglycerol containing the omega-6 fatty acid linoleic acid, remains largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of 1-LG's potential involvement in atherosclerosis. The primary established function of 1-LG is the inhibition of Platelet-Activating Factor Acetylhydrolase (PAF-AH), an enzyme with a controversial role in arterial inflammation. This document will delve into the known biochemical interactions of 1-LG, explore its potential effects on key vascular cells—endothelial cells, macrophages, and smooth muscle cells—based on data from structurally related lipids, and outline the signaling pathways that may be modulated. Due to the nascent stage of research in this specific area, this guide also highlights significant knowledge gaps and proposes future research directions.

Introduction: The Atherosclerotic Landscape and the Emergence of Bioactive Lipids

Atherosclerosis is hallmarked by the sub-endothelial accumulation of lipids, leading to a chronic inflammatory response. This process involves the recruitment of monocytes, their differentiation into macrophages, and the subsequent uptake of modified lipoproteins, forming lipid-laden foam cells. This cascade of events is orchestrated by a complex network of signaling molecules, including cytokines, chemokines, and bioactive lipids.

1-Linoleoyl glycerol (1-LG), also known as 1-monolinolein, is a monoacylglycerol esterified with linoleic acid at the sn-1 position. While its direct effects on atherosclerosis are not well-established, its known interaction with Platelet-Activating Factor Acetylhydrolase (PAF-AH) and its structural similarity to other pro- and anti-inflammatory lipids suggest a potential modulatory role in vascular inflammation.

Biochemical Profile and Known Interactions of this compound

The most definitive biochemical activity reported for 1-LG in the context of atherosclerosis-related enzymes is its inhibition of PAF-AH, also known as Lipoprotein-associated phospholipase A2 (Lp-PLA2).

Parameter Value Significance in Atherosclerosis Reference
Target Enzyme Platelet-Activating Factor Acetylhydrolase (PAF-AH) / Lipoprotein-associated phospholipase A2 (Lp-PLA2)PAF-AH hydrolyzes oxidized phospholipids (B1166683), generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) and oxidized fatty acids. Its role is debated, with both pro- and anti-atherogenic effects reported. Inhibition of PAF-AH is a therapeutic strategy that has been explored in clinical trials.[1][2]
IC50 (R-enantiomer) 45.0 µMDemonstrates moderate inhibitory potency.[1]
IC50 (S-enantiomer) 52.0 µMSimilar potency to the R-enantiomer.[1]
Anti-inflammatory Activity Mitigates Apolipoprotein CIII-induced inflammation (reduction of IL-6)Suggests a potential to dampen pro-inflammatory signaling cascades relevant to atherosclerosis.[1]

Potential Role of this compound in Vascular Cell Pathophysiology

Direct experimental evidence of 1-LG's effects on endothelial cells, macrophages, and vascular smooth muscle cells (VSMCs) is scarce. However, by examining studies on structurally similar lipids, we can infer potential mechanisms of action.

Endothelial Cells and Endothelial Dysfunction

Endothelial dysfunction is an early event in atherogenesis, characterized by increased expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates leukocyte recruitment.

  • Hypothesized Effect of 1-LG: A study on 1-O-dodecyl-rac-glycerol, an ether-linked monoglyceride, demonstrated attenuation of VCAM-1 expression in endothelial cells[3][4]. Given the structural similarity, it is plausible that 1-LG may exert similar anti-inflammatory effects on the endothelium.

Macrophages and Foam Cell Formation

The transformation of macrophages into foam cells is a critical step in plaque development. This process involves the uptake of modified lipoproteins and the esterification and storage of cholesterol.

  • Hypothesized Effect of 1-LG: The impact of 1-LG on macrophage cholesterol metabolism is unknown. However, other linoleic acid-containing lipids have been shown to influence macrophage function. For instance, alpha-linolenic acid (an omega-3 isomer of linoleic acid) can increase cholesterol efflux from macrophage-derived foam cells[5]. The effect of 1-LG on cholesterol uptake, esterification, and efflux warrants direct investigation.

Vascular Smooth Muscle Cells (VSMCs)

VSMC proliferation and migration from the media to the intima contribute to plaque growth and the formation of the fibrous cap.

  • Hypothesized Effect of 1-LG: The direct effect of 1-LG on VSMC behavior has not been reported. Lysophosphatidic acid (LPA) containing an 18:2 acyl chain, which accumulates in atherosclerotic lesions, is known to be a potent activator of platelets and may influence VSMC proliferation[6][7]. Whether 1-LG shares any of these properties is yet to be determined.

Signaling Pathways Potentially Modulated by this compound

Based on its known inhibition of PAF-AH and the signaling roles of related lipids, 1-LG may influence several key pathways in atherosclerosis.

The Platelet-Activating Factor (PAF) Signaling Axis

By inhibiting PAF-AH, 1-LG would increase the local concentration of PAF and other oxidized phospholipids that are substrates for this enzyme. PAF itself is a potent pro-inflammatory mediator that signals through its G-protein coupled receptor, PAF-R.

PAF_Signaling node_1LG This compound node_PAFAH PAF-AH (Lp-PLA2) node_1LG->node_PAFAH Inhibits node_LysoPC Lysophosphatidylcholine (pro-inflammatory) node_PAFAH->node_LysoPC Produces node_PAF PAF / Oxidized Phospholipids node_PAF->node_PAFAH Substrate node_PAFR PAF Receptor (PAF-R) node_PAF->node_PAFR Activates node_Inflammation Endothelial Activation Leukocyte Recruitment Platelet Aggregation node_PAFR->node_Inflammation Leads to

Figure 1: 1-LG's inhibitory effect on the PAF-AH pathway.
Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Certain fatty acids and their derivatives are endogenous ligands for PPARs.

  • Hypothesized Interaction: While direct binding of 1-LG to PPARs has not been demonstrated, other monoacylglycerols and fatty acids are known PPAR ligands. For instance, 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (B12322028) has been identified as an endogenous ligand for PPARα[8][9][10]. Given that linoleic acid-derived metabolites can activate PPARs, it is conceivable that 1-LG or its metabolites could modulate PPAR activity.

PPAR_Signaling cluster_nucleus Nucleus node_1LG This compound (or its metabolites) node_PPAR PPARα / PPARγ node_1LG->node_PPAR Potentially Activates node_RXR RXR node_PPAR->node_RXR Heterodimerizes with node_PPRE PPRE node_RXR->node_PPRE Binds to node_TargetGenes Target Gene Transcription node_PPRE->node_TargetGenes node_Outcomes ↑ Fatty Acid Oxidation ↓ Inflammatory Gene Expression node_TargetGenes->node_Outcomes

Figure 2: Hypothesized interaction of 1-LG with PPAR signaling.
G-Protein Coupled Receptor 55 (GPR55)

GPR55 is a lipid-sensing GPCR implicated in inflammation and atherosclerosis. Its endogenous ligands include lysophosphatidylinositols (LPIs)[11][12][13].

  • Hypothesized Interaction: There is no evidence to suggest that 1-LG is a direct ligand for GPR55. However, the study of lipid-GPCR interactions is an evolving field, and the potential for cross-reactivity or for 1-LG to modulate the signaling of other GPR55 ligands cannot be entirely ruled out without direct investigation.

Experimental Protocols

Due to the lack of specific studies on 1-LG in atherosclerosis, detailed experimental protocols are not available. However, standard assays can be adapted to investigate its role.

PAF-AH Inhibition Assay

A generalized protocol to determine the IC50 of 1-LG against PAF-AH:

  • Reagents: Purified PAF-AH, PAF substrate (e.g., 2-thio-PAF), DTNB (Ellman's reagent), buffer solution, this compound.

  • Procedure:

    • Prepare serial dilutions of 1-LG.

    • In a 96-well plate, add PAF-AH and the 1-LG dilutions.

    • Incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the PAF substrate and DTNB.

    • Monitor the change in absorbance at 412 nm over time, which corresponds to the enzymatic activity.

    • Calculate the percentage of inhibition for each 1-LG concentration and determine the IC50 value.

PAFAH_Assay_Workflow node_start Start node_prep Prepare Serial Dilutions of this compound node_start->node_prep node_plate Add PAF-AH and 1-LG to 96-well plate node_prep->node_plate node_incubate Incubate node_plate->node_incubate node_react Add Substrate (2-thio-PAF) and DTNB node_incubate->node_react node_measure Measure Absorbance at 412 nm node_react->node_measure node_calc Calculate % Inhibition and IC50 node_measure->node_calc node_end End node_calc->node_end

References

1-Linoleoyl Glycerol as a Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. By hydrolyzing oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), Lp-PLA2 generates pro-inflammatory mediators that contribute to vascular inflammation and plaque instability. This technical guide provides an in-depth overview of 1-Linoleoyl Glycerol (B35011) as an inhibitor of Lp-PLA2. It details the underlying signaling pathways, presents quantitative inhibitory data, and offers comprehensive experimental protocols for assessing Lp-PLA2 inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cardiovascular therapeutics.

Introduction to Lp-PLA2 and Its Role in Disease

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] Primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, approximately 80% of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL) particles, with the remainder associated with high-density lipoprotein (HDL).[1]

The pro-inflammatory role of Lp-PLA2 is linked to its enzymatic activity within the arterial intima.[3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, leading to the production of two key pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (OxNEFAs).[4][5] These molecules promote vascular inflammation, endothelial dysfunction, and the progression of atherosclerotic plaques, ultimately contributing to an increased risk of cardiovascular events.[1][5] Given its central role in vascular inflammation, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the management of cardiovascular diseases.[5][6]

1-Linoleoyl Glycerol: A Natural Inhibitor of Lp-PLA2

This compound is a monoacylglycerol that has been identified as an inhibitor of Lp-PLA2.[7] It is a naturally occurring compound and has been isolated from sources such as the roots of Saururus chinensis.[7] The inhibitory activity of this compound against Lp-PLA2 positions it as a molecule of interest for further investigation in the context of cardiovascular drug development.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against Lp-PLA2 has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The enantiomers of this compound have shown distinct inhibitory activities.

CompoundTargetIC50 (µM)
(R)-1-Linoleoyl GlycerolLp-PLA245.0
(S)-1-Linoleoyl GlycerolLp-PLA252.0

Table 1: Inhibitory concentration (IC50) values of this compound enantiomers against Lp-PLA2.[7]

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The signaling cascade initiated by Lp-PLA2 plays a critical role in the development and progression of atherosclerosis. The following diagram illustrates the key steps in this pathway.

LpPLA2_Signaling_Pathway LDL Low-Density Lipoprotein (LDL) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Oxidation LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Binds to LysoPC Lysophosphatidylcholine (lyso-PC) LpPLA2->LysoPC Hydrolyzes oxLDL to produce OxNEFA Oxidized Non-Esterified Fatty Acids (OxNEFAs) LpPLA2->OxNEFA Hydrolyzes oxLDL to produce EndothelialCells Endothelial Cells LysoPC->EndothelialCells Promotes dysfunction Monocytes Monocytes LysoPC->Monocytes Induces chemotaxis Inflammation Vascular Inflammation LysoPC->Inflammation OxNEFA->EndothelialCells Promotes dysfunction OxNEFA->Inflammation Macrophages Macrophages Monocytes->Macrophages Differentiate into FoamCells Foam Cells Macrophages->FoamCells Engulf oxLDL Plaque Atherosclerotic Plaque Progression & Instability FoamCells->Plaque Inflammation->Plaque

Lp-PLA2 signaling in atherosclerosis.

Experimental Protocols

Purification and Characterization of this compound

For accurate and reproducible results in enzymatic assays, the purity of this compound is crucial. The following is a general protocol for its purification and characterization.

A. Materials and Reagents:

B. Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the purified this compound.

  • Solvent Evaporation:

    • Remove the solvent from the purified fractions under reduced pressure using a rotary evaporator.

  • Structural Confirmation and Purity Assessment:

    • Confirm the chemical structure of the purified this compound using NMR spectroscopy (¹H and ¹³C).

    • Determine the molecular weight and confirm the identity of the compound using Mass Spectrometry.

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Lp-PLA2 Inhibition Assay

This colorimetric assay is designed to measure the inhibitory activity of this compound on Lp-PLA2. The principle involves the enzymatic hydrolysis of a synthetic substrate, 2-thio Platelet-Activating Factor (2-thio-PAF), which produces a chromogenic product that can be quantified spectrophotometrically.

A. Materials and Reagents:

  • Recombinant human Lp-PLA2

  • This compound (purified)

  • 2-thio Platelet-Activating Factor (2-thio-PAF) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 414 nm

B. Experimental Workflow Diagram:

LpPLA2_Inhibition_Assay_Workflow PrepInhibitor Prepare this compound Stock Solution in DMSO SerialDilution Perform Serial Dilutions of This compound in Assay Buffer PrepInhibitor->SerialDilution AddToPlate Add to 96-well Plate: 1. Assay Buffer 2. DTNB 3. This compound/Vehicle 4. Lp-PLA2 Enzyme SerialDilution->AddToPlate PrepReagents Prepare Assay Reagents: - Lp-PLA2 enzyme solution - DTNB solution - 2-thio-PAF substrate solution PrepReagents->AddToPlate PreIncubate Pre-incubate at Room Temperature (e.g., 15 minutes) AddToPlate->PreIncubate AddSubstrate Initiate Reaction by Adding 2-thio-PAF Substrate PreIncubate->AddSubstrate MeasureAbs Measure Absorbance at 414 nm Kinetically (e.g., every minute for 30 min) AddSubstrate->MeasureAbs DataAnalysis Calculate Reaction Rates and Determine % Inhibition and IC50 MeasureAbs->DataAnalysis

Workflow for the Lp-PLA2 inhibition assay.

C. Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

    • Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer at a concentration that produces a linear reaction rate.

    • Prepare a 2 mM solution of DTNB in Assay Buffer.

    • Prepare the Lp-PLA2 substrate solution (e.g., 200 µM 2-thio-PAF in Assay Buffer).

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following components in the specified order:

      • 10 µL of Assay Buffer

      • 10 µL of 2 mM DTNB

      • 10 µL of the this compound dilution or vehicle (DMSO in Assay Buffer for control wells).

      • 10 µL of the diluted Lp-PLA2 enzyme solution.

    • Mix the contents of the wells gently.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 150 µL of the 2-thio-PAF substrate solution to each well.

  • Measurement and Data Analysis:

    • Immediately place the microplate in a plate reader and measure the absorbance at 414 nm every minute for a duration of 30 minutes.

    • Calculate the rate of the reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

This compound demonstrates inhibitory activity against Lp-PLA2, a clinically relevant target in cardiovascular disease. This technical guide provides the foundational information, including quantitative data and detailed experimental protocols, necessary for researchers to further investigate the therapeutic potential of this natural compound. The provided methodologies for purification, characterization, and enzymatic inhibition assays offer a robust framework for future studies aimed at elucidating the precise mechanism of action and advancing the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 1-Linoleoyl Glycerol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Linoleoyl Glycerol (B35011) (1-LG), a monoacylglycerol, is a molecule of significant interest in various scientific fields due to its roles in cellular signaling and its potential as a precursor for the synthesis of other bioactive lipids.[1] This document provides detailed protocols for the chemical and enzymatic synthesis of 1-Linoleoyl Glycerol, methods for its purification, and techniques for its characterization. Additionally, it outlines its known signaling pathway and presents quantitative data to guide researchers in achieving optimal synthesis outcomes.

Introduction

This compound is a glyceride composed of a glycerol molecule esterified with one linoleic acid molecule at the sn-1 position.[2] It is recognized for its role as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][3][4] The synthesis of high-purity 1-LG is crucial for research into its biological functions and for its use in the development of potential therapeutics. This application note details two primary methods for 1-LG synthesis: enzymatic synthesis using an immobilized lipase (B570770) and chemical synthesis via glycerolysis.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Analogous Monoglycerides (B3428702)
ParameterEnzymatic Synthesis (Novozym® 435)Chemical Synthesis (Glycerolysis)Reference(s)
Catalyst Immobilized Candida antarctica lipase B (Novozym® 435)Alkaline catalysts (e.g., NaOH, CaO) or acid catalysts (e.g., H₂SO₄)[2][5][6]
Typical Reaction Temperature 50-80 °C130-240 °C[2][6][7]
Reaction Time 4-12 hours1-10 hours[2][8]
Solvent Solvent-free or in an organic solvent (e.g., t-butanol)Typically solvent-free[9][10]
Reported Yield of Monoglycerides 72% - >85%Up to 72%[2][8]
Purity of Monoglycerides High, with high regioselectivityVariable, may require extensive purification[8]
Key Advantages Mild reaction conditions, high selectivity, environmentally friendly.Lower catalyst cost, potentially faster reaction times.[11]
Key Disadvantages Higher cost of enzyme.High temperatures can lead to side products and darker color, less selective.[2]
Table 2: Analytical Characterization of this compound
Analytical TechniqueKey Parameters and Expected ResultsReference(s)
¹H NMR (in CDCl₃) - Glycerol Protons: Multiplets around 3.70-4.20 ppm. The protons on the carbon bearing the ester group (C1) are typically deshielded and appear further downfield (around 4.1-4.2 ppm).- Olefinic Protons: Multiplets around 5.30-5.40 ppm.- Allylic Protons: Multiplet around 2.77 ppm.- α-CH₂ Protons: Triplet around 2.35 ppm.- Terminal Methyl Protons: Triplet around 0.89 ppm.[12][13]
¹³C NMR (in CDCl₃) - Carbonyl Carbon: ~174 ppm.- Glycerol Carbons: C1 (~65 ppm), C2 (~70 ppm), C3 (~63 ppm).- Olefinic Carbons: ~128-130 ppm.[12][14]
Mass Spectrometry (ESI-MS/MS) - Precursor Ion: [M+NH₄]⁺ at m/z ~372.3.- Key Fragment Ions: Neutral loss of linoleic acid (280.2 Da) leading to a diacylglycerol-like fragment. Other characteristic fragments arise from the glycerol backbone.[15][16][17]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym® 435

This protocol describes the direct esterification of linoleic acid and glycerol catalyzed by the immobilized lipase, Novozym® 435.

Materials:

  • Linoleic acid (high purity)

  • Glycerol (anhydrous)

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • tert-Butanol (optional, as solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel with magnetic stirring and temperature control

  • Vacuum pump (optional)

Procedure:

  • Enzyme Pre-treatment: Dry Novozym® 435 in a desiccator over phosphorus pentoxide for at least 24 hours before use to ensure low water content.[18]

  • Reaction Setup:

    • In a sealed glass reactor, combine linoleic acid and glycerol. A molar ratio of 1:1 to 1:5 (linoleic acid:glycerol) can be explored to optimize the yield of monoglyceride.[10]

    • If using a solvent, add tert-butanol.[9]

    • Add activated molecular sieves (e.g., 10% w/w of substrates) to the mixture to adsorb the water produced during the reaction.[18]

  • Reaction Conditions:

    • Place the reactor on a magnetic stirrer with a heating mantle set to the desired temperature (e.g., 60°C).[9]

    • Once the reaction mixture reaches the target temperature, add the pre-treated Novozym® 435 (e.g., 5-15% by weight of the substrates).[8]

    • Stir the reaction mixture at a constant speed (e.g., 200-300 rpm).

    • Optionally, a vacuum can be applied to facilitate the removal of water.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of linoleic acid and the formation of this compound.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (typically after 4-12 hours), terminate the reaction by filtering the reaction mixture to remove the immobilized enzyme.

    • The recovered Novozym® 435 can be washed with fresh solvent, dried, and potentially reused.[18]

  • Product Purification:

    • If a solvent was used, evaporate it under reduced pressure.

    • The crude product will be a mixture of monoglycerides, diglycerides, triglycerides, and unreacted starting materials. Purify the this compound using silica (B1680970) gel column chromatography as detailed in Protocol 3.

Protocol 2: Chemical Synthesis of this compound via Glycerolysis

This protocol describes the synthesis of this compound from linoleic acid methyl ester and glycerol.

Materials:

  • Linoleic acid methyl ester

  • Glycerol (crude or pure)

  • Sodium hydroxide (B78521) (NaOH) or other suitable alkaline catalyst

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirring, heating mantle, and a setup for distillation/vacuum.

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with linoleic acid methyl ester and glycerol. A molar ratio of methyl ester to glycerol of 1:5 can be used.[2]

    • Add the alkaline catalyst (e.g., 0.5-5% w/w of the total reactants).[2]

  • Reaction Conditions:

    • Purge the reactor with nitrogen gas and then heat the mixture to the desired reaction temperature (e.g., 130-220°C) with constant stirring.[2][7]

    • During the reaction, methanol (B129727) is formed as a byproduct. Continuously remove the methanol by distillation or by applying a vacuum to drive the reaction towards product formation.[7]

  • Reaction Monitoring:

    • The reaction is typically carried out for 1-10 hours.[2] Monitor the reaction progress by analyzing aliquots for the disappearance of the methyl ester and the formation of monoglycerides using GC or HPLC.

  • Reaction Termination and Neutralization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Neutralize the catalyst by adding an acid (e.g., phosphoric acid) until a neutral pH is achieved. This will precipitate the catalyst as a salt.

  • Product Purification:

    • Filter the reaction mixture to remove the precipitated salt.

    • The crude product will contain monoglycerides, diglycerides, triglycerides, unreacted glycerol, and fatty acids.

    • Separate the glycerol layer from the acylglycerol layer. The acylglycerol layer can be further purified by silica gel column chromatography (Protocol 3) or molecular distillation.[19]

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol is for the purification of this compound from the crude reaction mixture.[20][21]

Materials:

  • Crude this compound mixture

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Petroleum ether

  • Diethyl ether

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column.

    • Allow the silica gel to settle, and then let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., chloroform (B151607) or petroleum ether).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a series of solvents with increasing polarity to separate the different glyceride classes. A typical elution gradient is as follows:

      • Fraction 1 (Triglycerides): Elute with 10% diethyl ether in petroleum ether.

      • Fraction 2 (Diglycerides): Elute with 25% diethyl ether in petroleum ether.

      • Fraction 3 (Monoglycerides): Elute with 100% diethyl ether.

  • Fraction Analysis:

    • Collect the fractions in separate tubes.

    • Monitor the composition of the eluted fractions using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Synthesis and Purification Workflow

Synthesis_Workflow Figure 1. General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Linoleic Acid + Glycerol Linoleic Acid + Glycerol Enzymatic Synthesis Enzymatic Synthesis Linoleic Acid + Glycerol->Enzymatic Synthesis Chemical Synthesis Chemical Synthesis Linoleic Acid + Glycerol->Chemical Synthesis Crude 1-LG Mixture Crude 1-LG Mixture Enzymatic Synthesis->Crude 1-LG Mixture Chemical Synthesis->Crude 1-LG Mixture Column Chromatography Column Chromatography Crude 1-LG Mixture->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry

Caption: General Workflow for this compound Synthesis and Purification.

Signaling Pathway of this compound

Signaling_Pathway Figure 2. Signaling Pathway of this compound This compound This compound Lp-PLA2 Lp-PLA2 (Lipoprotein-associated phospholipase A2) This compound->Lp-PLA2 Inhibition Pro-inflammatory Mediators Pro-inflammatory Mediators Lp-PLA2->Pro-inflammatory Mediators Production Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Induces

Caption: Signaling Pathway of this compound.

Conclusion

This application note provides comprehensive protocols for the synthesis, purification, and characterization of this compound. The choice between enzymatic and chemical synthesis will depend on the specific requirements of the research, such as desired purity, cost considerations, and scale. The detailed analytical data and workflows presented herein should serve as a valuable resource for researchers and professionals in the fields of lipid research and drug development, enabling the production and study of this important bioactive molecule.

References

Application Notes and Protocols for the Chemical Synthesis of 1-Linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-sn-glycerol is a specific monoacylglycerol (MAG) containing the polyunsaturated omega-6 fatty acid, linoleic acid, esterified to the sn-1 position of a glycerol (B35011) backbone. As a member of the monoacylglycerol class of lipids, it serves as an important signaling molecule and a precursor for more complex lipids. Monoacylglycerols are involved in various physiological processes, including the endocannabinoid signaling pathway, and are of significant interest in drug development and nutritional science. This document provides detailed protocols for the chemical and enzymatic synthesis of 1-Linoleoyl-sn-glycerol, methods for its purification and characterization, and an overview of its role in cellular signaling.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₁H₃₈O₄[1][2]
Molecular Weight 354.52 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name (2S)-2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate--INVALID-LINK--
CAS Number 2258-92-6[1][2]
Expected Yields and Purity from Synthesis Protocols
Synthesis MethodKey ReagentsTypical YieldTypical PurityReference
Chemical Synthesis 2,3-O-Isopropylidene-sn-glycerol, Linoleic acid, DCC, DMAP80-90%>98%General yield for similar methods
Enzymatic Synthesis Glycerol, Linoleic acid, Lipozyme TL IM60-75%>95%General yield for similar methods

Experimental Protocols

Protocol 1: Regioselective Chemical Synthesis of 1-Linoleoyl-sn-glycerol

This protocol describes a regioselective synthesis of 1-Linoleoyl-sn-glycerol using a protected glycerol derivative to ensure the acylation occurs specifically at the sn-1 position.

Materials:

Procedure:

  • Acylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-O-Isopropylidene-sn-glycerol (1 equivalent) and linoleic acid (1.1 equivalents) in anhydrous dichloromethane.

    • Add DMAP (0.1 equivalents) to the solution.

    • In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous dichloromethane.

    • Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Protected Intermediate:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 1-linoleoyl-2,3-O-isopropylidene-sn-glycerol.

  • Deprotection:

    • Dissolve the purified protected monoacylglycerol in a solution of boric acid (1.5 equivalents) in methanol.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to yield 1-Linoleoyl-sn-glycerol.

  • Final Purification:

    • If necessary, further purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Enzymatic Synthesis of 1-Linoleoyl-sn-glycerol

This protocol utilizes a 1,3-regiospecific lipase (B570770) to catalyze the esterification of glycerol with linoleic acid.

Materials:

  • Glycerol

  • Linoleic acid

  • Immobilized lipase (e.g., Lipozyme TL IM)

  • tert-Butanol

  • Molecular sieves (3Å), activated

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Enzyme and Substrate Preparation:

    • Dry the immobilized lipase in a desiccator over P₂O₅ for 24 hours prior to use.

    • Activate molecular sieves by heating at 110°C for at least 3 hours.

  • Enzymatic Reaction:

    • In a sealed reaction vessel, dissolve glycerol (1 equivalent) and linoleic acid (1 equivalent) in tert-butanol. The use of a co-solvent helps to create a homogenous reaction mixture.

    • Add activated molecular sieves to the mixture to adsorb water produced during the reaction.

    • Place the vessel in a shaking incubator at a controlled temperature (e.g., 50-60°C).

    • Add the pre-dried immobilized lipase (typically 5-10% by weight of total substrates) to initiate the reaction.

    • Allow the reaction to proceed for 24-48 hours, with periodic sampling to monitor the formation of the monoacylglycerol by TLC or HPLC.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate 1-Linoleoyl-sn-glycerol from unreacted starting materials and di- or triacylglycerol byproducts.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignment ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Glycerol C1-H 4.15-4.25 (m)65.2
Glycerol C2-H 3.90-3.95 (m)70.3
Glycerol C3-H 3.65-3.75 (m)63.4
Linoleoyl C1 (C=O) -174.4
Linoleoyl C2 (α-CH₂) 2.30-2.35 (t)34.1
Linoleoyl C3 (β-CH₂) 1.60-1.65 (m)24.9
Linoleoyl C8, C14 (Allylic) 2.00-2.10 (m)25.6
Linoleoyl C9, C10, C12, C13 (=CH) 5.30-5.40 (m)127.9, 128.0, 130.0, 130.2
Linoleoyl C11 (Bis-allylic) 2.75-2.80 (t)25.6
Linoleoyl (CH₂)n 1.25-1.35 (m)29.1-29.7
Linoleoyl CH₃ 0.85-0.90 (t)14.1

Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.

Mass Spectrometry (MS)
Ionization Mode Adduct Calculated m/z Observed m/z
ESI+[M+H]⁺355.2848355.2845
ESI+[M+Na]⁺377.2668377.2665
ESI+[M+NH₄]⁺372.3114372.3111
ESI-[M-H]⁻353.2692353.2695

Signaling Pathways and Biological Relevance

1-Linoleoyl-sn-glycerol, as a monoacylglycerol, is a key intermediate in lipid metabolism and cellular signaling. Monoacylglycerols can be generated from the hydrolysis of diacylglycerols (DAGs) by diacylglycerol lipase or from the breakdown of triglycerides by lipoprotein lipase.[3] They can be further metabolized by monoacylglycerol lipase (MAGL) to release glycerol and a free fatty acid.

One of the most significant roles of certain monoacylglycerols is in the endocannabinoid system. While 2-arachidonoylglycerol (B1664049) (2-AG) is the most well-known endocannabinoid, other monoacylglycerols can also influence signaling pathways. 1-Monoacylglycerols are implicated in the regulation of various physiological processes, including insulin (B600854) secretion and neurotransmission.[3][4] They can act on various cellular targets, including protein kinase C (PKC) and other specific receptors.

Below is a generalized diagram illustrating the metabolic and signaling context of 1-monoacylglycerols.

MONOACYLGLYCEROL_SIGNALING TAG Triacylglycerol (TAG) LPL Lipoprotein Lipase (LPL) TAG->LPL Hydrolysis DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Hydrolysis Signaling Downstream Signaling (e.g., PKC activation) DAG->Signaling MAG 1-Monoacylglycerol (e.g., 1-Linoleoyl-sn-glycerol) MAGL Monoacylglycerol Lipase (MAGL) MAG->MAGL Hydrolysis MAG->Signaling FFA Free Fatty Acid (Linoleic Acid) Glycerol Glycerol PLC Phospholipase C (PLC) PLC->DAG LPL->DAG DAGL->MAG MAGL->FFA MAGL->Glycerol PL Membrane Phospholipids PL->PLC Stimulus

Caption: Metabolic and signaling pathways of 1-monoacylglycerols.

Experimental Workflow Diagrams

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection cluster_3 Purification Glycerol 2,3-O-Isopropylidene- sn-glycerol Reaction Reaction with Linoleic Acid (DCC, DMAP in DCM) Glycerol->Reaction Protected_MAG 1-Linoleoyl-2,3-O-isopropylidene- sn-glycerol Reaction->Protected_MAG Deprotection_Reaction Deprotection (Boric Acid in Methanol) Protected_MAG->Deprotection_Reaction Final_Product 1-Linoleoyl-sn-glycerol Deprotection_Reaction->Final_Product Purification Column Chromatography Final_Product->Purification

Caption: Workflow for the chemical synthesis of 1-Linoleoyl-sn-glycerol.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Purification Glycerol Glycerol Reaction Esterification with Immobilized Lipase (e.g., Lipozyme TL IM) Glycerol->Reaction Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction Filtration Enzyme Filtration Reaction->Filtration Chromatography Column Chromatography Filtration->Chromatography Final_Product 1-Linoleoyl-sn-glycerol Chromatography->Final_Product

Caption: Workflow for the enzymatic synthesis of 1-Linoleoyl-sn-glycerol.

References

Application Note: Quantification of 1-Linoleoyl Glycerol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Linoleoyl glycerol (B35011) (1-LG) is a monoacylglycerol that plays a significant role in lipid signaling pathways. It is recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of atherosclerosis.[1][2] The accurate quantification of 1-LG in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the sensitive and selective quantification of 1-Linoleoyl Glycerol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

This compound's primary known mechanism of action is the inhibition of Lp-PLA2. This enzyme is responsible for the hydrolysis of oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), a process that generates pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG can mitigate the inflammatory response associated with cardiovascular diseases.

Lp-PLA2 Signaling Pathway cluster_0 LDL Particle cluster_1 Inflammatory Response Oxidized_Phospholipids Oxidized Phospholipids Lp_PLA2 Lp-PLA2 Oxidized_Phospholipids->Lp_PLA2 Substrate Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Lp_PLA2->Pro_inflammatory_Mediators Hydrolysis 1_Linoleoyl_Glycerol This compound 1_Linoleoyl_Glycerol->Lp_PLA2 Inhibition

Figure 1: Simplified signaling pathway of this compound inhibiting Lp-PLA2.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction method for the isolation of this compound from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • This compound standard

  • Internal Standard (IS): 1-Heptadecanoyl-rac-glycerol (or other suitable monoacylglycerol not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 188 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 30% B, 1-8 min: 30-100% B, 8-10 min: 100% B, 10.1-12 min: 30% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound355.3263.20.053015
Internal StandardSpecific to ISSpecific to IS0.05OptimizedOptimized

Note: The product ion for this compound corresponds to the neutral loss of the glycerol headgroup and water from the protonated precursor.

Data Presentation

Method Validation Summary

The analytical method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC100≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC800≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 9590 - 110

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing Reporting 8. Result Reporting Data_Processing->Reporting

Figure 2: Workflow for the quantification of this compound.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it a valuable tool for researchers in the fields of lipidomics, cardiovascular disease, and drug development. The detailed protocols and performance characteristics provided herein can be readily adapted for high-throughput analysis in a research or clinical setting.

References

Application Note: HPLC Analysis of 1-Linoleoyl Glycerol Isomers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Linoleoyl-rac-glycerol (1-LG), a monoacylglycerol, is a significant lipid mediator involved in various physiological and pathological processes. It is recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory diseases. The biological activity of 1-LG can be stereospecific, meaning its enantiomers, sn-1-linoleoyl-glycerol and sn-3-linoleoyl-glycerol, may exhibit different potencies and physiological effects. Furthermore, its positional isomer, 2-linoleoyl glycerol, also possesses distinct biochemical properties. Consequently, the accurate separation and quantification of these isomers are crucial for researchers, scientists, and drug development professionals to elucidate their specific roles in cellular signaling and to develop targeted therapeutics. This application note provides detailed protocols for the analysis of 1-Linoleoyl Glycerol isomers using High-Performance Liquid Chromatography (HPLC).

Biological Context: this compound and Lp-PLA2 Inhibition

This compound has been identified as an inhibitor of Lp-PLA2.[1] This enzyme is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids (B1166683) to produce pro-inflammatory mediators like lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized fatty acids.[1] By inhibiting Lp-PLA2, 1-LG can mitigate the inflammatory cascade associated with atherosclerosis.[1] The (R)- and (S)-enantiomers of this compound have been shown to inhibit Lp-PLA2 with IC50 values of 45.0 µM and 52.0 µM, respectively.

The signaling pathway below illustrates the role of 1-LG in the inhibition of Lp-PLA2 and its downstream anti-inflammatory effects.

Lp-PLA2_Inhibition_by_1-Linoleoyl_Glycerol cluster_0 Vascular Lumen cluster_1 Macrophage Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Produces 1_LG This compound (1-LG) 1_LG->Lp_PLA2 Inhibits Inflammatory_Response Inflammatory Response Lyso_PC->Inflammatory_Response Induces

Inhibition of Lp-PLA2 by this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

Proper sample preparation is critical for the accurate analysis of this compound isomers, aiming to isolate monoacylglycerols from a complex lipid background.

Materials:

  • Human plasma

  • Internal Standard (IS), e.g., MAG 17:1

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica-based)

  • Hexane (B92381)

  • Diethyl ether

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of internal standard (e.g., 10 µL of a 100 µg/mL MAG 17:1 solution in chloroform/methanol 1:1, v/v).

  • Liquid-Liquid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solid-Phase Extraction (SPE) for Monoacylglycerol Fractionation:

    • Condition an SPE cartridge by washing with 5 mL of hexane.

    • Load the dried and reconstituted lipid extract (in a small volume of hexane) onto the cartridge.

    • Wash the cartridge with 10 mL of hexane to elute non-polar lipids like triacylglycerols.

    • Elute the monoacylglycerol fraction with 10 mL of a hexane:diethyl ether (1:1, v/v) mixture.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected monoacylglycerol fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for the intended HPLC analysis.

Chiral HPLC for the Separation of this compound Enantiomers

This method is designed to separate the sn-1 and sn-3 enantiomers of this compound.

HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • Column: Chiralcel OF (250 x 4.6 mm, 10 µm) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: Hexane:2-Propanol (98:2, v/v). The ratio may need optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at 205 nm. For enhanced sensitivity and structural confirmation, coupling to a Mass Spectrometer (LC-MS) is recommended.

  • Injection Volume: 10 µL.

Reversed-Phase HPLC for the Separation of 1- and 2-Linoleoyl Glycerol Positional Isomers

This method separates this compound from its positional isomer, 2-Linoleoyl Glycerol.

HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column thermostat.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD, UV (205 nm), or Mass Spectrometry (MS).

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes expected chromatographic parameters for the separation of this compound isomers based on typical performance for monoacylglycerol analysis. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterChiral HPLC (Enantiomers)Reversed-Phase HPLC (Positional Isomers)
Analyte sn-1- and sn-3-Linoleoyl Glycerol1- and 2-Linoleoyl Glycerol
Elution Order sn-1 isomer typically elutes before sn-3 isomer2-isomer typically elutes before 1-isomer
Retention Time (min) 12-208-15
Resolution (Rs) > 1.2> 1.5
Limit of Detection (LOD) 0.2 - 0.7 µg/mL0.2 - 0.7 µg/mL
Limit of Quantification (LOQ) 0.6 - 1.9 µg/mL0.6 - 1.9 µg/mL

Experimental Workflow Diagram

The logical workflow for the complete analysis of this compound isomers is depicted below.

HPLC_Analysis_Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (LLE and SPE) Sample_Collection->Sample_Preparation Chiral_HPLC Chiral HPLC Analysis (Enantiomer Separation) Sample_Preparation->Chiral_HPLC RP_HPLC Reversed-Phase HPLC (Positional Isomer Separation) Sample_Preparation->RP_HPLC Data_Acquisition Data Acquisition (ELSD, UV, or MS) Chiral_HPLC->Data_Acquisition RP_HPLC->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Workflow for the analysis of this compound isomers.
Conclusion

The methodologies presented in this application note provide a robust framework for the separation and quantification of this compound isomers. The use of both chiral and reversed-phase HPLC allows for a comprehensive analysis of enantiomers and positional isomers. These analytical techniques are indispensable for researchers and drug development professionals aiming to understand the specific biological roles of these lipid mediators and to advance the development of novel therapeutics targeting pathways involving this compound.

References

Application Notes and Protocols for 1-Linoleoyl Glycerol Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG) is a monoacylglycerol that plays a significant role in various biological processes. It is primarily recognized as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the inflammation associated with atherosclerosis.[1] The ability to accurately and reliably quantify 1-LG in biological matrices is crucial for understanding its metabolism, and pharmacokinetics, and for the development of novel therapeutics targeting lipid signaling pathways.

These application notes provide a comprehensive guide to the development and validation of an assay for this compound, focusing on a robust and sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for an in-vitro enzyme inhibition assay is detailed to assess the functional activity of 1-LG.

Biological Significance and Signaling Pathway

This compound's primary known mechanism of action is the inhibition of Lp-PLA2. This enzyme hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), leading to the formation of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.[1]

Below is a diagram illustrating the signaling pathway of this compound.

1_Linoleoyl_Glycerol_Signaling_Pathway This compound Signaling Pathway cluster_blood_vessel Blood Vessel cluster_cellular_response Cellular Response LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 binds to LysoPC Lysophosphatidylcholine (pro-inflammatory) LpPLA2->LysoPC hydrolyzes to Oxidized_FA Oxidized Fatty Acids (pro-inflammatory) LpPLA2->Oxidized_FA hydrolyzes to Inflammation Inflammation LysoPC->Inflammation Oxidized_FA->Inflammation LG This compound (1-LG) LG->LpPLA2 inhibits

This compound Signaling Pathway

Assay Protocols

Two primary assays are detailed below: a quantitative LC-MS/MS method for determining the concentration of 1-LG in biological samples and a functional assay to measure its inhibitory effect on Lp-PLA2.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 1-LG in human plasma.

1. Experimental Workflow

The overall workflow for the LC-MS/MS quantification of 1-LG is depicted below.

LC_MS_Workflow LC-MS/MS Experimental Workflow for 1-LG Quantification Sample_Prep Sample Preparation (Plasma Spiking, Protein Precipitation, Lipid Extraction) LC_Separation Liquid Chromatography (LC) Separation (Reversed-Phase C18 Column) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve, Quantification) MS_Detection->Data_Analysis

LC-MS/MS Workflow for 1-LG Quantification

2. Materials and Reagents

  • This compound (≥98% purity)

  • Internal Standard (IS): 1-Heptadecanoyl-rac-glycerol (MAG 17:1) or other suitable monoacylglycerol not present in the sample

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate

  • Human plasma (or other biological matrix)

3. Sample Preparation

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL MAG 17:1 in methanol).

  • For protein precipitation and lipid extraction, add 900 µL of ice-cold acetonitrile/methanol (95:5, v/v).

  • Vortex for 30 seconds and sonicate for 10 minutes on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 30% B (re-equilibration)

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 1-LG: Precursor ion (Q1) m/z 355.3 -> Product ion (Q3) m/z 265.2

      • IS (MAG 17:1): Precursor ion (Q1) m/z 345.3 -> Product ion (Q3) m/z 255.2

5. Data Analysis and Quantification

  • Integrate the peak areas for 1-LG and the internal standard.

  • Calculate the ratio of the 1-LG peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of 1-LG standards.

  • Determine the concentration of 1-LG in the samples by interpolating from the calibration curve.

6. Assay Validation and Performance

The following table summarizes typical validation parameters for a lipid quantification assay.

Parameter Typical Acceptance Criteria Example Data
Linearity (R²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Upper Limit of Quantification (ULOQ) Within 20% of nominal value1000 ng/mL
Precision (CV%) < 15%Intra-day: 5.2%, Inter-day: 8.7%
Accuracy (% Bias) Within ±15%95.8% - 104.2%
Recovery Consistent and reproducible85-95%
Matrix Effect Within acceptable limits< 15%
Stability Stable under defined conditionsStable for 3 freeze-thaw cycles and 24h at room temperature
Protocol 2: In-Vitro Lp-PLA2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of 1-LG on Lp-PLA2.

1. Principle

The Lp-PLA2 enzyme hydrolyzes a synthetic substrate, 2-thio Platelet-Activating Factor (2-thio-PAF), which results in the release of a thiol group. This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 414 nm. The rate of color development is proportional to the Lp-PLA2 activity.

2. Materials and Reagents

  • Recombinant human Lp-PLA2

  • This compound

  • 2-thio-PAF (substrate)

  • DTNB

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA

  • 96-well microplate

  • Microplate reader

3. Assay Procedure

  • Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the 1-LG stock solution in Assay Buffer to achieve the desired final concentrations.

  • In a 96-well plate, add:

    • 10 µL of Assay Buffer (for blank)

    • 10 µL of 1-LG dilutions or vehicle control

  • Add 10 µL of the diluted Lp-PLA2 enzyme solution to each well (except the blank).

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the substrate solution containing 2-thio-PAF and DTNB in Assay Buffer.

  • Initiate the reaction by adding 180 µL of the substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 30 minutes.

4. Data Analysis

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of 1-LG using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] * 100

  • Plot the % Inhibition against the logarithm of the 1-LG concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

5. Expected Results

The inhibitory potency of 1-LG against Lp-PLA2 is determined by its IC50 value.

Compound Target Assay Type IC50 (µM)
This compoundHuman Lp-PLA2Colorimetric45.0[2]
(R)-1-Linoleoyl GlycerolHuman Lp-PLA2Colorimetric45.0[2]
(S)-1-Linoleoyl GlycerolHuman Lp-PLA2Colorimetric52.0[2]

Conclusion

The protocols detailed in these application notes provide a robust framework for the quantification and functional assessment of this compound. The LC-MS/MS method offers high sensitivity and specificity for the determination of 1-LG concentrations in biological matrices, which is essential for pharmacokinetic and metabolism studies. The in-vitro Lp-PLA2 inhibition assay allows for the characterization of the biological activity of 1-LG and related compounds. Together, these assays are valuable tools for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for 1-Linoleoyl Glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, has emerged as a molecule of interest in cell biology and pharmacology due to its specific inhibitory action on Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] This enzyme is implicated in the generation of pro-inflammatory mediators from oxidized phospholipids.[3][4] By inhibiting Lp-PLA2, 1-LG presents a potential therapeutic avenue for mitigating inflammatory responses.[1] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols and data presentation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 hydrolyzes oxidized phospholipids, such as oxidized phosphatidylcholine, to produce lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized fatty acids.[3] These products are bioactive and pro-inflammatory, contributing to processes like monocyte infiltration and the progression of inflammatory diseases.[3] 1-LG, specifically the (R)-enantiomer, has been shown to effectively inhibit Lp-PLA2 activity.[1][2] This inhibition leads to a reduction in the production of these inflammatory mediators, thereby exerting an anti-inflammatory effect, which can be observed through the decreased production of cytokines like Interleukin-6 (IL-6).[1]

Data Presentation

The following table summarizes the quantitative data regarding the in vitro activity of this compound.

ParameterValueSpecies/SystemReference
IC₅₀ for Lp-PLA2 Inhibition
(R)-1-Linoleoyl Glycerol45.0 µMEnzyme Assay[1][2]
(S)-1-Linoleoyl Glycerol52.0 µMEnzyme Assay[1][2]
Anti-inflammatory Activity
IL-6 ReductionMitigates inflammation induced by Apolipoprotein CIIICellular Assay[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Sterile, anhydrous Ethanol (B145695) or DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of IL-6 Production

This protocol details a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its impact on IL-6 production in cultured macrophages.

Cell Line: RAW 264.7 (murine macrophage-like cells) or human THP-1 monocytes (differentiated into macrophages).

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (e.g., ethanol or DMSO at the same final concentration as the 1-LG treatment)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human or mouse IL-6 ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: The next day, carefully remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control group. Incubate for 1-2 hours.

  • Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Maintain the 1-LG and vehicle concentrations.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • IL-6 Measurement: Measure the concentration of IL-6 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Visualizations

Signaling_Pathway_of_1_Linoleoyl_Glycerol cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Oxidized_Phospholipids Oxidized Phospholipids Lp_PLA2 Lp-PLA2 Oxidized_Phospholipids->Lp_PLA2 Substrate Lyso_PC Lysophosphatidylcholine (Lyso-PC) Lp_PLA2->Lyso_PC Produces Pro_inflammatory_Signaling Pro-inflammatory Signaling Lyso_PC->Pro_inflammatory_Signaling Activates IL_6_Production IL-6 Production Pro_inflammatory_Signaling->IL_6_Production Leads to 1_LG This compound 1_LG->Lp_PLA2 Inhibits

Caption: Signaling Pathway of this compound in Inhibiting Inflammation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_1LG Prepare 1-LG Stock Solution Pre_treat Pre-treat cells with 1-LG or Vehicle Prepare_1LG->Pre_treat Seed_Cells Seed Macrophages (e.g., RAW 264.7) Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 18-24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_IL6 Measure IL-6 (ELISA) Collect_Supernatant->Measure_IL6 Analyze_Data Analyze Data Measure_IL6->Analyze_Data

Caption: Experimental Workflow for Assessing the Anti-inflammatory Effects of 1-LG.

References

Application Notes and Protocols for the Lipidomics Workflow of 1-Linoleoyl Glycerol (1-LG) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol that plays a significant role in cellular signaling, primarily through the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1] Its detection and quantification in biological matrices are crucial for understanding its physiological and pathological roles. This document provides a detailed workflow for the lipidomics analysis of 1-LG, encompassing sample preparation, lipid extraction, analytical methodologies, and data interpretation.

Signaling Pathway of 1-Linoleoyl Glycerol

1-LG's primary signaling action involves the inhibition of Lp-PLA2. This enzyme hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, 1-LG reduces the formation of these inflammatory molecules, thereby exerting an anti-inflammatory effect, which is supported by observations of reduced IL-6 production.[1][2]

1_LG_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Therapeutic Intervention Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., lysophosphatidylcholine) Lp_PLA2->Pro_inflammatory_Mediators produces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation 1_LG This compound (1-LG) 1_LG->Lp_PLA2 inhibits

Figure 1: Signaling pathway of this compound (1-LG) via Lp-PLA2 inhibition.

Lipidomics Workflow for 1-LG Detection

A typical lipidomics workflow for the analysis of 1-LG involves several critical steps, from sample collection and preparation to data analysis and interpretation.[3][4][5]

Lipidomics_Workflow_1_LG Sample_Collection 1. Sample Collection & Storage (Biological Tissues, Cells, Plasma) Sample_Homogenization 2. Sample Homogenization (On ice to minimize degradation) Sample_Collection->Sample_Homogenization Lipid_Extraction 3. Lipid Extraction (e.g., Folch, Bligh & Dyer, or Matyash method) Sample_Homogenization->Lipid_Extraction Extract_Drying 4. Drying & Reconstitution (Under nitrogen stream, reconstitute in appropriate solvent) Lipid_Extraction->Extract_Drying Chromatographic_Separation 5. Chromatographic Separation (LC or GC) Extract_Drying->Chromatographic_Separation Mass_Spectrometry 6. Mass Spectrometry Analysis (MS and MS/MS for identification and quantification) Chromatographic_Separation->Mass_Spectrometry Data_Processing 7. Data Processing & Analysis (Peak detection, lipid identification, statistical analysis) Mass_Spectrometry->Data_Processing

Figure 2: General lipidomics workflow for 1-LG detection.

Experimental Protocols

Sample Preparation and Homogenization

Proper sample handling is critical to prevent the degradation of 1-LG, which is susceptible to oxidation due to its polyunsaturated linoleyl group.[6]

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • Phosphate-buffered saline (PBS), ice-cold

    • Homogenizer (e.g., Potter-Elvehjem, sonicator)

    • Antioxidant solution (e.g., 0.01% Butylated hydroxytoluene (BHT) in methanol)[6]

  • Protocol:

    • For tissue samples, weigh the frozen tissue and add ice-cold PBS. For cell pellets, wash with ice-cold PBS.

    • Perform homogenization on ice to disrupt the tissue or cells.

    • To minimize oxidation, it is recommended to work quickly and at low temperatures. Adding an antioxidant like BHT to the solvents is also advised.[6]

Lipid Extraction

The choice of extraction method is dependent on the sample matrix. The Folch, Bligh & Dyer, and Matyash methods are commonly used for lipid extraction.[6][7][8]

  • A. Modified Bligh & Dyer Method

    • Materials:

    • Protocol:

      • To the homogenized sample, add a mixture of chloroform:methanol (1:2, v/v).

      • Vortex thoroughly and incubate at room temperature.

      • Add chloroform and deionized water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

      • Vortex and centrifuge to separate the phases.

      • Collect the lower organic phase containing the lipids.

  • B. Matyash (MTBE) Method (Safer Alternative) [6]

    • Materials:

      • Methanol with 0.01% BHT

      • Methyl-tert-butyl ether (MTBE) with 0.01% BHT[6]

      • MS-grade water

    • Protocol:

      • To the sample, add methanol containing BHT.[6]

      • Add MTBE containing BHT and vortex.[6]

      • Induce phase separation by adding MS-grade water.[6]

      • Vortex and centrifuge.

      • Collect the upper organic phase.[6]

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the hydroxyl groups of 1-LG need to be derivatized to increase volatility.

  • Materials:

    • Dried lipid extract

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of acetic anhydride (B1165640) and pyridine)[9]

    • Hexane (B92381)

  • Protocol (Acetylation):

    • To the dried lipid extract, add a freshly prepared derivatization reagent of acetic anhydride and pyridine (B92270) (5:1, v/v).[6]

    • Vortex briefly and incubate at 60°C for 1 hour.[6]

    • Dry the sample completely under a stream of nitrogen.[6]

    • Reconstitute the derivatized sample in hexane for GC injection.[6]

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of 1-LG without the need for derivatization.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.[10][11]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate, is employed.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: High-resolution mass spectrometry (HRMS) allows for accurate mass measurement.[3] For quantification, tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is preferred for its high selectivity and sensitivity.

    • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 357.299 for 1-LG (C₂₁H₃₈O₄).[11] A characteristic fragment ion corresponds to the loss of a water molecule [M+H-H₂O]⁺.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and is a robust method for quantifying derivatized 1-LG.

  • Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is standard.

    • Detection: The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Fragmentation: Derivatized 1-LG will exhibit characteristic fragmentation patterns. For example, trimethylsilyl (B98337) (TMS) ether derivatives of 1-O-alkyl-glycerols show a key fragment ion at m/z 205.[9]

Quantitative Data Summary

The biological activity of 1-LG is often assessed by its ability to inhibit Lp-PLA2. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

CompoundTargetActionPotency (IC50)Key Biological Effect
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A₂ (Lp-PLA₂)Inhibition45.0 µMAnti-inflammatory
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A₂ (Lp-PLA₂)Inhibition52.0 µMAnti-inflammatory

Table 1: Quantitative data for the inhibition of Lp-PLA2 by this compound enantiomers. Data sourced from MedchemExpress.[2]

Conclusion

This application note provides a comprehensive and detailed workflow for the detection and quantification of this compound. By following these protocols, researchers, scientists, and drug development professionals can obtain reliable and reproducible results, facilitating a deeper understanding of the role of 1-LG in health and disease. The choice of methodology will depend on the specific research question, sample type, and available instrumentation. For accurate quantification, the use of appropriate internal standards is highly recommended.

References

Dissolving 1-Linoleoyl Glycerol for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (1-LG), a monoacylglycerol, is a bioactive lipid that has garnered significant interest in research due to its inhibitory effects on Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of atherosclerosis.[1][2] Proper dissolution and handling of this lipid are crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of 1-LG, along with application notes for its use in in vitro experiments, including a key signaling pathway and relevant assay protocols.

Physicochemical Properties and Solubility

This compound is a fatty acid glycerol.[1] It is sparingly soluble in aqueous solutions and requires organic solvents for initial dissolution.

Table 1: Solubility of this compound in Common Solvents [1][3]

SolventConcentrationNotes
Ethanol10 mg/mLMiscible with aqueous solutions to a certain extent.
Dimethyl Sulfoxide (DMSO)88 mg/mLSonication is recommended to aid dissolution.[4]
Dimethylformamide (DMF)10 mg/mL-
AcetonitrileSolutionOften supplied as a solution in acetonitrile.[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLFor preparing working solutions in aqueous buffers.[1]

Protocols for Dissolving this compound

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of 1-LG, which can be stored for later use and diluted into aqueous buffers or cell culture media for experiments.

Materials:

  • This compound (solid or oil)

  • Anhydrous Ethanol or DMSO

  • Sterile, conical-bottom tubes or vials with screw caps

  • Vortex mixer

  • Sonicator (optional, but recommended for DMSO)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous Ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Ethanol: Vortex the mixture vigorously until the 1-LG is completely dissolved.

    • DMSO: Vortex the mixture and then sonicate for 5-10 minutes to ensure complete dissolution.[4]

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions [5][6]

Storage TemperatureDurationNotes
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the dilution of the organic stock solution into a physiological buffer or cell culture medium for in vitro experiments. It is critical to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thawing: Thaw the 1-LG stock solution at room temperature.

  • Dilution: While vortexing the PBS or cell culture medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent the precipitation of the lipid.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (Ethanol or DMSO) in the working solution is low, typically below 0.5%, to prevent adverse effects on cells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the organic solvent in the corresponding buffer or medium.

  • Use Immediately: It is recommended to prepare the working solution fresh for each experiment.

Application Notes

Inhibition of Lp-PLA2 Signaling Pathway

This compound is an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFA).[3][5] These products contribute to the inflammatory cascade in the vascular wall, promoting the recruitment of monocytes and the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are key events in the development of atherosclerosis.[7][8] By inhibiting Lp-PLA2, 1-LG can potentially mitigate these pro-inflammatory processes.

Lp_PLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Lp_PLA2_active Lp-PLA2 Activity LG This compound LG->Lp_PLA2_active Inhibition Lyso_PC Lysophosphatidylcholine (lyso-PC) Monocyte Monocyte Lyso_PC->Monocyte Chemoattraction ox_NEFA Oxidized NEFA ox_NEFA->Monocyte Chemoattraction Macrophage Macrophage Monocyte->Macrophage Differentiation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Macrophage->Cytokines Release Inflammation Vascular Inflammation & Atherosclerosis Cytokines->Inflammation Lp_PLA2_active->Lyso_PC Lp_PLA2_active->ox_NEFA

Proposed mechanism of this compound action.
Experimental Workflow: Lp-PLA2 Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory potential of this compound on Lp-PLA2 activity.

Experimental_Workflow prep Prepare 1-LG Stock and Working Solutions assay_setup Set up Assay Plate: - Lp-PLA2 enzyme - 1-LG or Vehicle Control prep->assay_setup pre_incubation Pre-incubate to allow inhibitor binding assay_setup->pre_incubation substrate_add Add Lp-PLA2 Substrate (e.g., 2-thio-PAF) pre_incubation->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Product Formation (e.g., colorimetric or fluorometric) incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Workflow for an Lp-PLA2 inhibition assay.
Protocol 3: In Vitro Lp-PLA2 Activity Assay

This protocol is a general guideline for measuring the inhibitory effect of 1-LG on Lp-PLA2 activity using a commercially available assay kit that utilizes a colorimetric substrate.

Materials:

  • Recombinant Lp-PLA2 enzyme

  • Lp-PLA2 assay buffer

  • Lp-PLA2 substrate (e.g., 2-thio-PAF)

  • DTNB (Ellman's reagent)

  • This compound working solutions (at various concentrations)

  • Vehicle control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Plate Setup: To the wells of a 96-well plate, add:

    • Assay buffer

    • Lp-PLA2 enzyme

    • This compound working solution or vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow 1-LG to bind to the enzyme.

  • Reaction Initiation: Add the Lp-PLA2 substrate and DTNB to each well to start the reaction.

  • Measurement: Immediately start measuring the absorbance at 405-414 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

    • Plot the percent inhibition against the log of the 1-LG concentration to determine the IC50 value.

Table 3: Quantitative Data for this compound Activity

ParameterValueOrganism/SystemReference
IC50 for Lp-PLA2 (PAF-AH) inhibition45.0 µM (R-isomer)Bovine plasma[1]
IC50 for Lp-PLA2 (PAF-AH) inhibition52.0 µM (S-isomer)Bovine plasma[9]

Conclusion

The proper dissolution of this compound is a critical first step for its use in experimental settings. By following the detailed protocols for preparing stock and working solutions, researchers can ensure the consistency and reliability of their results. The provided application notes on the inhibition of the Lp-PLA2 signaling pathway and the corresponding assay protocol offer a framework for investigating the biological activities of this promising bioactive lipid. For all in vitro experiments, it is imperative to use appropriate vehicle controls and to maintain the final solvent concentration at a non-toxic level.

References

Application Notes and Protocols for the GC Analysis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl glycerol (B35011) (1-LG), a monoglyceride containing the polyunsaturated fatty acid linoleic acid, is a molecule of significant interest in various fields, including lipidomics, food science, and pharmaceutical development. Its analysis by gas chromatography (GC) is a common requirement for quality control, metabolic studies, and formulation development. However, due to its low volatility and the presence of active hydroxyl groups, direct GC analysis of 1-linoleoyl glycerol is challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and analytical sensitivity.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC analysis, targeting both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification and structural elucidation. Two primary derivatization techniques, silylation and acetylation, are presented.

Derivatization Strategies for this compound

To render this compound amenable to GC analysis, the two free hydroxyl groups on the glycerol backbone must be derivatized. This process replaces the active hydrogens with non-polar functional groups, increasing the molecule's volatility. The two most common and effective methods are silylation and acetylation.

Silylation

Silylation involves the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is a widely used derivatization technique in GC analysis of polar compounds. The resulting TMS ethers are significantly more volatile and thermally stable than the parent monoglyceride. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).

Acetylation

Acetylation converts the hydroxyl groups into acetate (B1210297) esters. This method also effectively increases the volatility of the monoglyceride for GC analysis. The most common reagent for acetylation is acetic anhydride (B1165640), often in the presence of a catalyst or a base such as pyridine (B92270).

Quantitative Analysis Data

For accurate quantification of this compound using GC-FID, it is essential to use a relative response factor (RRF) to correct for the difference in detector response between the analyte and an internal standard. The effective carbon number (ECN) can be used to predict the FID response factor.

Table 1: Predicted GC-FID Relative Response Factor (RRF) for Derivatized this compound

DerivativeDerivatizing AgentInternal StandardPredicted RRF (Analyte/IS)Notes
1-Linoleoyl-2,3-bis(trimethylsilyl)glycerolBSTFA + 1% TMCSTricaprin (C10:0 Triglyceride)~1.15The RRF is estimated based on the effective carbon number (ECN) of the TMS derivative of a C18:2 monoglyceride relative to the ECN of the internal standard. This value should be experimentally determined for highest accuracy.
1-Linoleoyl-2,3-diacetylglycerolAcetic Anhydride/PyridineTricaprin (C10:0 Triglyceride)~1.08The RRF is estimated based on the ECN of the acetylated derivative of a C18:2 monoglyceride relative to the ECN of the internal standard. Experimental verification is recommended.

Note: The predicted RRFs are based on the principle of the effective carbon number, which correlates the FID response to the number of effective carbon atoms in a molecule. These values serve as a good starting point but should be confirmed by analyzing a standard of known concentration.

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

This protocol describes the trimethylsilylation of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (B92381) (GC grade)

  • Internal standard solution (e.g., Tricaprin in hexane)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound or a dried lipid extract into a glass reaction vial.

  • Internal Standard Addition: Add a known amount of internal standard solution to the vial.

  • Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex briefly to mix.

    • Incubate the vial at 70°C for 30 minutes in a heating block or oven.[1]

  • Sample Dilution: After cooling to room temperature, dilute the reaction mixture with hexane to a final volume of 1 mL, or to a concentration suitable for your GC system.

  • Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.

Protocol 2: Acetylation of this compound for GC Analysis

This protocol details the acetylation of this compound using acetic anhydride and pyridine.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal standard solution (e.g., Tricaprin in hexane)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound or a dried lipid extract into a glass reaction vial.

  • Internal Standard Addition: Add a known amount of internal standard solution to the vial.

  • Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas.

  • Derivatization Reaction:

    • Prepare the acetylation reagent by mixing acetic anhydride and pyridine in a 5:1 (v/v) ratio.

    • Add 200 µL of the acetylation reagent to the dried sample.

    • Tightly cap the vial and vortex briefly.

    • Incubate the vial at 60°C for 1 hour.

  • Reagent Removal: After cooling, evaporate the excess acetic anhydride and pyridine under a gentle stream of nitrogen. This step is important to prevent column damage.

  • Sample Reconstitution: Reconstitute the dried derivative in a suitable volume of hexane (e.g., 1 mL).

  • Analysis: The sample is now ready for GC-FID or GC-MS analysis.

GC and MS Parameters

The following tables provide recommended starting parameters for the GC analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

Table 2: Recommended GC-FID Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 330°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 50-650

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample add_is Add Internal Standard start->add_is dry Dry Down (N2) add_is->dry silylation Silylation (BSTFA + TMCS, 70°C, 30 min) dry->silylation acetylation Acetylation (Ac2O/Pyridine, 60°C, 1 hr) dry->acetylation dilute Dilute/Reconstitute in Hexane silylation->dilute acetylation->dilute gc_analysis GC-FID / GC-MS Analysis dilute->gc_analysis tms_fragmentation M [M]+• m/z 498 M_minus_15 [M-15]+ (Loss of •CH3) m/z 483 M->M_minus_15 m205 [C8H21O2Si2]+ (Glycerol backbone fragment) m/z 205 M->m205 m315 [M - C4H9O2Si2]+• m/z 315 M->m315 acylium [C18H31O]+ (Linoleoyl acylium ion) m/z 263 M->acylium m129 [C5H13OSi]+ m/z 129 m205->m129 Loss of (CH3)3SiOH acetyl_fragmentation M [M]+• m/z 438 M_minus_43 [M-43]+ (Loss of •COCH3) m/z 395 M->M_minus_43 M_minus_60 [M-60]+• (Loss of CH3COOH) m/z 378 M->M_minus_60 acylium [C18H31O]+ (Linoleoyl acylium ion) m/z 263 M->acylium M_minus_103 [M-103]+ (Loss of •CH2OCOCH3) m/z 335 M_minus_60->M_minus_103 Loss of •COCH3

References

Application Notes and Protocols for 1-Linoleoyl Glycerol in Endocannabinoid System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Linoleoyl Glycerol (B35011) (1-LG) is a monoacylglycerol that has garnered interest in lipid signaling research. While its primary established role is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation, its structural similarity to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) suggests potential interactions with the endocannabinoid system (ECS). This document provides detailed application notes and experimental protocols for researchers investigating the effects of 1-LG on the ECS.

Biochemical Properties and Mechanism of Action

1-Linoleoyl Glycerol is an ester-linked monoacylglycerol containing linoleic acid, an omega-6 polyunsaturated fatty acid. Its established inhibitory activity against Lp-PLA2 positions it as a modulator of inflammatory pathways.[1][2] The structural resemblance to 2-AG, a key endocannabinoid, raises the possibility of its interaction with cannabinoid receptors (CB1 and CB2) and the primary enzymes responsible for endocannabinoid degradation, namely Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL).

While direct quantitative data on the interaction of 1-LG with FAAH, MAGL, CB1, and CB2 is currently limited, studies on the closely related 2-linoleoylglycerol (B17440) (2-LG) provide valuable insights. 2-LG, a positional isomer of 1-LG, has been shown to have a similar affinity for MAGL as 2-AG and to act as a partial agonist at the CB1 receptor.[1][3] This suggests that 1-LG may also exhibit activity within the endocannabinoid system, potentially influencing endocannabinoid tone.

Data Presentation

The following tables summarize the available quantitative data for this compound and its close analog, 2-Linoleoylglycerol, to provide a comparative overview of their potential interactions with key components of the endocannabinoid and inflammatory systems.

Table 1: Inhibitory Activity of this compound and Related Compounds on Key Enzymes

CompoundTarget EnzymeIC50 (µM)SpeciesAssay TypeReference
This compound (1-LG) Lp-PLA₂45.0 (R-isomer), 52.0 (S-isomer)HumanColorimetric[2]
2-Arachidonoylglycerol (2-AG)MAGL13RatRadiometric[1]
2-Linoleoylglycerol (2-LG)MAGLSimilar to 2-AGRatRadiometric[1]
2-Arachidonoylglycerol (2-AG)FAAH>50RatRadiometric[1]
Linoleoyl ethanolamideFAAHPotent (alternative substrate)Not SpecifiedNot Specified[1]

Note: Specific IC50 values for 1-LG against FAAH and MAGL are not currently available in the literature. The data for 2-LG is provided as a reference for a structurally similar compound.

Table 2: Receptor Binding and Functional Activity of 2-Linoleoylglycerol

CompoundReceptorKi (µM)EC50 (µM)Functional ActivitySpeciesAssay TypeReference
2-Linoleoylglycerol (2-LG) CB1Not Determined~25Partial AgonistHumanCell-based reporter assay[3]
1-Arachidonoylglycerol (1-AG)CB10.24Not DeterminedAgonistCHO cellsRadioligand binding[1]

Note: Direct binding affinity (Ki) and functional activity data for 1-LG at CB1 and CB2 receptors are not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the endocannabinoid system.

Protocol 1: Lp-PLA₂ Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring Lp-PLA₂ activity.

Objective: To determine the inhibitory effect of this compound on Lp-PLA₂ activity.

Materials:

  • Recombinant human Lp-PLA₂

  • 2-thio-PAF (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA

  • This compound (test compound)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations in the assay.

  • In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of DTNB solution (final concentration 0.1 mM)

    • 10 µL of this compound dilution or vehicle (DMSO).

  • Add 10 µL of the diluted Lp-PLA₂ enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of the 2-thio-PAF substrate solution (final concentration 100 µM).

  • Immediately measure the absorbance at 414 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: FAAH Inhibition Assay (Radiometric)

This protocol is based on the measurement of the hydrolysis of radiolabeled anandamide (B1667382).

Objective: To determine if this compound inhibits FAAH activity.

Materials:

  • Rat brain membrane preparation (source of FAAH)

  • [³H]Anandamide (substrate)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • This compound (test compound)

  • URB597 (positive control inhibitor)

  • Bovine Serum Albumin (BSA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membrane homogenates as a source of FAAH.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • In microcentrifuge tubes, pre-incubate the membrane preparation (typically 20-50 µg of protein) with various concentrations of this compound or vehicle for 15 minutes at 37°C in Assay Buffer containing 0.1% BSA.

  • Initiate the reaction by adding [³H]Anandamide (final concentration ~1 µM).

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding two volumes of ice-cold chloroform/methanol (1:1 v/v).

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Collect the aqueous phase containing the radiolabeled ethanolamine (B43304) product.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if applicable.

Protocol 3: MAGL Inhibition Assay (Radiometric)

This protocol measures the hydrolysis of radiolabeled 2-oleoylglycerol, a substrate for MAGL.[1]

Objective: To assess the inhibitory potential of this compound against MAGL activity.

Materials:

  • Rat brain cytosol preparation (source of MAGL)

  • [³H]2-Oleoylglycerol ([³H]2-OG) (substrate)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • This compound (test compound)

  • JZL184 (positive control inhibitor)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a cytosolic fraction from rat brain homogenates as a source of MAGL.

  • Prepare a stock solution of this compound.

  • Pre-incubate the cytosol preparation (typically 10-20 µg of protein) with various concentrations of this compound or vehicle for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]2-OG (final concentration ~10 µM).

  • Incubate for 10-20 minutes at 37°C.

  • Terminate the reaction and separate the product as described in the FAAH inhibition assay protocol.

  • Quantify the radioactivity of the glycerol product in the aqueous phase.

  • Determine the percentage of inhibition and calculate the IC50 value if significant inhibition is observed.

Protocol 4: Cannabinoid Receptor Binding Assay ([³H]CP55,940 Competition)

This protocol determines the ability of this compound to displace a high-affinity cannabinoid receptor agonist.

Objective: To evaluate the binding affinity of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • [³H]CP55,940 (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and 0.5% fatty acid-free BSA

  • This compound (test compound)

  • WIN 55,212-2 (unlabeled competitor for non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In reaction tubes, combine the cell membrane preparation (20-40 µg protein), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of this compound in Binding Buffer.

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Binding Buffer.

  • Wash the filters rapidly with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of displacement of [³H]CP55,940 by this compound and calculate the Ki value.

Protocol 5: Quantification of Anandamide and 2-AG in Cell Culture by LC-MS/MS

This protocol allows for the measurement of changes in endogenous anandamide and 2-AG levels in cells treated with this compound.

Objective: To determine if this compound treatment alters the cellular levels of anandamide and 2-AG.

Materials:

  • Cell line of interest (e.g., neuroblastoma, macrophage)

  • This compound

  • Internal standards: Anandamide-d8 and 2-AG-d8

  • Acetonitrile (B52724) with 1% formic acid

  • Toluene (B28343)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time.

  • After treatment, aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells and extract the lipids by adding ice-cold acetonitrile containing the internal standards.

  • Scrape the cells and collect the lysate.

  • Perform a liquid-liquid extraction with toluene to isolate the lipids.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the quantification of anandamide and 2-AG.

  • Normalize the endocannabinoid levels to the protein concentration of the cell lysate.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the study of this compound in the context of the endocannabinoid system.

LpPLA2_Signaling_Pathway cluster_vessel Blood Vessel cluster_cell Endothelial/Immune Cell Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA₂ Oxidized_LDL->Lp_PLA2 Substrate Lyso_PC Lyso-PC Lp_PLA2->Lyso_PC Ox_NEFA Oxidized NEFA Lp_PLA2->Ox_NEFA Inflammation Inflammation Lyso_PC->Inflammation Ox_NEFA->Inflammation 1_LG This compound 1_LG->Lp_PLA2 Inhibition Endocannabinoid_System_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor MAGL MAGL DAGL DAGL 2_AG 2-AG DAGL->2_AG PLD NAPE-PLD Anandamide Anandamide PLD->Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis 2_AG->CB1_Receptor Agonist 2_AG->MAGL Hydrolysis 1_LG This compound 1_LG->CB1_Receptor Potential Interaction? 1_LG->MAGL Potential Inhibition? 1_LG->FAAH Potential Inhibition? Experimental_Workflow Start Start with This compound Enzyme_Assays Enzyme Inhibition Assays (Lp-PLA₂, FAAH, MAGL) Start->Enzyme_Assays Receptor_Binding Receptor Binding Assays (CB1, CB2) Start->Receptor_Binding Cell_Culture Cell-Based Assays Start->Cell_Culture Data_Analysis Data Analysis (IC50, Ki, Level Changes) Enzyme_Assays->Data_Analysis Receptor_Binding->Data_Analysis Endocannabinoid_Quantification Quantification of Anandamide & 2-AG (LC-MS/MS) Cell_Culture->Endocannabinoid_Quantification Endocannabinoid_Quantification->Data_Analysis Conclusion Conclusion on ECS Interaction Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 1-Linoleoyl Glycerol (1-LG) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Linoleoyl Glycerol (1-LG) in solution. The following troubleshooting guides and FAQs address common issues to ensure the stability and integrity of 1-LG during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and why is it prone to oxidation?

A1: this compound (1-LG) is a monoacylglycerol containing linoleic acid, an omega-6 polyunsaturated fatty acid.[1][2] The linoleic acid portion of the molecule contains two double bonds separated by a methylene (B1212753) group (-CH2-).[3][4] The hydrogen atoms on this methylene group are particularly susceptible to abstraction by free radicals, which initiates a damaging chain reaction known as lipid peroxidation or autoxidation.[5] This process can be accelerated by exposure to oxygen, light, heat, and trace metal ions.[4]

Q2: What are the primary signs that my 1-LG solution has oxidized?

A2: The initial products of oxidation, lipid hydroperoxides, are odorless.[6] However, as these unstable compounds degrade, they form secondary oxidation products, such as aldehydes and ketones, which can cause a rancid or off-odor.[6] Analytically, you may observe the appearance of new peaks or a decrease in the main compound peak in HPLC or GC analyses.[7] Biologically, oxidation can lead to a loss of desired activity and inconsistent experimental results.[4]

Q3: What are the ideal storage conditions for 1-LG and its solutions?

A3: To ensure long-term stability, 1-LG and its solutions should be stored under stringent conditions. For long-term storage, a temperature of -20°C is recommended, with -80°C being optimal.[7][8] Solutions should be stored in amber glass vials with Teflon-lined caps (B75204) to protect from light and prevent leaching from plastics. Crucially, the vial's headspace should be purged with an inert gas, such as argon or nitrogen, to displace oxygen before sealing.[4][9]

Q4: Which solvents are recommended for preparing 1-LG solutions?

A4: High-purity, peroxide-free organic solvents are essential. Common choices for lipids like 1-LG include ethanol (B145695), acetonitrile, chloroform, and dimethylformamide (DMF). It is critical to use solvents from a freshly opened bottle or to test for and remove any existing peroxides. For aqueous-based experiments, a stock solution can be prepared in a minimal amount of an organic solvent like ethanol and then diluted into the aqueous buffer immediately before use.[9]

Q5: What antioxidants can be used to protect 1-LG, and at what concentration?

A5: The addition of a synthetic antioxidant can significantly inhibit lipid peroxidation.[4] Butylated Hydroxytoluene (BHT) is a common choice and is typically used at a concentration of 0.01% to 0.1% (w/v).[4] Natural antioxidants like α-tocopherol (a form of Vitamin E) can also be used.[1] The choice and concentration of the antioxidant should be optimized for your specific application to avoid potential interference with downstream assays.[4]

Q6: How does oxidation affect the biological activity of 1-LG?

A6: 1-LG is investigated for various biological activities, including the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2).[10][8] The structural integrity of the linoleoyl chain is critical for this activity. Oxidation alters this structure, forming hydroperoxides and other degradation products, which can lead to a partial or complete loss of biological function and introduce confounding variables into experiments.[4][7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible experimental results. 1. Oxidation of 1-LG: Different aliquots may have varying levels of degradation. 2. Improper Storage: Exposure to air, light, or elevated temperatures.1. Confirm Purity: Use a fresh vial or re-purify the existing stock. Confirm purity using an analytical method like LC-MS. 2. Use Stabilized Solutions: Prepare fresh stock solutions with an added antioxidant (e.g., BHT) and store properly under an inert atmosphere.[4][9] 3. Aliquot Stock: Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and air exposure for working samples.[8]
Visible changes in the solution (e.g., color change, precipitation). 1. Advanced Oxidation: Formation of polymeric secondary oxidation products. 2. Solvent Evaporation: Improperly sealed container.1. Discard Stock: If significant degradation is suspected, it is best to discard the solution to ensure data integrity.[4] 2. Review Procedures: Re-evaluate handling and storage protocols. Ensure vials are sealed tightly with Teflon-lined caps and parafilm.
Appearance of new peaks in HPLC, LC-MS, or GC analysis. 1. Formation of Oxidation Products: Hydroperoxides (primary) and aldehydes/ketones (secondary) will appear as new peaks.[7]1. Characterize Peaks: If possible, use mass spectrometry to identify the degradation products to confirm the oxidation pathway. 2. Implement Preventative Measures: Immediately adopt stricter storage and handling procedures, including the use of deoxygenated solvents and antioxidants.[3]
Loss of biological activity in assays. 1. Structural Degradation: Oxidation of the double bonds in the linoleoyl chain has altered the molecule's structure.[4]1. Use a Positive Control: Test a freshly prepared, stabilized 1-LG solution alongside the suspect solution. 2. In-Assay Protection: For experiments with long incubation times, consider adding a compatible antioxidant directly to the assay medium.[4]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for 1-LG Solutions

ParameterRecommendationRationale
Temperature -80°C (Optimal Long-Term) or -20°C (Acceptable Long-Term)[8]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the lipid oxidation chain reaction.
Light Amber Glass Vials Protects against photo-oxidation, which can initiate free radical formation.[6]
Container Glass Vial with Teflon-Lined Cap [4]Avoids potential contamination and degradation from plasticizers.
Solvent High-Purity, Peroxide-Free Organic Solvents (e.g., Ethanol, Acetonitrile)[4]Prevents the introduction of contaminants or reactive oxygen species.
Additives Antioxidant (e.g., BHT, α-tocopherol)[3][4]Scavenges free radicals to terminate the oxidation chain reaction.

Table 2: Efficacy of Common Antioxidants for Unsaturated Lipids

AntioxidantClassMechanism of ActionTypical Concentration
Butylated Hydroxytoluene (BHT) Synthetic PhenolicFree radical scavenger; donates a hydrogen atom to peroxyl radicals.0.01 - 0.1% (w/v)[4]
α-Tocopherol (Vitamin E) Natural PhenolicChain-breaking antioxidant that intercepts peroxyl radicals.[1]0.02 - 0.1% (w/v)
Ascorbyl Palmitate Synthetic (Ester of Vitamin C)Oxygen scavenger and synergist that can regenerate primary antioxidants.0.01 - 0.02% (w/v)
Rosemary Extract NaturalContains phenolic compounds (e.g., carnosic acid) that are potent free radical scavengers.Varies by extract

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized 1-LG Stock Solution

  • Solvent Preparation: Use a high-purity, peroxide-free solvent (e.g., ethanol). If necessary, deoxygenate the solvent by sparging with argon or nitrogen gas for 15-20 minutes.

  • Antioxidant Addition: If used, dissolve the chosen antioxidant (e.g., BHT to a final concentration of 0.05%) into the deoxygenated solvent.

  • 1-LG Dissolution: Allow the vial of 1-LG to warm to room temperature. Weigh the required amount and dissolve it in the antioxidant-containing solvent to prepare the desired stock concentration. Gentle vortexing can aid dissolution.

  • Inert Gas Purge: Once dissolved, gently flush the headspace of the vial with argon or nitrogen for 20-30 seconds to displace any residual air.[9]

  • Sealing and Storage: Immediately cap the vial tightly. For added security, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, antioxidant used, and the date of preparation.

  • Storage: Store the solution at -80°C for long-term use.

Protocol 2: Assessment of Lipid Oxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.[11]

  • Reagent Preparation: Prepare the TBARS reagent: 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 M HCl.

  • Sample Preparation: Add 100 µL of the 1-LG solution (or a control) to a glass test tube.

  • Reaction: Add 2 mL of the TBARS reagent to the sample. Vortex briefly.

  • Incubation: Heat the tubes in a boiling water bath (95-100°C) for 15 minutes.

  • Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

  • Measurement: Transfer the supernatant to a cuvette and measure the absorbance at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

Protocol 3: Detection of Primary Oxidation Products (Lipid Hydroperoxides) by HPLC

This is a general method; specific column and mobile phase conditions may require optimization.

  • System: An HPLC system with a UV or chemiluminescence (CL) detector.[12][13]

  • Column: A normal-phase silica (B1680970) column or a C18 reverse-phase column is typically used for lipid analysis.[12][14]

  • Mobile Phase (Example): For a normal-phase column, an isocratic mobile phase of hexane:isopropanol:acetic acid (e.g., 98:1:1, v/v/v) can be effective.

  • Sample Preparation: Dilute the 1-LG solution in the mobile phase.

  • Injection: Inject 10-20 µL of the sample onto the column.

  • Detection:

    • UV Detection: Monitor the eluent at 234 nm to detect conjugated dienes, a characteristic feature of oxidized linoleate (B1235992) hydroperoxides.[11]

    • Chemiluminescence (CL) Detection: For higher sensitivity, use a post-column reaction with a chemiluminescent reagent like isoluminol, which reacts with hydroperoxides to emit light.[12][13]

  • Analysis: The appearance and integration of peaks corresponding to lipid hydroperoxides indicate the extent of primary oxidation.

Mandatory Visualizations

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination / Degradation lg This compound (LH) alkyl_radical Alkyl Radical (L•) lg->alkyl_radical initiator Initiator (Light, Heat, Metal Ion) initiator->lg H• abstraction oxygen Oxygen (O2) alkyl_radical->oxygen peroxyl_radical Peroxyl Radical (LOO•) oxygen->peroxyl_radical Rapid reaction lg2 Another LH Molecule peroxyl_radical->lg2 H• abstraction antioxidant Antioxidant (AH) peroxyl_radical->antioxidant H• donation hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) lg2->hydroperoxide alkyl_radical2 New Alkyl Radical (L•) hydroperoxide->alkyl_radical2 hydroperoxide_degradation LOOH Degradation hydroperoxide->hydroperoxide_degradation alkyl_radical2->peroxyl_radical Continues cycle secondary_products Secondary Products (Aldehydes, Ketones) hydroperoxide_degradation->secondary_products termination_products Non-Radical Products antioxidant->termination_products

Caption: Simplified free-radical autoxidation pathway of this compound.

G start Start prep_solvent Prepare Deoxygenated Solvent start->prep_solvent add_antioxidant Add Antioxidant (e.g., BHT) prep_solvent->add_antioxidant dissolve_lg Dissolve 1-LG in Stabilized Solvent add_antioxidant->dissolve_lg purge_gas Purge Headspace with Inert Gas dissolve_lg->purge_gas store Store at -80°C in Amber Vial purge_gas->store sample Withdraw Aliquot for Experiment store->sample analyze Perform Stability Analysis (e.g., HPLC, TBARS) sample->analyze check Purity Acceptable? analyze->check proceed Proceed with Experiment check->proceed Yes discard Discard Stock, Prepare Fresh check->discard No end End proceed->end discard->start

Caption: Experimental workflow for preparing and assessing 1-LG solution stability.

G start Problem: Inconsistent Results or Loss of Activity check_storage Were storage conditions ideal (-80°C, inert gas, dark)? start->check_storage check_age Is the stock solution old (>1 month)? check_storage->check_age Yes sol_fresh Prepare a fresh stock solution using best practices. check_storage->sol_fresh No check_antioxidant Was an antioxidant used in preparation? check_age->check_antioxidant No check_age->sol_fresh Yes sol_add_antioxidant Prepare new stock with an antioxidant (e.g., BHT). check_antioxidant->sol_add_antioxidant No sol_confirm_purity Confirm purity of current stock via HPLC/LC-MS. check_antioxidant->sol_confirm_purity Yes sol_retest Test a fresh aliquot from the same stock.

Caption: Troubleshooting decision tree for 1-LG oxidation issues.

References

Technical Support Center: 1-Linoleoyl Glycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Linoleoyl Glycerol (B35011) (1-LG).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-Linoleoyl Glycerol (1-LG)?

A1: The two main approaches for 1-LG synthesis are the direct esterification of linoleic acid and glycerol, and the glycerolysis of triglycerides (like linseed oil) with glycerol.[1][2] Both methods can be performed using either chemical or enzymatic catalysts. A more controlled, multi-step chemical synthesis involves protecting the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation at the sn-1 position and subsequent deprotection.[1]

Q2: What is a typical yield for 1-LG synthesis?

A2: The yield of 1-LG is highly dependent on the synthesis method and reaction conditions. Chemical glycerolysis can achieve monoglyceride yields of around 41.58% under optimized conditions.[3] Enzymatic synthesis, which can be more specific, has the potential for higher yields, with some studies reporting up to 93% for similar diglycerides.[4] However, achieving high selectivity for 1-LG often requires careful optimization to minimize the formation of di- and triglycerides.

Q3: What are the common byproducts in 1-LG synthesis?

A3: The most common byproducts are di-linoleoyl glycerols (1,2- and 1,3-diglycerides) and tri-linoleoyl glycerol.[5] Unreacted starting materials, such as linoleic acid and glycerol, may also be present in the final product mixture. The formation of these byproducts is a primary reason for reduced 1-LG yield.

Q4: How can I purify the synthesized 1-LG?

A4: Purification is crucial to isolate 1-LG from byproducts and unreacted starting materials. Common laboratory-scale purification techniques include silica (B1680970) gel column chromatography.[1] For larger scales or to remove specific impurities, other methods like acidification to remove catalysts, followed by solvent extraction or distillation, can be employed.[6]

Q5: What analytical techniques are suitable for characterizing 1-LG and its byproducts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is effective for separating and quantifying mono-, di-, and triglycerides.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, often requiring derivatization of the hydroxyl groups to improve volatility.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, distinguishing between the 1- and 2-isomers and confirming the ester linkage.[9]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Recommendation
Suboptimal Molar Ratio of Reactants The molar ratio of glycerol to linoleic acid (or triglyceride) is a critical parameter. An excess of glycerol is often used to shift the equilibrium towards monoglyceride formation. Experiment with different molar ratios (e.g., 2.5:1 to 4:1 glycerol to fatty acid) to find the optimal condition for your specific reaction.[5][10]
Incorrect Reaction Temperature Temperature significantly influences reaction rate and equilibrium. For chemical synthesis (glycerolysis), temperatures are typically high (200-250°C).[11] However, excessively high temperatures can lead to polymerization and decomposition, reducing the yield.[5] For enzymatic reactions, the optimal temperature is dictated by the specific lipase (B570770) used (typically 40-60°C).[12]
Inefficient Catalyst The choice and concentration of the catalyst are crucial. For chemical synthesis, alkaline catalysts like NaOH or CaO are common.[3] For enzymatic synthesis, lipases such as Candida antarctica lipase B (Novozym® 435) are frequently used for their selectivity.[4] Ensure the catalyst is active and used at an appropriate concentration.
Presence of Water (for esterification) Water is a byproduct of esterification and its presence can reverse the reaction, reducing the yield.[6] For chemical synthesis, using a Dean-Stark trap to remove water during the reaction can significantly improve the yield. For enzymatic reactions in organic solvents, adding molecular sieves can control the water activity.[2]
Acyl Migration In the synthesis of monoglycerides, the acyl group can migrate from the sn-1 to the sn-2 position, and vice-versa, leading to a mixture of isomers and potentially favoring the formation of diglycerides. This process is influenced by temperature and pH. Lowering the reaction temperature can help minimize acyl migration.
Issue 2: High Levels of Di- and Triglyceride Byproducts
Potential Cause Troubleshooting Recommendation
Reaction Time Prolonged reaction times, especially at high temperatures, can favor the formation of di- and triglycerides. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal time to stop the reaction for maximal 1-LG yield.[6]
Insufficient Mixing In heterogeneous reactions (e.g., with an immobilized enzyme or solid catalyst), poor mixing can lead to localized high concentrations of reactants, promoting further esterification to di- and triglycerides. Ensure vigorous and consistent stirring throughout the reaction.
Inappropriate Solvent (for enzymatic synthesis) The choice of solvent can influence enzyme activity and selectivity. Non-polar solvents like hexane (B92381) are often used.[12] The use of a solvent system like tert-butanol/isopropanol has been shown to improve monoglyceride yield in enzymatic glycerolysis.[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of 1-Linoleoyl-sn-glycerol (Multi-step)

This protocol is based on a method involving protection, acylation, and deprotection to achieve high regioselectivity.[1]

  • Protection of Glycerol: Start with a protected glycerol derivative, such as 2,3-O-isopropylidene-sn-glycerol, to ensure the sn-1 hydroxyl group is available for acylation.

  • Acylation:

    • Dissolve 2,3-O-isopropylidene-sn-glycerol and linoleic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture at room temperature until completion, monitoring by TLC.

  • Deprotection:

    • After the acylation is complete, remove the protecting group (e.g., isopropylidene) under acidic conditions (e.g., using acetic acid or a mild HCl solution).

  • Purification:

    • Purify the final product, 1-Linoleoyl-sn-glycerol, using silica gel column chromatography.

Protocol 2: Enzymatic Esterification of Glycerol and Linoleic Acid

This protocol is a general guideline for lipase-catalyzed synthesis.[12]

  • Reaction Setup:

    • In a sealed reaction vessel, combine glycerol and linoleic acid in a suitable organic solvent (e.g., hexane). A molar ratio of 1:1 or a slight excess of glycerol can be used.

    • Add an immobilized lipase, such as Candida antarctica lipase B (e.g., 5-15% by weight of substrates).

    • Add molecular sieves to control water content.

  • Incubation:

    • Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 50°C) with constant shaking or stirring.

  • Monitoring and Termination:

    • Monitor the reaction progress by analyzing small aliquots via TLC or HPLC.

    • Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme.

  • Purification:

    • Evaporate the solvent from the filtrate and purify the resulting mixture using silica gel column chromatography to isolate the 1-LG.

Visualizations

Signaling Pathway of this compound

This compound has been identified as an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes.[13][14] By inhibiting Lp-PLA2, 1-LG can potentially reduce the production of pro-inflammatory mediators.

G cluster_inflammation Inflammatory Cascade Lp-PLA2 Lp-PLA2 Pro_inflammatory_Mediators Pro_inflammatory_Mediators Lp-PLA2->Pro_inflammatory_Mediators produces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation 1_LG This compound 1_LG->Lp-PLA2 inhibits

Caption: Inhibition of Lp-PLA2 by this compound.

Experimental Workflow for 1-LG Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Glycerol + Linoleic Acid/Triglyceride Reaction Esterification or Glycerolysis (Chemical or Enzymatic) Reactants->Reaction Crude_Product Crude 1-LG Mixture Reaction->Crude_Product Purification_Step Column Chromatography or other methods Crude_Product->Purification_Step Pure_Product Pure 1-LG Purification_Step->Pure_Product Analysis_Methods HPLC-MS GC-MS NMR Pure_Product->Analysis_Methods Characterization Yield, Purity, Structure Confirmation Analysis_Methods->Characterization

Caption: General workflow for 1-LG synthesis and analysis.

References

Technical Support Center: Improving 1-Linoleoyl Glycerol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for improving the solubility of 1-Linoleoyl Glycerol (B35011) (1-LG) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is 1-Linoleoyl Glycerol (1-LG)?

A1: this compound, also known as 1-Monolinolein, is a monoglyceride. It consists of a glycerol backbone esterified with the unsaturated fatty acid, linoleic acid, at the sn-1 position.[1] It is a bioactive lipid that has been studied for its role in inflammatory pathways and its potential as a Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor.[2][3]

Q2: Why is 1-LG poorly soluble in aqueous buffers?

A2: 1-LG is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) glycerol head and a long, hydrophobic (water-fearing) linoleoyl tail. The long 18-carbon chain of the linoleoyl group makes the molecule predominantly nonpolar, leading to very low solubility in polar solvents like water or aqueous buffers.[4]

Q3: What factors influence the solubility of 1-LG?

A3: Several factors can affect the solubility of 1-LG and other monoglycerides:

  • Temperature: Increasing the temperature can improve the solubility of monoglycerides. Heating to temperatures between 60-80°C is a common strategy to aid dissolution.[5]

  • pH: The pH of the aqueous buffer can influence the charge state of any ionizable groups, though for 1-LG, this effect is minimal as it is a neutral molecule. However, pH can affect the stability of the ester bond over long-term storage.

  • Co-solvents and Detergents: The presence of organic co-solvents (like ethanol (B145695) or DMSO) or detergents can dramatically increase solubility.

  • Mechanical Agitation: Methods like vortexing, stirring, and sonication are crucial for dispersing the lipid in the aqueous phase.[5][6]

Q4: Is there a known Critical Micelle Concentration (CMC) for 1-LG?

Troubleshooting Guide

Problem: My 1-LG forms a precipitate or an oily film on the surface of the buffer.

  • Cause: The concentration of 1-LG is likely above its solubility limit in the aqueous buffer.

  • Solution 1: Use a Carrier Solvent. 1-LG is highly soluble in organic solvents like ethanol and DMSO.[2][6] Prepare a concentrated stock solution in one of these solvents first, and then add it dropwise to your vigorously stirring aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experiment (typically <1%).

  • Solution 2: Reduce the Concentration. Attempt the experiment with a lower final concentration of 1-LG.

  • Solution 3: Heat the Solution. Gently warm the buffer (e.g., to 60-75°C) while adding the 1-LG stock solution.[9] This can help prevent precipitation, but be mindful of the thermal stability of other components in your experiment.

Problem: My 1-LG solution is cloudy or opalescent.

  • Cause: The solution may contain dispersed lipid aggregates or micelles rather than being a true solution. This is common for amphipathic lipids in aqueous media.

  • Solution 1: Sonication. Use a bath or probe sonicator to break down larger lipid aggregates into smaller, more uniformly dispersed micelles.[3][6] This can often result in a clearer solution.

  • Solution 2: Use a Detergent or Carrier. Incorporating a detergent (e.g., Tween 80) or a carrier protein like bovine serum albumin (BSA) can help solubilize the lipid by forming mixed micelles or binding to the lipid, respectively.

  • Solution 3: Filtration. If the cloudiness is due to undissolved particulates, you may filter the solution through a 0.22 µm or 0.45 µm filter. However, be aware that this may also remove some of the dispersed lipid, reducing the effective concentration.

Problem: I need to prepare an in vivo formulation with 1-LG.

  • Cause: In vivo formulations require specific, biocompatible solvent systems to ensure solubility and minimize toxicity.

  • Solution: A common approach for in vivo delivery of poorly soluble lipids involves a multi-component solvent system. A typical formulation involves dissolving the compound in a small amount of DMSO, followed by dilution with agents like PEG300 and Tween 80, and finally the saline or buffer solution.[6] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

Property Value Source(s)
Molecular Formula C₂₁H₃₈O₄ [10]
Molar Mass 354.5 g/mol [10][11]
Melting Point 14-15 °C [12]
Solubility in Ethanol ≥ 100 mg/mL (282.07 mM) [2][6]
Solubility in DMSO ≥ 100 mg/mL (282.07 mM) [2][6]
Solubility in DMF 10 mg/mL [10]

| Solubility in Ethanol:PBS (1:1) | 0.5 mg/mL |[10] |

Experimental Protocols

Protocol 1: Preparation of 1-LG Solution using an Ethanol Stock

Objective: To prepare a 100 µM solution of 1-LG in a phosphate-buffered saline (PBS, pH 7.4).

Materials:

  • This compound (1-LG)

  • Anhydrous Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of 1-LG in a sterile glass vial.

    • Add anhydrous ethanol to dissolve the 1-LG and create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution; ultrasonic assistance may be required.[2][6] Store this stock solution at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation.[13]

  • Prepare an Intermediate Dilution (if necessary):

    • Create an intermediate dilution of the stock solution in ethanol. For example, dilute the 100 mM stock to 10 mM by mixing 10 µL of the stock with 90 µL of ethanol.

  • Prepare the Final Aqueous Solution:

    • Aliquot the required volume of PBS buffer into a sterile tube.

    • While vigorously vortexing the PBS, add the required volume of the 1-LG ethanol stock drop-by-drop. For a 100 µM final solution from a 10 mM intermediate stock, add 10 µL of the stock to 990 µL of PBS. This results in a final ethanol concentration of 1%.

  • Dispersion and Clarification:

    • Continue to vortex the solution for 30-60 seconds.

    • For a more uniform dispersion, place the tube in a bath sonicator for 5-10 minutes. The solution may appear slightly opalescent.

  • Use Immediately:

    • It is best to use the freshly prepared 1-LG solution immediately to avoid potential precipitation or degradation over time.

Visualizations

G Workflow for Solubilizing 1-LG in Aqueous Buffer start Start: Weigh 1-LG Powder stock Dissolve in minimal volume of organic solvent (e.g., Ethanol, DMSO) start->stock ultrasonic Use ultrasonic bath to ensure full dissolution stock->ultrasonic add_buffer Add stock solution dropwise to vigorously stirring aqueous buffer ultrasonic->add_buffer vortex Vortex vigorously for 1-2 minutes add_buffer->vortex sonicate Sonicate solution (5-10 min) to clarify and form uniform micelles vortex->sonicate end Solution ready for use (Use immediately) sonicate->end

Caption: A standard workflow for preparing a 1-LG solution.

G Troubleshooting 1-LG Solubility Issues start Problem: Solution is cloudy or has precipitate q1 Is the final concentration too high? start->q1 a1_yes Reduce final 1-LG concentration q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was mechanical dispersion sufficient? a1_no->q2 a2_no Increase vortexing time and/or use sonication q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Consider additives a2_yes->q3 a3 Add a biocompatible detergent (e.g., Tween 80) or carrier (e.g., BSA) q3->a3

Caption: A decision tree for troubleshooting common 1-LG solubility problems.

References

Technical Support Center: LC-MS/MS Matrix Effects in 1-Linoleoyl Glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 1-Linoleoyl Glycerol (1-LG) by LC-MS/MS.

Troubleshooting Guide

This section offers a systematic approach to identifying and mitigating common issues related to matrix effects during 1-LG quantification.

Symptom: Low or No Analyte Signal in Matrix Samples

Possible Cause: Significant ion suppression due to co-eluting matrix components. Biological matrices, especially plasma and serum, contain high concentrations of phospholipids (B1166683) and other lipids that can interfere with the ionization of 1-LG.[1][2]

Troubleshooting Steps:

  • Assess Matrix Effects Qualitatively: Perform a post-column infusion experiment. A dip in the baseline signal of the infused 1-LG standard at the retention time of your matrix blank injection confirms the presence of ion suppression.[3]

  • Enhance Sample Preparation: The most direct way to combat matrix effects is to remove interfering components before analysis.[4][5] Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): Effective for separating lipids from more polar interferences.[6]

    • Solid-Phase Extraction (SPE): Offers good removal of salts and phospholipids. Method development is key to optimize the sorbent and elution conditions.[4][6]

    • Phospholipid Depletion Plates (e.g., HybridSPE): Provide highly efficient and specific removal of phospholipids, a major source of ion suppression in lipid analysis.[4][5]

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to better separate 1-LG from the regions where matrix components elute.[6]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8) to alter selectivity and improve separation from interferences.[7]

  • Sample Dilution: A simple and effective first step is to dilute the sample extract. This reduces the concentration of matrix components, but ensure the 1-LG concentration remains above the limit of quantification (LOQ).[6]

Symptom: Poor Reproducibility and Accuracy

Possible Cause: Inconsistent matrix effects between samples or inadequate internal standard (IS) correction.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance: The ideal internal standard for 1-LG would be a stable isotope-labeled version (e.g., this compound-d5). If using an analog IS, ensure it co-elutes and experiences similar ionization effects as 1-LG.[8]

  • Quantify the Matrix Effect: Use the post-extraction spike method to calculate the matrix factor (MF). An MF significantly different from 1 indicates the presence of ion suppression or enhancement.[2]

  • Implement Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the study samples. This helps to compensate for systematic matrix effects.[1]

Symptom: Peak Shape Issues (Tailing, Splitting, Broadening)

Possible Cause: Matrix components can affect the chromatography, leading to poor peak shapes. This can be due to column contamination or interactions between the analyte and matrix components.[1][9]

Troubleshooting Steps:

  • Column Maintenance: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[10]

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[9]

  • Sample Clean-up: Re-evaluate your sample preparation method to remove more of the matrix interferences that may be causing on-column issues.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 1-LG quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, like 1-LG, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In lipidomics, phospholipids are a primary cause of matrix effects.[5]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The post-extraction spiking method is the "gold standard" for quantifying matrix effects.[2] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) to the peak area of the analyte in a neat solvent (Set A). The Matrix Factor (MF) is calculated as: MF = Peak Area (Set B) / Peak Area (Set A) . An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for 1-LG?

A3: The choice of sample preparation is critical. The goal is to remove interfering matrix components while efficiently recovering 1-LG.[6] The effectiveness of common techniques is summarized below.

Sample Preparation TechniqueEffectiveness for Phospholipid RemovalThroughputConsiderations
Protein Precipitation (PPT) Low to MediumHighSimple, but often insufficient for removing phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) MediumMediumA common technique for separating lipids from polar molecules.[6]
Solid-Phase Extraction (SPE) HighMedium to HighGood for removing salts and phospholipids. Requires method development to optimize sorbent and solvents.[4]
HybridSPE®-Phospholipid Very High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[4]

Q4: My internal standard doesn't seem to be correcting for the variability. Why might this be?

A4: For an internal standard (IS) to effectively compensate for matrix effects, it must be chemically similar to the analyte and co-elute, thereby experiencing the same ionization suppression or enhancement.[8] If you are using an analog IS (a different but similar molecule), its ionization efficiency might be affected differently by the matrix than 1-LG. The most reliable approach is to use a stable isotope-labeled (SIL) internal standard of 1-LG, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression or enhancement.[4]

1. Prepare Three Sample Sets:

  • Set A (Neat Standard): Spike the 1-LG standard and its internal standard (if used) into the final elution solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Spike the 1-LG standard and IS into the final, clean extract.[4]

  • Set C (Pre-Extraction Spike): Spike the 1-LG standard and IS into the blank matrix sample before starting the extraction procedure. (This set is for calculating recovery, not the matrix effect itself).[4]

2. Analyze Samples: Inject and analyze all three sets of samples using your established LC-MS/MS method.

3. Calculate Matrix Factor (MF) and Recovery (RE):

  • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100

  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Generic Solid-Phase Extraction (SPE) for Lipid Clean-up

This is a generalized protocol. The specific sorbent (e.g., C18) and solvents should be optimized for 1-LG.[6]

1. Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[6] 2. Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[6] 3. Loading: Load the pre-treated sample onto the SPE cartridge.[6] 4. Washing: Pass a wash solvent through the cartridge to remove unwanted, weakly bound matrix components (e.g., salts). A second wash with a moderately non-polar solvent like methanol (B129727) can be crucial for removing phospholipids.[4][6] 5. Elution: Pass an elution solvent (e.g., a more non-polar organic solvent) through the cartridge to collect 1-LG.[6] The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

Matrix_Effect_Troubleshooting start Start: Inconsistent or Low 1-LG Signal q1 Is this a new or validated method? start->q1 new_method New Method: Assess Matrix Effects q1->new_method New validated_method Validated Method: Check System Performance q1->validated_method Validated assess_me Quantify ME with Post-Extraction Spike new_method->assess_me sys_check Check LC pressure, peak shape, and MS sensitivity with standards validated_method->sys_check q2 Is Matrix Factor (MF) significantly different from 1? assess_me->q2 no_me No Significant ME. Investigate other issues: - Standard degradation - Instrument settings q2->no_me No yes_me Significant ME Detected. Proceed to Mitigation. q2->yes_me Yes q3 Is system performance OK? sys_check->q3 q3->new_method Yes, system is fine q3->assess_me No, performance issues mitigation Mitigation Strategy yes_me->mitigation opt_cleanup Enhance Sample Cleanup (SPE, LLE, Phospholipid Removal) mitigation->opt_cleanup opt_chromo Optimize Chromatography (Gradient, Column) mitigation->opt_chromo use_sil_is Use Stable Isotope Labeled IS mitigation->use_sil_is matrix_match Use Matrix-Matched Calibrators mitigation->matrix_match revalidate Re-evaluate ME and Validate Method opt_cleanup->revalidate opt_chromo->revalidate use_sil_is->revalidate matrix_match->revalidate

Caption: Troubleshooting flowchart for addressing suspected matrix effects.

Matrix_Effect_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation set_a Set A: Standard in Neat Solvent lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Blank Matrix Extract + Post-Spike set_b->lcms set_c Set C: Blank Matrix + Pre-Spike set_c->lcms calc_mf Calculate Matrix Factor: MF = Area(B) / Area(A) lcms->calc_mf calc_re Calculate Recovery: RE = Area(C) / Area(B) lcms->calc_re interpret_mf MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect calc_mf->interpret_mf interpret_re RE indicates extraction efficiency calc_re->interpret_re

Caption: Workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Separation of 1-LG and 2-LG Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1-lysophosphatidylglycerol (1-LG) and 2-lysophosphatidylglycerol (2-LG) positional isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 1-LG and 2-LG isomers by HPLC?

A1: The main challenge lies in the structural similarity of the 1-LG and 2-LG isomers. As positional isomers, they have the same mass and similar physicochemical properties, which makes achieving baseline separation difficult. Peak co-elution or poor resolution are common issues.

Q2: Which HPLC mode is more suitable for separating 1-LG and 2-LG isomers, Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

A2: Both Reversed-Phase (RP) and HILIC can be employed for the separation of lysophospholipid isomers.

  • Reversed-Phase HPLC is a robust and widely used technique for separating lysophospholipid positional isomers. The separation is based on the differential interaction of the acyl chains with the stationary phase. It has been demonstrated that RP-HPLC can resolve sn-1 and sn-2 lysophospholipid isomers.[1][2]

  • HILIC separates compounds based on their polarity and is particularly useful for polar and amphiphilic molecules like phospholipids.[3][4][5] It can provide an alternative selectivity to RP-HPLC and may be advantageous in certain applications.

The choice between RP-HPLC and HILIC will depend on the specific fatty acid composition of the LG isomers, the sample matrix, and the available instrumentation.

Q3: How can acyl migration between 1-LG and 2-LG be prevented during sample preparation and analysis?

A3: Acyl migration, the intramolecular movement of the fatty acid chain between the sn-1 and sn-2 positions, is a significant concern as it can alter the isomeric ratio. To minimize this, it is crucial to handle samples at low temperatures and under acidic pH conditions. A key recommendation is to extract the lysophospholipids at pH 4 and 4°C, which has been shown to effectively eliminate intramolecular acyl migration.[6]

Q4: What type of detector is recommended for the analysis of 1-LG and 2-LG isomers?

A4: Mass Spectrometry (MS) is the most powerful and widely used detection method for the analysis of lipid isomers.[2][3][7][8][9] LC-MS/MS provides high sensitivity and selectivity, allowing for confident identification and quantification of the co-eluting or closely eluting isomers based on their fragmentation patterns. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be used, especially when MS is not available, as they are universal detectors for non-volatile compounds.[10]

Troubleshooting Guides

Issue 1: Poor Resolution or Peak Co-elution of 1-LG and 2-LG Isomers

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Column Chemistry For RP-HPLC, utilize a high-resolution C18 or C30 column with a small particle size (e.g., ≤1.8 µm) to enhance separation efficiency. For HILIC, a silica-based or amide-bonded column can be effective.
Mobile Phase Composition Not Optimized In RP-HPLC, subtly adjust the organic solvent ratio (e.g., acetonitrile, methanol, isopropanol) in the mobile phase. A shallower gradient can often improve the separation of closely eluting isomers. For HILIC, modify the water content in the mobile phase; a small change can significantly impact retention and selectivity.
Inadequate Temperature Control Operate the column in a thermostatically controlled oven. Lower temperatures in RP-HPLC generally lead to better resolution of isomers, although this may increase backpressure.[11]
Flow Rate Too High Reduce the flow rate to allow for better partitioning of the isomers between the mobile and stationary phases, which can enhance resolution.
Issue 2: Peak Tailing

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Stationary Phase This can occur due to interactions between the phosphate (B84403) group of the lysophospholipid and active sites on the silica (B1680970) support. Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask these sites.
Column Contamination or Degradation Flush the column with a strong solvent to remove any adsorbed contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Sample Overload Inject a smaller sample volume or dilute the sample to avoid overloading the column, which can lead to peak asymmetry.
Issue 3: Irreproducible Retention Times

Possible Causes & Solutions

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[11]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation, which can cause pressure fluctuations and retention time drift.[11][12]
Fluctuations in Column Temperature Use a reliable column oven to maintain a constant temperature throughout the analysis.[11]
Pump Malfunction Check the pump for leaks and ensure the seals are in good condition.[12] Inconsistent solvent delivery will lead to variable retention times.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for 1-LG and 2-LG Isomer Separation

This protocol is a representative method adapted from procedures for separating other lysophospholipid positional isomers.

1. Sample Preparation (Acyl Migration Prevention)

  • To a 100 µL sample (e.g., plasma, cell extract), add an appropriate internal standard.

  • Extract the lipids using a modified Bligh & Dyer method at 4°C.[10]

  • Crucially, perform the extraction at an acidic pH of 4 to prevent acyl migration.[6]

  • Evaporate the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Conditions

ParameterRecommended Setting
HPLC System UHPLC system with a binary pump and temperature-controlled column compartment
Column High-resolution C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Program Start with a low percentage of Mobile Phase B, followed by a shallow gradient to increase the elution strength. A representative gradient is shown in the table below.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode Negative ion mode is often preferred for phospholipids.
MS/MS Parameters Optimize collision energy and other parameters for the specific m/z of the 1-LG and 2-LG isomers.

Representative Gradient Program

Time (min)% Mobile Phase B
0.030
2.030
15.070
20.095
25.095
25.130
30.030

Expected Quantitative Data (Illustrative)

The following table provides an example of expected retention times for 1-oleoyl-LG and 2-oleoyl-LG based on the principle that the sn-2 isomer often elutes slightly earlier in reversed-phase chromatography. Actual retention times will vary based on the specific system and conditions.

CompoundExpected Retention Time (min)
2-oleoyl-lysophosphatidylglycerol (2-LG)~10.7
1-oleoyl-lysophosphatidylglycerol (1-LG)~11.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (pH 4, 4°C) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Sample Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection MS/MS Detection (Negative Ion Mode) Separation->Detection Processing Data Acquisition & Peak Integration Detection->Processing Quantification Quantification of 1-LG and 2-LG Isomers Processing->Quantification troubleshooting_tree Start Poor Separation of 1-LG and 2-LG Q_Resolution Are peaks co-eluting or showing poor resolution? Start->Q_Resolution A_OptimizeGradient Optimize Mobile Phase Gradient (shallower gradient) Q_Resolution->A_OptimizeGradient Yes Q_Tailing Are peaks tailing? Q_Resolution->Q_Tailing No A_LowerTemp Decrease Column Temperature A_OptimizeGradient->A_LowerTemp A_ChangeColumn Use High-Resolution Column (e.g., smaller particle size) A_LowerTemp->A_ChangeColumn End Separation Improved A_ChangeColumn->End A_AddModifier Add Mobile Phase Modifier (e.g., TEA) Q_Tailing->A_AddModifier Yes Q_Retention Are retention times irreproducible? Q_Tailing->Q_Retention No A_CheckContamination Check for Column Contamination A_AddModifier->A_CheckContamination A_CheckContamination->End A_Equilibrate Ensure Adequate Column Equilibration Q_Retention->A_Equilibrate Yes A_FreshMobilePhase Prepare Fresh, Degassed Mobile Phase A_Equilibrate->A_FreshMobilePhase A_CheckSystem Check for System Leaks and Pump Issues A_FreshMobilePhase->A_CheckSystem A_CheckSystem->End

References

Technical Support Center: Synthetic 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-Linoleoyl Glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is 1-Linoleoyl Glycerol and how is it synthesized?

This compound (1-LG) is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid molecule attached at the sn-1 position via an ester linkage. It is a precursor for the synthesis of various functional lipids, such as phospholipids, and has been studied for its potential to mitigate inflammation.[1]

Synthetic routes to this compound typically involve the esterification of a protected glycerol derivative with linoleic acid. This is often followed by a deprotection step to yield the final product. The use of protecting groups helps to ensure the regioselectivity of the acylation at the sn-1 position.

Q2: What are the common impurities I should be aware of in synthetic this compound?

Synthetic this compound can contain several types of impurities, which can be broadly categorized as follows:

  • Synthesis-Related Impurities: These are substances that are either starting materials, byproducts, or reagents from the synthesis process. They can include:

    • Unreacted Starting Materials: Residual glycerol and linoleic acid.

    • Positional Isomers: 2-Linoleoyl glycerol is a common isomer that can be formed during synthesis or acyl migration.

    • Di- and Triglycerides: Di- and trilinoleoyl glycerol can be formed if more than one linoleic acid molecule reacts with the glycerol backbone.

    • Catalysts and Reagents: Traces of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or catalysts (e.g., 4-dimethylaminopyridine (B28879) - DMAP) may be present.[2]

  • Degradation Products: Due to the polyunsaturated nature of the linoleoyl chain, 1-LG is susceptible to degradation.

    • Oxidation Products: The two double bonds in the linoleyl group are prone to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and ketones. This can be accelerated by exposure to air, light, and heat.

    • Hydrolysis Products: The ester linkage can be hydrolyzed, breaking down the molecule into linoleic acid and glycerol. This can be catalyzed by acidic or basic conditions, or by the presence of lipases.

  • Impurities from Crude Starting Materials: If the synthesis utilizes crude glycerol, a byproduct of biodiesel production, a wider range of impurities may be present, including methanol, salts, soaps, and various fatty acids.[3][4]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound and identify impurities:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a powerful technique for separating and quantifying 1-LG and its related impurities.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the fatty acid composition after derivatization and can help identify volatile impurities.[6]

    • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity and for visualizing the presence of major impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of 1-LG and can be used to identify and quantify major impurities.[6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the ester carbonyl group, and the absence of certain impurities.[6]

Q4: What is the difference between this compound and 1-Linoleyl-glyceryl ether?

It is crucial to distinguish between this compound and 1-Linoleyl-glyceryl ether. The key difference lies in the linkage between the linoleyl/linoleoyl chain and the glycerol backbone.

  • This compound: Contains an ester linkage (-O-C=O-). This bond is susceptible to hydrolysis.

  • 1-Linoleyl-glyceryl ether: Contains an ether linkage (-O-). This bond is more chemically stable and resistant to enzymatic degradation.[5][6]

This difference in chemical stability has significant implications for their biological activity and experimental handling.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram (HPLC or GC)

Possible Cause Troubleshooting Steps
Oxidation of the Sample Store the sample under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light. Consider adding an antioxidant like BHT to the solvent, but check for potential interference with your analysis.[5]
Presence of Positional Isomers (e.g., 2-Linoleoyl Glycerol) Use a high-resolution chromatographic method to separate the isomers. Consult the supplier's certificate of analysis for information on isomeric purity.
Hydrolysis of the Sample Ensure that the solvents and sample handling conditions are neutral and anhydrous to prevent hydrolysis. Prepare fresh solutions for analysis.
Contamination from Solvents or Labware Run a solvent blank to check for background contamination. Use high-purity solvents and thoroughly clean all glassware.
Carryover from Previous Injections Implement a robust column washing protocol between injections.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause Troubleshooting Steps
Sample Degradation Re-evaluate the purity of your this compound stock using an appropriate analytical method (e.g., HPLC-MS). If degradation is observed, use a fresh, unopened vial.
Inaccurate Pipetting of Viscous Sample This compound can be viscous. Use positive displacement pipettes for accurate measurement. Alternatively, prepare a stock solution and make subsequent dilutions.[7]
Poor Solubility in Aqueous Media This compound has low solubility in water. To prepare aqueous solutions, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) before adding it to the aqueous buffer. Sonication may aid dissolution.[1][7]
Precipitation in Assay Buffer The concentration of 1-LG may exceed its solubility limit in the final assay medium. Reduce the final concentration or consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.[7]

Data Presentation

Table 1: Typical Purity and Impurity Profile of Synthetic this compound

Parameter Typical Specification Analytical Method
Purity (this compound) ≥98%HPLC-ELSD, GC-FID
2-Linoleoyl Glycerol ≤2%HPLC, NMR
Free Linoleic Acid ≤1%HPLC, GC-FID
Glycerol ≤0.5%GC
Dilinoleoyl Glycerol ≤1%HPLC
Trilinoleoyl Glycerol ≤0.5%HPLC
Oxidation Products Not detectedHPLC-MS

Note: These values are illustrative and may vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required depending on the specific instrument and impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., isopropanol:hexane, 1:1 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Acetonitrile/Water (e.g., 90:10 v/v)

      • Solvent B: Isopropanol/Acetonitrile (e.g., 90:10 v/v)

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 100% B

      • 25-35 min: 100% B

      • 35-40 min: Return to 100% A

      • 40-45 min: Re-equilibration at 100% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a reference standard if available).

    • Calculate the area percentage of all peaks in the chromatogram to determine the purity and the relative abundance of impurities.

Mandatory Visualization

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Peaks in Chromatography start Unexpected Peak(s) Observed in Chromatogram check_blank Run a Solvent Blank Analysis start->check_blank peak_in_blank Is the Peak Present in the Blank? check_blank->peak_in_blank contaminant Source of Contamination Identified (Solvent, Labware) peak_in_blank->contaminant Yes no_contaminant Peak is Not a Contaminant peak_in_blank->no_contaminant No compare_standard Compare with Reference Standard Chromatogram no_contaminant->compare_standard known_impurity Peak Corresponds to a Known Impurity (e.g., Isomer, Diacylglycerol) compare_standard->known_impurity Match Found unknown_impurity Peak is an Unknown Impurity compare_standard->unknown_impurity No Match ms_analysis Perform Mass Spectrometry (MS) Analysis unknown_impurity->ms_analysis identify_structure Identify Structure based on Mass-to-Charge Ratio and Fragmentation ms_analysis->identify_structure degradation_check Consider Degradation Pathways (Oxidation, Hydrolysis) identify_structure->degradation_check

Caption: Troubleshooting workflow for identifying unknown peaks.

References

Long-term stability testing of 1-Linoleoyl Glycerol standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability testing of 1-Linoleoyl Glycerol (B35011) (1-LG) standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 1-Linoleoyl Glycerol (1-LG) and why is its stability important?

A1: this compound is a monoacylglycerol consisting of a glycerol backbone with a linoleic acid molecule attached via an ester linkage.[1] It is a bioactive lipid that has been studied for its potential role in various biological processes.[2] The stability of 1-LG standards is critical for accurate and reproducible experimental outcomes, as degradation can lead to the formation of impurities that may interfere with assays or produce misleading results.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for 1-LG are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in 1-LG is susceptible to cleavage, especially in the presence of moisture, strong acids, or bases, yielding glycerol and free linoleic acid.[3][4]

  • Oxidation: The two double bonds in the linoleoyl chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and trace metals.[5] This process can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.[6][7]

Q3: What are the recommended storage conditions for long-term stability of 1-LG standards?

A3: For optimal long-term stability, this compound standards should be stored at -80°C.[2] It is advisable to store the standard as a solution in a suitable organic solvent, such as acetonitrile (B52724) or ethanol, under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap. Storing unsaturated lipids as a dry powder is generally not recommended due to their hygroscopic nature and increased susceptibility to oxidation.

Q4: How long can I expect my 1-LG standard to be stable under the recommended storage conditions?

A4: When stored properly at -80°C, this compound standards can be stable for at least two years.[2] However, for critical applications, it is best practice to re-evaluate the purity of the standard after one to two years of storage.

Q5: What are the visual signs of 1-LG degradation?

A5: While significant degradation can occur without any visible changes, visual signs may include a yellowish or brownish discoloration of the standard solution. The most reliable way to assess degradation is through analytical techniques such as HPLC or GC-MS.

Data Presentation: Illustrative Long-Term Stability Data

The following tables present illustrative data on the stability of this compound under various storage conditions. This data is intended for exemplary purposes to highlight the importance of proper storage.

Table 1: Effect of Temperature on the Stability of this compound (Stored in Acetonitrile under Nitrogen for 12 months)

Storage Temperature (°C)Purity (%)Major Degradation Products
-80>99Not Detected
-2098.5Linoleic Acid, Oxidized Products
492.0Linoleic Acid, Oxidized Products
25 (Room Temperature)75.0Linoleic Acid, Oxidized Products

Table 2: Effect of Atmosphere on the Stability of this compound (Stored in Acetonitrile at -20°C for 12 months)

Storage AtmospherePurity (%)Major Degradation Products
Nitrogen98.5Linoleic Acid, Oxidized Products
Air90.0Linoleic Acid, Oxidized Products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]

Objective: To generate degradation products of 1-LG under various stress conditions.

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-LG in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples along with a control sample (unstressed) using a stability-indicating HPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

Objective: To separate, identify, and quantify 1-LG and its degradation products.

Instrumentation: HPLC system coupled with a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient: Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan to detect all ions, and product ion scan of the parent mass of 1-LG to identify fragments.

  • Data Analysis: Identify peaks corresponding to 1-LG and its degradation products based on their mass-to-charge ratio (m/z) and retention times. Quantify the peaks by integrating their areas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram Oxidation or hydrolysis of 1-LG.- Verify storage conditions (temperature, inert atmosphere). - Prepare fresh solutions. - Characterize the new peaks using MS to identify degradation products.
Peak tailing for 1-LG - Interaction of the free hydroxyl groups with the stationary phase. - Column contamination.- Use a mobile phase with an appropriate pH. - Flush the column with a strong solvent. - If the problem persists, consider using a new column.[10][11]
Peak fronting for 1-LG - Sample overload. - Sample solvent incompatible with the mobile phase.- Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase composition.[10]
Inconsistent or non-reproducible results - Sample degradation due to repeated freeze-thaw cycles. - Inaccurate pipetting of viscous standard.- Prepare single-use aliquots of the standard solution. - Use positive displacement pipettes for accurate handling of viscous solutions.
Low recovery of 1-LG - Adsorption to plasticware. - Incomplete dissolution.- Use glass or polypropylene (B1209903) vials and pipette tips. - Ensure the standard is completely dissolved by gentle warming and vortexing before use.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Receive 1-LG Standard B Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) A->B C Aliquot for Single Use B->C D Stress Conditions: - Acid - Base - Oxidation - Heat - Light C->D Expose Aliquots E HPLC-MS Analysis C->E Analyze Control (t=0) D->E Analyze Stressed Samples F Data Interpretation: - Purity Assessment - Degradation Product Identification E->F G Stability Report F->G

Caption: Experimental workflow for the long-term stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation LG This compound Glycerol Glycerol LG->Glycerol H2O, Acid/Base Linoleic_Acid Linoleic Acid LG->Linoleic_Acid H2O, Acid/Base Hydroperoxides Hydroperoxides LG->Hydroperoxides O2, Light, Heat Secondary_Products Secondary Oxidation Products (e.g., Aldehydes, Ketones) Hydroperoxides->Secondary_Products

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Monoacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding acyl migration during monoacylglycerol (MAG) synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of monoacylglycerols, with a focus on preventing the unwanted isomerization of 2-MAGs to 1-MAGs.

Q1: What is acyl migration, and why is it a significant problem?

Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol (B35011) backbone. In monoacylglycerol synthesis, this typically involves the movement of the acyl group from the sn-2 position to the thermodynamically more stable sn-1 or sn-3 position, converting the desired 2-monoacylglycerol (2-MAG) into a 1-monoacylglycerol (1-MAG).[1][2] This spontaneous process is a major obstacle in producing structurally defined lipids, as it leads to a decreased yield of the target 2-MAG and potential loss of biological activity.[2][3] The equilibrium mixture at 25°C typically contains about 88% α-monoglyceride (1-MAG) and only 12% β-monoglyceride (2-MAG).[4]

Q2: What are the key factors that accelerate acyl migration?

Several factors significantly influence the rate of acyl migration. The most critical are:

  • Temperature: Higher temperatures drastically increase the rate of acyl migration.[1][5]

  • Solvent Type: Non-polar solvents tend to accelerate acyl migration, whereas polar solvents can inhibit it.[2][6][7]

  • pH and Catalysts: The reaction is catalyzed by both acids and bases.[4] The presence of certain catalysts or solid supports can also promote migration.[8]

  • Water Activity (aw): Low water activity can increase migration rates, while higher water activity generally suppresses it.[1][7]

  • Reaction Time: Longer exposure to conditions that favor migration will result in a greater degree of isomerization.[1]

Q3: How can I minimize acyl migration during enzymatic synthesis?

Minimizing acyl migration requires careful control of reaction conditions. Key strategies include:

  • Lowering Reaction Temperature: Reducing the temperature is a highly effective method. For instance, in the synthesis of 2-arachidonoylglycerol (B1664049), increasing the temperature from 30°C to 40°C led to a decrease in 2-MAG content due to accelerated acyl migration.[2] A temperature of 30°C or lower is often recommended.[1][2]

  • Choosing the Right Solvent: Polar solvents are highly effective at inhibiting isomerization.[9][10] t-Butanol has been identified as a particularly effective solvent for preventing acyl migration compared to non-polar solvents like hexane (B92381).[2][5][6]

  • Controlling Water Activity (aw): Increasing the water activity of the reaction medium can significantly decrease acyl migration.[1] One study found that an aw of 0.97 exhibited the strongest inhibitory effect on 2-MAG isomerization.[2][7]

  • Selecting an Appropriate Enzyme Support: The material used to immobilize the enzyme can influence acyl migration. Supports like the highly acidic cation exchange resin Amberlyst-15 and polar alumina (B75360) have been shown to significantly increase migration rates, while others like Lewatit and SBA-15 do not.[8]

Q4: What is the best practice for purifying 2-MAGs while avoiding isomerization?

Purification is a critical step where significant acyl migration can occur.

  • Flash Chromatography: This method has been shown to be effective for purifying 2-MAGs without causing significant acyl migration. Using silica (B1680970) gel as the stationary phase with a hexane/acetone (B3395972) binary gradient can yield 2-MAG with high purity (95 mol%).[8]

  • Solvent Choice during Extraction: During purification steps like solid-phase extraction, the choice of solvent is crucial. Methanol has been found to promote acyl migration, while acetone and diethyl ether do not and are therefore recommended for extraction before analysis.[11]

  • Temperature Control: All purification steps should be conducted at low temperatures to minimize the risk of isomerization.

Q5: How can I accurately quantify the 1-MAG and 2-MAG isomers in my product?

Several analytical methods can be used to determine the ratio of MAG isomers:

  • ¹H NMR Spectroscopy: This is an expedient and non-destructive method for monitoring acyl migration by tracking the integration ratios of the β-protons of the 2-MAG and 1-MAG species over time. It requires no sample manipulation, which minimizes the risk of isomerization during analysis.[12]

  • High-Performance Liquid Chromatography (HPLC): An enantioselective column (e.g., Chiralcel OF) can be used to achieve baseline separation of sn-1-MAG, sn-2-MAG, and sn-3-MAG isomers.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used for quantification but often requires a purification step and derivatization (silylation), during which care must be taken to avoid acyl migration.[11][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the simultaneous quantification of MAGs and free fatty acids without chemical derivatization.[15]

Data on Factors Influencing Acyl Migration

The following tables summarize quantitative data on how different experimental conditions affect the rate of acyl migration.

Table 1: Effect of Solvent Type on 2-MAG Isomerization

This table shows the percentage of 2-MAG remaining relative to total MAGs after 20 days at 30°C in different solvents, demonstrating the inhibitory effect of polar solvents.

SolventPolarity2-MAG / Total MAG Ratio (%)[2]
t-ButanolPolar79.98
EthanolPolar73.14
AcetonePolar68.76
DichloromethaneNon-polar64.62
HexaneNon-polar34.01

Table 2: Effect of Temperature on 2-MAG Acyl Migration Rate

This table illustrates the significant increase in the rate of acyl migration with rising temperature for 2-monoacylglycerols rich in DHA.

Temperature (°C)Relative Increase in Migration Rate (Fold)[5]
201.0 (Baseline)
505.6

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Monoacylglycerols (2-MAGs) with Minimized Acyl Migration

This protocol describes a general procedure for enzymatic alcoholysis to produce 2-MAGs while controlling for acyl migration, based on optimized conditions from multiple studies.[2]

  • Reactant Preparation: Prepare a mixture of the triglyceride source (e.g., fungal oil rich in a target fatty acid) and ethanol. A typical molar ratio is 1:40 (oil:ethanol).

  • Solvent and Enzyme Addition: Add t-butanol as the reaction solvent. Add the immobilized lipase (B570770) (e.g., Lipozyme TL IM) at a concentration of approximately 15% relative to the mass of the oil.

  • Water Activity Control: Adjust the water activity (aw) of the system to a high value, ideally between 0.53 and 0.97, to suppress acyl migration.[2]

  • Reaction Incubation: Incubate the reaction mixture at a low temperature, ideally 30°C, with constant shaking for a defined period (e.g., 8 hours).[2]

  • Enzyme Inactivation: Stop the reaction by filtering out the immobilized enzyme.

  • Product Analysis: Immediately analyze the product composition using an appropriate method (e.g., ¹H NMR or HPLC) to determine the yield and isomer ratio.

Protocol 2: Purification of 2-MAGs via Flash Chromatography

This protocol is adapted from a method demonstrated to effectively purify 2-MAGs without inducing significant isomerization.[8]

  • Column Preparation: Pack a flash chromatography column with silica gel 60 as the stationary phase.

  • Sample Loading: Dissolve the crude MAG mixture in a minimal amount of the initial mobile phase (e.g., hexane).

  • Elution: Elute the column using a binary gradient of hexane and acetone. Start with a high concentration of hexane and gradually increase the proportion of acetone to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor the composition using thin-layer chromatography (TLC) or another rapid analytical technique.

  • Isomer Analysis: Pool the fractions containing the purified 2-MAG and confirm the purity and isomer ratio using ¹H NMR or HPLC. The process should yield 2-MAG with >95% purity relative to 1-MAG.[8]

Visualizations: Mechanisms and Workflows

Diagram 1: Mechanism of Acyl Migration

Workflow cluster_workflow Workflow for 2-MAG Synthesis & Purification start Start: Define Target 2-MAG synthesis Enzymatic Synthesis (e.g., Alcoholysis) start->synthesis control Critical Control Point: - Low Temperature (e.g., 30°C) - Polar Solvent (e.g., t-Butanol) - High Water Activity (aw) synthesis->control stop_reaction Stop Reaction (Filter out enzyme) synthesis->stop_reaction warning High Risk of Acyl Migration synthesis->warning crude_product Crude Product Mixture (2-MAG, 1-MAG, DAG, TAG, FFA) stop_reaction->crude_product purification Purification Step crude_product->purification purification_control Critical Control Point: - Low Temperature - Avoid harsh solvents (e.g., Methanol) - Use Flash Chromatography purification->purification_control analysis Analysis of Isomers (1H NMR, HPLC, GC-MS) purification->analysis purification->warning final_product Purified 2-MAG analysis->final_product

References

Technical Support Center: 1-Linoleoyl Glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling viscous 1-Linoleoyl Glycerol (1-LG) standards. Below you will find frequently asked questions and troubleshooting guides to ensure proper handling, storage, and use of 1-LG in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (1-LG) is a monoglyceride, specifically a fatty acid glycerol. It is known to be an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Due to this activity, it has potential applications in cholesterol-lowering and anti-atherogenic research.[3] It also serves as a precursor for the synthesis of various functional lipids, such as phospholipids, and has been shown to mitigate inflammation induced by Apolipoprotein CIII.[1]

Q2: What are the recommended storage conditions for this compound standards?

Proper storage is crucial to maintain the stability and integrity of 1-LG standards. For long-term storage, it is recommended to keep the standard at -80°C, which should ensure stability for at least two years.[3] For shorter-term storage, -20°C is acceptable for up to one month.[1] It is also advised to store the compound under an inert gas, such as nitrogen or argon, to prevent oxidation.[4]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. The table below summarizes the solubility data from various sources. It is important to note that for some solvents, sonication may be required to achieve complete dissolution.[1][2]

SolventConcentrationNotes
DMSO≥ 100 mg/mL (282.07 mM)[1]Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
Ethanol100 mg/mL (282.07 mM)[1]Ultrasonic assistance may be needed.[1]
DMF10 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (9.31 mM)[2]Sonication is recommended.[2]
ChloroformSlightly soluble[5]
Ethyl AcetateSlightly soluble[5]
MethanolSlightly soluble[5]

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve 1-LG in an organic solvent such as DMSO or ethanol.[1] Once dissolved, it is best to aliquot the solution into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dispensing the Standard High viscosity of this compound, especially at low temperatures.Gently warm the vial to room temperature before use. For accurate measurement of viscous liquids, consider using a positive displacement pipette.
Standard Appears Cloudy or has Precipitate The standard may have come out of solution due to storage at low temperatures or the concentration may exceed its solubility in the chosen solvent.Warm the solution gently and vortex or sonicate to redissolve the compound. If the issue persists, consider diluting the solution to a lower concentration.
Inconsistent Experimental Results Potential degradation of the this compound standard due to improper storage or handling.Ensure the standard is stored at the correct temperature and protected from light and air. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Allow the vial of this compound to equilibrate to room temperature.

  • Add the appropriate volume of newly opened DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

experimental_workflow Experimental Workflow: Preparing 1-LG for Cellular Assay cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay Assay Preparation A Equilibrate 1-LG to Room Temperature B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -80°C (Long-term) D->E F Thaw a Single-Use Aliquot E->F G Dilute to Final Concentration in Assay Medium F->G H Add to Cells/Assay G->H

Caption: Workflow for preparing this compound for a cellular assay.

signaling_pathway Inhibitory Action of this compound LpPLA2 Lp-PLA2 Pro_inflammatory_mediators Pro-inflammatory Mediators LpPLA2->Pro_inflammatory_mediators Generates LG This compound LG->LpPLA2 Inhibits Oxidized_LDL Oxidized LDL Oxidized_LDL->LpPLA2 Acts on

References

Technical Support Center: 1-Linoleoyl Glycerol (1-LG) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with 1-Linoleoyl Glycerol (1-LG). The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-LG) and what is its primary mechanism of action?

This compound (1-LG) is an ester-linked monoacylglycerol.[1] Its primary recognized role in cell signaling is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1][2] By inhibiting Lp-PLA2, 1-LG can reduce the production of pro-inflammatory mediators.[1] It has also been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in IL-6 production.[2]

Q2: What is the difference between this compound and Linoleyl-1-glyceryl ether?

It is crucial to distinguish between these two compounds as their linkage type significantly impacts their chemical stability and biological function.[3]

  • This compound contains an ester bond at the sn-1 position, which is susceptible to hydrolysis by esterases and lipases.[3][4]

  • Linoleyl-1-glyceryl ether features a more chemically stable ether bond that is resistant to enzymatic hydrolysis by many lipases.[4][5]

This technical guide focuses on the ester-linked This compound .

Q3: What are the recommended storage conditions for this compound to ensure its stability?

For long-term stability of at least two years, this compound should be stored at -80°C.[6] It is often supplied as a solution in an organic solvent like acetonitrile.[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon receipt.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[2]

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation of the linoleyl chain, which contains two double bonds.[5] This susceptibility to oxidation can be initiated by exposure to air, light, heat, and trace metals.[7] Hydrolysis of the ester linkage can also occur.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or No Biological Activity Compound Degradation: The ester linkage and polyunsaturated chain of 1-LG are susceptible to hydrolysis and oxidation.[4][7]- Confirm the purity of your 1-LG stock using an appropriate analytical method. - Aliquot the stock solution to minimize freeze-thaw cycles and exposure to air.[7] - Before use, briefly centrifuge the vial to ensure all material is at the bottom.
Improper Solvent/Solubility: 1-LG may precipitate out of solution if the solvent is not appropriate or if the concentration is too high.- 1-LG is soluble in DMF and Ethanol (10 mg/ml) and to a lesser extent in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[6] - For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]
High Variability Between Replicates Pipetting Inaccuracy: Inconsistent pipetting can lead to significant variability, especially with viscous lipid solutions.- Ensure careful and consistent pipetting, especially when preparing serial dilutions.[8] - Pre-wetting the pipette tip with the solution can improve accuracy.
Well-to-Well Contamination: Carryover between wells during pipetting.- Change pipette tips for each sample and reagent addition.
Incomplete Mixing: Failure to adequately mix reagents in the assay plate.- After adding all reagents, gently tap the plate to ensure thorough mixing.[8]
Unexpected Results in Lp-PLA2 Inhibition Assay Incorrect Reagent Concentration: Errors in calculating or preparing the concentrations of 1-LG, the enzyme, or the substrate.- Double-check all calculations for dilutions. - Run a standard curve with a known inhibitor to validate the assay setup.[8]
Enzyme Inactivity: The Lp-PLA2 enzyme may have lost activity due to improper storage or handling.- Store the enzyme according to the manufacturer's instructions, typically at -80°C. - Keep the enzyme on ice during the experiment.[8]

Quantitative Data Summary

The inhibitory activity of this compound on Lipoprotein-associated phospholipase A2 (Lp-PLA2) has been quantified, providing a key metric for its biological activity.

Compound Target Action Potency (IC50) Reference
(R)-1-Linoleoyl GlycerolLp-PLA2Inhibition45.0 µM[2]
(S)-1-Linoleoyl GlycerolLp-PLA2Inhibition52.0 µM[2]

Experimental Protocols

Lp-PLA2 Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of Lp-PLA2 by this compound.

Objective: To determine the IC50 value of 1-LG for the inhibition of Lp-PLA2.

Materials:

  • Purified Lp-PLA2 enzyme

  • This compound (1-LG)

  • Assay Buffer (e.g., Tris-HCl buffer with relevant co-factors)

  • DTNB (Ellman's reagent)

  • 2-thio-PAF (substrate)

  • DMSO (for 1-LG stock solution)

  • 96-well microplate

Procedure:

  • Prepare 1-LG Stock Solution: Dissolve 1-LG in DMSO to create a concentrated stock solution.

  • Serial Dilutions: Prepare a serial dilution of the 1-LG stock solution in the assay buffer to obtain a range of test concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, DTNB solution, and the diluted 1-LG or vehicle control (DMSO in assay buffer) to the appropriate wells.

  • Enzyme Addition: Add the purified Lp-PLA2 enzyme to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a brief period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the 2-thio-PAF substrate to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of 1-LG. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Intracellular Calcium Measurement Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to a stimulus, which can be adapted for 1-LG if it is hypothesized to modulate calcium signaling.

Objective: To measure the dose-dependent changes in intracellular calcium concentration in response to 1-LG.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • This compound (1-LG)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Preparation: Culture Jurkat T-cells to the desired density. Centrifuge the cells and resuspend them in HBSS.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Plating: Resuspend the cells in HBSS and transfer them to the wells of a 96-well plate.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader and allow it to equilibrate.

    • Prepare serial dilutions of 1-LG in HBSS.

    • Measure the baseline fluorescence of the cells for a set period.

    • Use an automated injector to add the different concentrations of 1-LG to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of 1-LG. Plot the peak response against the logarithm of the concentration to generate a dose-response curve.[1]

Visualizations

G cluster_0 This compound (1-LG) Signaling LG This compound (1-LG) LpPLA2 Lp-PLA2 (Lipoprotein-associated phospholipase A2) LG->LpPLA2 Inhibits IL6 IL-6 Production LG->IL6 Reduces LysoPC Lysophosphatidylcholine (pro-inflammatory) LpPLA2->LysoPC Produces OxFA Oxidized Fatty Acids (pro-inflammatory) LpPLA2->OxFA Produces OxPL Oxidized Phospholipids OxPL->LpPLA2 Substrate Inflammation Inflammation LysoPC->Inflammation OxFA->Inflammation ApoCIII Apolipoprotein CIII ApoCIII->IL6 Induces

Caption: Signaling pathway of this compound (1-LG).

G cluster_1 Lp-PLA2 Inhibition Assay Workflow A Prepare 1-LG Serial Dilutions B Add Assay Buffer, DTNB, and 1-LG to 96-well plate A->B C Add Lp-PLA2 Enzyme B->C D Pre-incubate (e.g., 37°C) C->D E Initiate reaction with 2-thio-PAF (Substrate) D->E F Measure Absorbance Over Time E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the Lp-PLA2 Inhibition Assay.

G cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Bioassay Results CheckPurity Verify 1-LG Purity (e.g., HPLC, GC) Start->CheckPurity CheckStorage Review Storage & Handling Procedures Start->CheckStorage CheckSolvent Confirm Solvent Compatibility & Solubility Start->CheckSolvent CheckProtocol Review Assay Protocol & Pipetting Start->CheckProtocol Degradation Potential Degradation CheckPurity->Degradation HandlingError Potential Handling Error CheckStorage->HandlingError SolubilityIssue Potential Solubility Issue CheckSolvent->SolubilityIssue ProtocolError Potential Protocol Error CheckProtocol->ProtocolError Solution1 Discard Stock, Obtain New Aliquot Degradation->Solution1 Solution2 Aliquot New Stock, Use Inert Gas HandlingError->Solution2 Solution3 Use Recommended Solvents, Aid Dissolution SolubilityIssue->Solution3 Solution4 Re-train on Pipetting, Use Positive Controls ProtocolError->Solution4

Caption: Troubleshooting logic for inconsistent 1-LG bioassay results.

References

Technical Support Center: Solvent Selection for 1-Linoleoyl Glycerol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent system for the extraction of 1-Linoleoyl Glycerol (B35011). It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Linoleoyl Glycerol and why is its extraction challenging?

This compound, also known as 1-monolinolein, is a monoacylglycerol containing an ester bond at the sn-1 position of the glycerol backbone with linoleic acid.[1] The presence of two double bonds in the linoleyl group makes it highly susceptible to oxidation, which can lead to the formation of artifacts and compromise experimental results.[2] The primary challenge in its extraction is to efficiently isolate it from a complex sample matrix while preventing degradation.

Q2: What are the most effective solvent systems for this compound extraction?

The most common and effective methods for lipid extraction are the Folch, Bligh & Dyer, and Matyash methods.[2][3]

  • Folch and Bligh & Dyer: These methods are considered "gold standards" and use a chloroform (B151607)/methanol (B129727) mixture to efficiently extract a broad range of lipids.[3][4] They are highly efficient but involve chlorinated solvents.[2]

  • Matyash (MTBE method): This method utilizes methyl-tert-butyl ether (MTBE) along with methanol and offers a safer, non-chlorinated alternative while maintaining high extraction efficiency.[1]

The choice of solvent depends on the sample matrix, downstream analytical techniques, and safety considerations.[2] For instance, the hexane-isopropanol method is often best for apolar lipids, while the MTBE method is suitable for certain sphingolipids.[4][5]

Q3: How does the polarity of the solvent affect extraction efficiency?

The polarity of the solvent system is a critical factor. A mixture of polar and nonpolar solvents is necessary for efficient lipid extraction.[6] A polar solvent like methanol is required to disrupt the hydrogen bonds and electrostatic interactions between lipids and proteins in cell membranes. A non-polar solvent like chloroform or MTBE is needed to dissolve the neutral lipids and facilitate their partitioning into the organic phase.[6] The ratio of these solvents must be carefully controlled to ensure proper phase separation and complete extraction.[2]

Q4: How can I prevent the degradation of this compound during extraction?

To minimize degradation, particularly oxidation, it is crucial to:

  • Work at low temperatures (e.g., on ice).[3]

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[2]

  • Store samples under an inert gas atmosphere (e.g., nitrogen or argon).[2]

  • Protect samples from light.[2]

  • Work quickly to minimize exposure to air and enzymatic activity.[3]

Troubleshooting Guide

Issue 1: Low Yield or Poor Recovery of this compound

  • Possible Cause: Incomplete sample homogenization.

    • Solution: Ensure the tissue or cell sample is thoroughly homogenized to allow solvents to fully penetrate and extract the lipids.[3]

  • Possible Cause: Inappropriate solvent-to-sample ratio.

    • Solution: A 20-fold excess of solvent to sample (e.g., 20 mL solvent for 1 g of tissue) is often recommended for complete extraction.[3] For samples with high lipid content, the Folch method's higher solvent proportion may be more effective.[3]

  • Possible Cause: Incorrect solvent polarity for the specific sample matrix.

    • Solution: The polarity may need adjustment. For instance, a preliminary extraction with isopropanol (B130326) can be beneficial for plant tissues to deactivate degrading enzymes (lipases).[3]

Issue 2: Evidence of Sample Oxidation (e.g., extra peaks in chromatogram)

  • Possible Cause: Exposure to oxygen and light.

    • Solution: As mentioned in the FAQs, it is critical to use antioxidants like BHT in your solvents, work at low temperatures, and store the sample under an inert atmosphere, protected from light.[2]

  • Possible Cause: Enzymatic oxidation.

    • Solution: Handle samples quickly and keep them on ice to minimize the activity of lipases that may be released during homogenization.[2][3]

Issue 3: Poor Phase Separation During Liquid-Liquid Extraction

  • Possible Cause: Incorrect ratio of organic solvent, methanol, and water.

    • Solution: Adhere strictly to the ratios specified in the chosen protocol (e.g., Folch, Bligh & Dyer). Centrifugation can also help to force the separation of the layers.[2]

  • Possible Cause: High concentration of detergents or other emulsifying agents in the sample.

    • Solution: Consider a sample cleanup step prior to extraction or use a different extraction method that is less sensitive to emulsifiers.

Issue 4: Contamination of the Final Extract

  • Possible Cause: Leaching of contaminants from plasticware.

    • Solution: Use high-quality polypropylene (B1209903) or glass tubes to prevent contamination. Avoid plastics that may leach plasticizers or adsorb lipids.[2]

  • Possible Cause: Presence of non-lipid contaminants from the sample matrix.

    • Solution: The addition of a salt solution during the washing step of the Folch or Bligh & Dyer methods helps to remove non-lipid contaminants from the organic phase.[6]

Data Presentation

Table 1: Comparison of Common Lipid Extraction Solvent Systems

Extraction MethodTypical SolventsGeneral EfficiencyAdvantagesDisadvantages
Folch Chloroform, MethanolHigh, generally >95%[2]"Gold standard", highly efficient for a broad range of lipids[4]Uses hazardous chlorinated solvents, requires a larger solvent volume[2][3]
Bligh & Dyer Chloroform, MethanolHigh, >95% for low-lipid samples[2]Uses less solvent than the Folch method[2]Also uses chloroform, may underestimate lipids in samples with >2% lipid content[2][3]
Matyash Methyl-tert-butyl ether (MTBE), MethanolHigh, comparable to Bligh & Dyer[4]Safer (avoids chloroform), upper organic phase is easier to collect[1][2]MTBE is flammable.
Hexane/Isopropanol Hexane, IsopropanolGood, especially for apolar lipids[4][5]Effective for nonpolar lipids, avoids chlorinated solvents.May be less effective for extracting more polar and complex lipids.[4]

Experimental Protocols

Protocol: Lipid Extraction using the Matyash Method

This protocol is adapted for the extraction of this compound from a biological sample (e.g., cell pellet or tissue homogenate).[2]

Materials:

  • Sample (e.g., 10-20 mg of tissue or 1-5 million cells)

  • Methanol (containing 0.01% BHT)

  • Methyl-tert-butyl ether (MTBE) (containing 0.01% BHT)

  • MS-grade water

  • 2 mL polypropylene or glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 2 mL tube containing the sample, add 300 µL of cold methanol (containing 0.01% BHT). Vortex thoroughly for 1 minute.

  • Lipid Extraction: Add 1 mL of MTBE (containing 0.01% BHT) to the tube. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 250 µL of MS-grade water. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to achieve clear phase separation. You will observe two liquid phases.

  • Collection of Lipid Extract: Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new clean tube. Be careful not to disturb the lower aqueous phase or the protein pellet at the interface.

  • Drying and Reconstitution: Dry the collected organic extract under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for your downstream analysis (e.g., methanol/chloroform 1:1 for LC-MS).

Mandatory Visualization

Solvent_Selection_Workflow start Start: Define Extraction Goal sample_matrix Identify Sample Matrix (e.g., tissue, plasma, cells) start->sample_matrix downstream_analysis Define Downstream Analysis (e.g., LC-MS, GC, TLC) sample_matrix->downstream_analysis safety Consider Safety & Environmental Factors downstream_analysis->safety decision1 Is the sample high in lipid content (>2%)? safety->decision1 decision2 Is avoiding chlorinated solvents a priority? decision1->decision2 No folch Folch Method (Chloroform/Methanol) decision1->folch Yes bligh_dyer Bligh & Dyer Method (Chloroform/Methanol) decision2->bligh_dyer No matyash Matyash Method (MTBE/Methanol) decision2->matyash Yes decision3 Is the target lipid primarily nonpolar? decision3->matyash No hex_iso Hexane/Isopropanol Method decision3->hex_iso Yes optimize Optimize & Validate Method folch->optimize bligh_dyer->optimize matyash->decision3 matyash->optimize hex_iso->optimize

Caption: Workflow for selecting a suitable solvent system.

Troubleshooting_Guide start Problem Encountered During Extraction q1 What is the primary issue? start->q1 low_yield Low Yield / Recovery q1->low_yield Low Yield bad_separation Poor Phase Separation q1->bad_separation Poor Separation contamination Contamination / Artifacts q1->contamination Contamination q_yield Was the sample fully homogenized? low_yield->q_yield q_sep Was the solvent ratio correct? bad_separation->q_sep q_cont Were antioxidants used? contamination->q_cont sol_homogenize Solution: Improve homogenization technique. q_yield->sol_homogenize No sol_ratio Solution: Increase solvent:sample ratio. q_yield->sol_ratio Yes sol_sep_ratio Solution: Verify solvent volumes and recentrifuge. q_sep->sol_sep_ratio No sol_emulsion Solution: Consider sample cleanup before extraction. q_sep->sol_emulsion Yes sol_antioxidant Solution: Add BHT to solvents, work on ice. q_cont->sol_antioxidant No sol_glassware Solution: Use high-quality glass or polypropylene tubes. q_cont->sol_glassware Yes

Caption: Decision tree for troubleshooting extraction issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally similar monoacylglycerols, 1-Linoleoyl Glycerol (B35011) (1-LG) and 2-Linoleoyl Glycerol (2-LG). While both molecules consist of a linoleic acid molecule attached to a glycerol backbone, the position of this attachment profoundly influences their interaction with biological systems and their subsequent downstream effects. This document summarizes their distinct mechanisms of action, presents available quantitative data, and outlines the experimental protocols used to elucidate their activities.

Core Differences in Biological Activity

The primary distinction between 1-LG and 2-LG lies in their principal signaling pathways. 1-LG is recognized for its inhibitory action on inflammatory enzymes, whereas 2-LG is an active modulator of the endocannabinoid system.

  • 1-Linoleoyl Glycerol (1-LG): The main reported activity of 1-LG is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme associated with inflammation and atherosclerosis.[1] By inhibiting Lp-PLA2, 1-LG can reduce the formation of pro-inflammatory mediators.[1] It also shows inhibitory activity against platelet-activating factor (PAF) acetylhydrolase (PAF-AH), which is involved in the degradation of the pro-inflammatory molecule PAF.[2][3] This positions 1-LG as a potential anti-inflammatory and anti-atherogenic agent.[4]

  • 2-Linoleoyl Glycerol (2-LG): In contrast, 2-LG functions as a partial agonist at the type 1 cannabinoid receptor (CB1).[5] It is also known to exhibit an "entourage effect," where it enhances the activity of other endogenous cannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), by inhibiting their metabolic breakdown.[6][7] This suggests a role for 2-LG in modulating neurotransmission, pain, and other processes regulated by the endocannabinoid system.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of 1-LG and 2-LG. Direct comparative studies are limited, so the data is presented for their individual primary targets.

Molecule Target Action Potency (IC50 / EC50) Key Biological Effect
This compound (1-LG) Lipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45 µM[1][4]Anti-inflammatory[1]
Platelet-Activating Factor Acetylhydrolase (PAF-AH)Inhibition45 µM[3]Anti-inflammatory
2-Linoleoyl Glycerol (2-LG) Cannabinoid Receptor 1 (CB1)Partial AgonistEC50 = 2.5 μM (for 2-monoacylglycerols on GPR119)[9][10]Neuromodulation, Pain relief
Endocannabinoid Metabolic EnzymesInhibitionNot specifiedPotentiation of endocannabinoid activity[6]

Note: The EC50 value for 2-LG on CB1 is not explicitly stated in the provided results, but related 2-monoacylglycerols have been shown to activate GPR119, another receptor involved in similar signaling, with potencies in the low micromolar range.[9][10]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of 1-LG and 2-LG stem from their engagement with different signaling cascades.

This compound: Inhibition of Pro-inflammatory Enzymes

1-LG exerts its anti-inflammatory effects by directly inhibiting enzymes that produce inflammatory mediators. The inhibition of Lp-PLA2 by 1-LG is a key mechanism. Lp-PLA2 is responsible for hydrolyzing oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), which leads to the generation of pro-inflammatory substances. By blocking this activity, 1-LG helps to reduce inflammation.[1]

1-LG_Signaling_Pathway cluster_blood_vessel Blood Vessel Oxidized_LDL Oxidized LDL Lp_PLA2 Lp-PLA2 Oxidized_LDL->Lp_PLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators Lp_PLA2->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation 1_LG This compound 1_LG->Lp_PLA2

Signaling pathway of this compound.
2-Linoleoyl Glycerol: Modulation of the Endocannabinoid System

2-LG interacts with the endocannabinoid system, a crucial neuromodulatory network. As a partial agonist of the CB1 receptor, it can directly influence neuronal activity.[5] Furthermore, its "entourage effect" is significant; by inhibiting the enzymes that break down endocannabinoids like 2-AG, 2-LG prolongs their presence and enhances their signaling, leading to a more sustained physiological response.[6][7]

2-LG_Signaling_Pathway cluster_synapse Synapse 2_AG 2-Arachidonoyl Glycerol (2-AG) CB1_Receptor CB1 Receptor 2_AG->CB1_Receptor Metabolic_Enzymes Metabolic Enzymes (e.g., MAGL) 2_AG->Metabolic_Enzymes Neuronal_Signaling Modulation of Neuronal Signaling CB1_Receptor->Neuronal_Signaling Inactive_Metabolites Inactive Metabolites Metabolic_Enzymes->Inactive_Metabolites 2_LG 2-Linoleoyl Glycerol 2_LG->CB1_Receptor 2_LG->Metabolic_Enzymes

Signaling pathway of 2-Linoleoyl Glycerol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activities of 1-LG and 2-LG.

Lp-PLA2 Inhibition Assay (for 1-LG)

This assay is designed to measure the inhibitory effect of a compound on the activity of Lipoprotein-associated phospholipase A2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-LG on Lp-PLA2 activity.

Methodology:

  • Substrate Preparation: A suitable substrate for Lp-PLA2, such as a fluorescently labeled phospholipid, is prepared in an appropriate buffer.

  • Enzyme Reaction: Recombinant human Lp-PLA2 is incubated with the substrate in the presence of varying concentrations of 1-LG. A control reaction without the inhibitor is also run.

  • Detection: The enzymatic activity is measured by monitoring the increase in fluorescence resulting from the cleavage of the substrate over time.

  • Data Analysis: The rate of reaction for each concentration of 1-LG is calculated and compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Lp_PLA2_Inhibition_Assay_Workflow Start Start Prepare_Substrate Prepare Fluorescent Lp-PLA2 Substrate Start->Prepare_Substrate Incubate Incubate Lp-PLA2, Substrate, and varying concentrations of 1-LG Prepare_Substrate->Incubate Measure_Fluorescence Measure Fluorescence over time Incubate->Measure_Fluorescence Calculate_Inhibition Calculate Percentage Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Workflow for Lp-PLA2 Inhibition Assay.
Cannabinoid Receptor Binding and Functional Assays (for 2-LG)

These assays are used to determine the affinity and functional activity of a compound at cannabinoid receptors.

Objective: To characterize the binding and agonist/antagonist activity of 2-LG at the CB1 receptor.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

  • Competitive Binding Assay: The cell membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of 2-LG. The amount of radioligand bound to the receptor is measured to determine the binding affinity (Ki) of 2-LG.

  • Functional Assay (e.g., cAMP measurement): Cells expressing the CB1 receptor are treated with varying concentrations of 2-LG. The activation of the receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can be measured using commercially available kits. This determines the efficacy and potency (EC50) of 2-LG as an agonist. To test for antagonist activity, the assay is performed in the presence of a known CB1 agonist.[5]

CB1_Receptor_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes from CB1-expressing cells Start->Prepare_Membranes Binding_Assay Competitive Binding Assay with Radioligand and 2-LG Prepare_Membranes->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) with 2-LG Prepare_Membranes->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_EC50 Determine Potency (EC50) and Efficacy Functional_Assay->Determine_EC50 End End Determine_Ki->End Determine_EC50->End

References

A Comparative Guide to 1-Linoleoyl Glycerol and Other Lp-PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Linoleoyl Glycerol with other prominent Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, namely Darapladib and Rilapladib. The information presented is collated from preclinical and in vivo studies to facilitate informed decisions in research and drug development.

Introduction to Lp-PLA2 Inhibition

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), is a key enzyme implicated in the inflammatory processes of atherosclerosis.[1] Primarily produced by inflammatory cells, Lp-PLA2 circulates in the bloodstream bound to lipoproteins, predominantly low-density lipoprotein (LDL).[1] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1] These molecules contribute to endothelial dysfunction, inflammation, and plaque instability, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.[1]

Quantitative Comparison of Lp-PLA2 Inhibitors

The following table summarizes the in vitro potency of this compound, Darapladib, and Rilapladib against the Lp-PLA2 enzyme. A significant disparity in potency is observed among these inhibitors.

InhibitorTargetIC50 ValueAssay TypeReference
This compound PAF-AH (Lp-PLA2)45 µMNot Specified
Darapladib Recombinant Human Lp-PLA20.25 nMDNPG Assay
Rilapladib Human Lp-PLA29 nMRadiometric ([3H]-PAF)

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct head-to-head comparative studies are needed for a more definitive assessment of relative potency.

In Vivo and Cellular Effects

While direct comparative in vivo studies for all three inhibitors are limited, existing data for Darapladib provides insights into the potential therapeutic effects of Lp-PLA2 inhibition.

InhibitorModel SystemKey FindingsReference
Darapladib ApoE-deficient mice- Reduced serum levels of hs-CRP and IL-6. - Decreased atherosclerotic plaque formation.[2]
Diabetic and hypercholesterolemic swine- Reduced necrotic core area in coronary arteries. - Decreased lysophosphatidylcholine content in plaques.[3][4]
This compound Not availableData on the direct impact on atherosclerosis models is limited. As an Lp-PLA2 inhibitor, it is expected to reduce the production of pro-inflammatory mediators like lyso-PC.
Rilapladib Not availablePrimarily investigated for neurodegenerative diseases, with limited publicly available data on its effects in atherosclerosis models.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a critical role in the progression of atherosclerosis by generating pro-inflammatory lipids within the arterial wall. The following diagram illustrates this signaling cascade.

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima LDL LDL LpPLA2_bound Lp-PLA2 LDL->LpPLA2_bound binds to oxLDL Oxidized LDL LDL->oxLDL Oxidation oxPL Oxidized Phospholipids oxLDL->oxPL LpPLA2_active Lp-PLA2 (active) LpPLA2_active->oxPL Hydrolyzes LysoPC Lysophosphatidylcholine (lyso-PC) oxPL->LysoPC oxNEFA Oxidized Non-Esterified Fatty Acids (oxNEFA) oxPL->oxNEFA Inflammation Endothelial Dysfunction & Inflammation LysoPC->Inflammation oxNEFA->Inflammation Inhibitors Lp-PLA2 Inhibitors (this compound, Darapladib, Rilapladib) Inhibitors->LpPLA2_active Inhibit

Caption: The pro-inflammatory signaling cascade of Lp-PLA2 in atherosclerosis and the point of intervention for its inhibitors.

Experimental Protocols

In Vitro Lp-PLA2 Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against Lp-PLA2.

Principle: The assay utilizes a synthetic substrate, such as 2-thio Platelet-Activating Factor (2-thio-PAF), which upon hydrolysis by Lp-PLA2, releases a thiol group. This thiol group reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 414 nm. The rate of TNB formation is proportional to the Lp-PLA2 activity.

Materials:

  • Recombinant human Lp-PLA2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)

  • Test inhibitors (this compound, Darapladib, Rilapladib) dissolved in a suitable solvent (e.g., DMSO)

  • 2-thio-PAF substrate

  • DTNB solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, DTNB solution, and the serially diluted inhibitors or vehicle control.

  • Enzyme Addition: Add a fixed amount of recombinant human Lp-PLA2 to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 2-thio-PAF substrate to each well.

  • Measurement: Immediately measure the absorbance at 414 nm at regular intervals using a microplate reader to monitor the reaction kinetics.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of test inhibitor Add_Inhibitor Add inhibitor/vehicle to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare reaction mixture (Buffer, DTNB) Prep_Reagents->Add_Inhibitor Add_Enzyme Add Lp-PLA2 enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate to allow inhibitor binding Add_Enzyme->Pre_Incubate Add_Substrate Add 2-thio-PAF substrate to initiate reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 414 nm (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rates Measure_Absorbance->Calculate_Rate Plot_Data Plot % inhibition vs. log[inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: A typical experimental workflow for an in vitro Lp-PLA2 inhibition assay.

Conclusion

This compound is an inhibitor of Lp-PLA2, however, based on available data, it exhibits significantly lower in vitro potency compared to the highly potent, synthetic inhibitors Darapladib and Rilapladib. While Darapladib has been extensively studied in preclinical and clinical settings for atherosclerosis, demonstrating effects on plaque composition and inflammation, the development of Lp-PLA2 inhibitors for cardiovascular disease has faced challenges in late-stage clinical trials.[1] Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of this compound as an Lp-PLA2 inhibitor in the context of atherosclerosis. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in this field.

References

1-Linoleoyl Glycerol (1-LG) as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Linoleoyl Glycerol (1-LG) and its potential as a biomarker, particularly in the context of inflammatory diseases such as atherosclerosis. Due to a lack of extensive clinical validation data for 1-LG, this document focuses on its established mechanism of action and compares its potential with currently utilized and researched biomarkers for which performance data are available.

Introduction to this compound (1-LG)

This compound is a monoacylglycerol that has garnered interest in the scientific community for its biological activity. Its primary recognized role is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme strongly implicated in the progression of inflammation and atherosclerosis.[1][2] By inhibiting Lp-PLA2, 1-LG can potentially mitigate the inflammatory processes that contribute to the development of cardiovascular diseases.

Performance Data for this compound

Currently, the publicly available quantitative data for 1-LG as a direct biomarker of disease is limited. The primary performance metric available is its inhibitory concentration against its target enzyme, Lp-PLA2.

Table 1: Quantitative Data for this compound (1-LG)

BiomarkerTargetActionPotency (IC50)
This compound (1-LG)Lipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45 µM

This IC50 value indicates the concentration of 1-LG required to inhibit 50% of the Lp-PLA2 enzyme activity in vitro. While this demonstrates a clear biological activity relevant to disease, it does not directly translate to clinical performance metrics such as sensitivity and specificity for disease detection.

Comparison with Alternative Biomarkers

Given the nascent stage of clinical validation for 1-LG, a direct comparison of its performance is not yet possible. However, we can compare its potential, based on its mechanism of action, with established and emerging biomarkers for atherosclerosis. The primary target of 1-LG, Lp-PLA2, is itself a recognized biomarker for cardiovascular risk.

Table 2: Comparison of this compound (Potential) with Alternative Biomarkers for Atherosclerosis

BiomarkerTypePerformance Metric (AUC-ROC)Key AdvantagesKey Disadvantages
This compound (1-LG) Lipid (Monoacylglycerol) Not yet established Direct inhibitor of a key inflammatory enzyme (Lp-PLA2), offering a potential link between cause and effect.Lack of clinical validation and performance data (sensitivity, specificity, ROC).
Lp-PLA2 Activity Enzyme Activity AssayEstablished but variableDirectly measures the activity of a pro-inflammatory enzyme involved in atherosclerosis.Can be influenced by various factors, including the lipid composition of lipoproteins.
Lipoprotein(a) [Lp(a)] LipoproteinGood predictive valueIndependent risk factor for cardiovascular disease.Levels are largely genetically determined and less influenced by lifestyle changes.
Angiopoietin-like protein 3 (ANGPTL3) ProteinHigh discriminatory ability (AUC > 0.80)Potent predictor of atherosclerosis, linked to lipid metabolism.Relatively new biomarker, may require more widespread validation.
Systemic Inflammation Response Index (SIRI) Inflammatory IndexHigh discriminatory ability (AUC > 0.80)Reflects the balance of different leukocyte populations, providing a systemic view of inflammation.Not specific to cardiovascular inflammation.

Signaling Pathway and Experimental Workflow

To understand the potential role of 1-LG as a biomarker, it is crucial to visualize its mechanism of action and the general workflow for biomarker validation.

Signaling Pathway of this compound (1-LG) cluster_blood_vessel Blood Vessel Lumen Oxidized LDL Oxidized LDL Lp-PLA2 Lp-PLA2 Oxidized LDL->Lp-PLA2 substrate of Lyso-PC Lysophosphatidylcholine (Lyso-PC) Lp-PLA2->Lyso-PC generates Oxidized Fatty Acids Oxidized Fatty Acids Lp-PLA2->Oxidized Fatty Acids generates 1-LG This compound (1-LG) 1-LG->Lp-PLA2 inhibits Inflammation Inflammation Lyso-PC->Inflammation Oxidized Fatty Acids->Inflammation

Caption: Signaling Pathway of this compound (1-LG).

General Workflow for Biomarker Validation Cohort_Selection Cohort Selection (Diseased vs. Healthy Controls) Sample_Collection Sample Collection (e.g., Plasma) Cohort_Selection->Sample_Collection Analyte_Quantification 1-LG Quantification (LC-MS/MS) Sample_Collection->Analyte_Quantification Statistical_Analysis Statistical Analysis Analyte_Quantification->Statistical_Analysis ROC_Analysis ROC Curve Analysis Statistical_Analysis->ROC_Analysis Performance_Metrics Determine Sensitivity, Specificity, and AUC ROC_Analysis->Performance_Metrics Validation Independent Cohort Validation Performance_Metrics->Validation

Caption: General Workflow for Biomarker Validation.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma

1. Objective: To accurately measure the concentration of this compound in human plasma samples for biomarker validation studies.

2. Materials:

  • Human plasma samples (collected in EDTA tubes, centrifuged, and stored at -80°C).

  • This compound analytical standard.

  • Internal standard (e.g., 1-Heptadecanoyl-rac-glycerol or a deuterated 1-LG analog).

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Isopropanol, Chloroform.

  • Formic acid and ammonium (B1175870) formate (B1220265).

  • Solid Phase Extraction (SPE) cartridges or 96-well plates for lipid extraction.

3. Sample Preparation (Lipid Extraction): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of the internal standard solution. c. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly. d. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers. e. Carefully collect the lower organic layer containing the lipids. f. Dry the collected organic phase under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column suitable for lipid analysis.
  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute 1-LG.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 1-LG: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion.
  • Internal Standard: Monitor the corresponding transition for the internal standard.
  • Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

5. Data Analysis and Quantification: a. Generate a calibration curve using the analytical standard of 1-LG at various concentrations. b. Calculate the peak area ratio of 1-LG to the internal standard for both the standards and the samples. c. Determine the concentration of 1-LG in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound presents a promising avenue for biomarker research due to its direct inhibitory effect on Lp-PLA2, a key enzyme in the inflammatory cascade of atherosclerosis. However, its clinical utility as a standalone biomarker remains to be established through rigorous validation studies. Future research should focus on quantifying 1-LG levels in large patient cohorts with and without specific diseases to determine its diagnostic and prognostic performance, including sensitivity, specificity, and receiver operating characteristic (ROC) analysis. Until such data becomes available, its potential as a biomarker is primarily inferred from its mechanism of action. Researchers and drug development professionals should consider the current landscape of validated biomarkers as a benchmark for the potential performance of 1-LG.

References

A Comparative Analysis of 1-Lauroylglycerol and 2-Arachidonoyl Glycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1-lauroylglycerol (1-LG), also known as glycerol (B35011) monolaurate (GML), and 2-arachidonoyl glycerol (2-AG), two lipid signaling molecules with distinct physiological roles and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities of these compounds.

Introduction

1-Lauroylglycerol (1-LG) , a monoester of lauric acid and glycerol, is a naturally occurring compound found in sources like coconut oil and human breast milk.[1][2] It is widely recognized for its potent antimicrobial properties.[3][4] Recent research has unveiled its immunomodulatory functions, particularly its ability to inhibit T-cell and B-cell activation by disrupting plasma membrane dynamics.[2][5]

2-Arachidonoyl glycerol (2-AG) is a primary endogenous cannabinoid (endocannabinoid) in the central nervous system and periphery. It is an ester of the omega-6 fatty acid arachidonic acid and glycerol.[2] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception.[5][6]

This guide will objectively compare the biosynthesis, signaling pathways, and physiological effects of 1-LG and 2-AG, supported by experimental data and detailed methodologies.

Data Presentation

Direct comparative studies with quantitative data for 1-LG and 2-AG are limited. The following tables summarize key quantitative findings from separate experimental studies. It is important to note that these values were not obtained in head-to-head comparisons and experimental conditions may vary between studies.

Table 1: Quantitative Data for 1-Lauroylglycerol (Glycerol Monolaurate)

ParameterCell TypeAssayValueReference
Inhibition of TNF-α productionPrimary human B cellsELISAIC50 ≈ 10 µg/mL[7]
Inhibition of IL-6 productionPrimary human B cellsELISAIC50 ≈ 10 µg/mL[7]
Inhibition of T-cell proliferationHuman peripheral blood mononuclear cellsProliferation assaySignificant inhibition at 10 µg/mL[5]
Reduction of Ca2+ influx (Peak)Activated peripheral blood T-cellsFlow cytometry with Fluo-4 AM~50% reduction at 10 µg/mL[5]

Table 2: Quantitative Data for 2-Arachidonoyl Glycerol

ParameterReceptor/Cell TypeAssayValueReference
Cannabinoid Receptor Binding Affinity (Ki)Human CB1 ReceptorRadioligand binding assay1180 nM (rat), 3423 nM (human)[6]
Cannabinoid Receptor Binding Affinity (Ki)Human CB2 ReceptorRadioligand binding assay1900 nM (rat), 1193 nM (human)[6]
Intracellular Ca2+ MobilizationNG108-15 cells (expressing CB1)Calcium imagingActivity detectable from 0.3 nM[8]
β-arrestin-2 RecruitmentCHO-K1 cells expressing human CB1PathHunter® assayHigh efficacy ligand[2]
Reduction of IFN-γ expressionTh1 lymphocytes from SLE patientsFlow cytometrySignificant decrease at 1 µM[9]

Biosynthesis and Degradation

1-Lauroylglycerol (Glycerol Monolaurate)

1-LG is primarily synthesized through the esterification of lauric acid and glycerol.[10] In biological systems, it can be produced from the breakdown of triglycerides rich in lauric acid, such as those found in coconut oil, by lipases in the digestive system.

2-Arachidonoyl Glycerol

The biosynthesis of 2-AG is a more complex and tightly regulated process, primarily occurring "on-demand" from membrane phospholipids. The canonical pathway involves the sequential action of two enzymes:

  • Phospholipase C (PLC) : Cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG).

  • Diacylglycerol lipase (B570770) (DAGL) : Hydrolyzes DAG to produce 2-AG.[7]

2-AG signaling is terminated by enzymatic degradation, with monoacylglycerol lipase (MAGL) being the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol.[11]

Signaling Pathways and Mechanisms of Action

1-Lauroylglycerol: Disruption of Membrane Dynamics

1-LG's primary mechanism of action, particularly in immune cells, is not receptor-mediated in the classical sense. Instead, it integrates into the plasma membrane and alters its lipid dynamics.[5] This disruption interferes with the formation of protein signaling microclusters, or "signalosomes," which are crucial for initiating downstream signaling cascades.

In T-cells, 1-LG treatment leads to:

  • Reduced formation of LAT, PLC-γ, and AKT microclusters.[5]

  • Inhibition of TCR-induced phosphorylation of key signaling proteins.[5]

  • Abrogation of calcium influx.[5]

  • Potent reduction in the production of cytokines such as IL-2, IFN-γ, TNF-α, and IL-10.[5]

A similar mechanism is observed in B-cells, where 1-LG inhibits B-cell receptor (BCR)-induced protein clustering and phosphorylation of signaling proteins.[2]

GML_Signaling_Pathway GML 1-Lauroylglycerol (GML) Membrane Plasma Membrane GML->Membrane Integrates into Disruption Altered Lipid Dynamics Membrane->Disruption Clustering Inhibition of Protein Signalosome Formation (LAT, PLC-γ, AKT) Disruption->Clustering Phosphorylation Reduced Phosphorylation of Signaling Proteins Clustering->Phosphorylation Ca_Influx Abrogated Ca2+ Influx Clustering->Ca_Influx Cytokine Decreased Cytokine Production Phosphorylation->Cytokine Ca_Influx->Cytokine

Caption: Signaling pathway of 1-Lauroylglycerol in T-cells.
2-Arachidonoyl Glycerol: Cannabinoid Receptor Agonism

2-AG functions as a classical signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the cannabinoid receptors CB1 and CB2.[5] As a full agonist, 2-AG binding to these receptors initiates a cascade of intracellular events.

CB1 Receptor Signaling: Predominantly expressed in the central nervous system, CB1 receptor activation by 2-AG typically leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[12]

  • Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways.

  • Recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling.[2]

CB2 Receptor Signaling: Primarily found on immune cells, CB2 receptor activation by 2-AG is associated with immunomodulatory effects, including the suppression of cytokine release.[9]

twoAG_Signaling_Pathway twoAG 2-Arachidonoyl Glycerol (2-AG) CB1 CB1 Receptor twoAG->CB1 CB2 CB2 Receptor twoAG->CB2 G_protein Gi/o CB1->G_protein activates beta_arrestin β-Arrestin Recruitment CB1->beta_arrestin CB2->G_protein activates Immune_Response Modulation of Immune Response CB2->Immune_Response AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channels Ion Channels G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of 2-Arachidonoyl Glycerol.

Experimental Protocols

T-Cell Activation Assay (for 1-LG/GML)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of 1-LG on T-cell activation.[5][13]

Objective: To determine the inhibitory effect of 1-LG on T-cell activation, measured by cytokine production or proliferation.

Materials:

  • Primary human T-cells or peripheral blood mononuclear cells (PBMCs)

  • 1-Lauroylglycerol (GML)

  • Anti-CD3 and anti-CD28 antibodies

  • Complete RPMI-1640 medium

  • 96-well flat-bottom microtiter plates

  • ELISA kits for desired cytokines (e.g., IL-2, IFN-γ) or proliferation assay reagents (e.g., BrdU, [3H]-thymidine)

  • Ethanol (vehicle control)

Procedure:

  • Cell Preparation: Isolate primary human T-cells or PBMCs from healthy donors. Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.[13]

  • Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells with sterile PBS to remove unbound antibody.[13]

  • Compound Treatment: Prepare stock solutions of 1-LG in ethanol. Dilute to desired final concentrations in cell culture medium. Add the 1-LG solutions or vehicle control to the cells.

  • Cell Stimulation: Add the treated cell suspension to the anti-CD3 coated wells. Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[13]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Cytokine Production: Collect the cell culture supernatants and measure the concentration of cytokines using specific ELISA kits according to the manufacturer's instructions.

    • Proliferation: For the last 18 hours of incubation, add a proliferation indicator (e.g., BrdU or [3H]-thymidine). Measure incorporation according to the manufacturer's protocol.

T_Cell_Activation_Workflow Start Start Isolate_Cells Isolate T-cells/PBMCs Start->Isolate_Cells Coat_Plate Coat 96-well plate with anti-CD3 Ab Start->Coat_Plate Treat_Cells Treat cells with 1-LG or vehicle Isolate_Cells->Treat_Cells Stimulate_Cells Add cells to coated plate + soluble anti-CD28 Ab Coat_Plate->Stimulate_Cells Treat_Cells->Stimulate_Cells Incubate Incubate 24-72h Stimulate_Cells->Incubate Analysis Analysis Incubate->Analysis Cytokine Cytokine Measurement (ELISA) Analysis->Cytokine Proliferation Proliferation Assay Analysis->Proliferation End End Cytokine->End Proliferation->End

Caption: Experimental workflow for T-cell activation assay.
β-Arrestin Recruitment Assay (for 2-AG)

This protocol is a generalized procedure for a common method to assess GPCR activation, such as the PathHunter® assay, which has been used to study 2-AG's effect on cannabinoid receptors.[2][14]

Objective: To quantify the recruitment of β-arrestin to the CB1 or CB2 receptor upon stimulation with 2-AG.

Materials:

  • A cell line engineered to co-express the cannabinoid receptor of interest (e.g., CB1) fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

  • 2-Arachidonoyl glycerol (2-AG)

  • Cell culture medium and reagents

  • 384-well white, solid-bottom assay plates

  • Detection reagent containing the chemiluminescent substrate for β-galactosidase

Procedure:

  • Cell Seeding: Harvest and count the engineered cells. Dilute the cells to the appropriate density in cell culture medium and dispense into a 384-well plate (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.[14]

  • Compound Preparation: Prepare a serial dilution of 2-AG in the appropriate assay buffer.

  • Agonist Stimulation: Add the 2-AG dilutions to the wells of the assay plate. Include a vehicle control.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a humidified 5% CO2 incubator to allow for receptor activation and β-arrestin recruitment.[14]

  • Detection: Add the detection reagent to each well. Incubate for 60 minutes at room temperature in the dark.[14]

  • Measurement: Read the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

  • Data Analysis: Plot the luminescent signal against the logarithm of the 2-AG concentration to generate a dose-response curve and determine parameters like EC50.

Beta_Arrestin_Workflow Start Start Seed_Cells Seed engineered cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Agonist Add 2-AG dilutions or vehicle Incubate_Overnight->Add_Agonist Incubate_Stimulation Incubate 90 min at 37°C Add_Agonist->Incubate_Stimulation Add_Detection Add detection reagent Incubate_Stimulation->Add_Detection Incubate_Detection Incubate 60 min at RT Add_Detection->Incubate_Detection Read_Signal Measure chemiluminescence Incubate_Detection->Read_Signal Analyze_Data Data Analysis (Dose-Response) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for β-arrestin recruitment assay.

Conclusion

1-Lauroylglycerol and 2-arachidonoyl glycerol are both endogenous lipid molecules, but they exhibit fundamentally different mechanisms of action and physiological effects. 1-LG primarily acts as a modulator of cell membrane properties, leading to potent antimicrobial and immunomodulatory effects through the disruption of protein signaling complexes. In contrast, 2-AG is a key signaling molecule in the endocannabinoid system, exerting its diverse effects through the activation of cannabinoid receptors CB1 and CB2.

For researchers and drug development professionals, understanding these distinct profiles is crucial. While 2-AG and its signaling pathways present opportunities for therapeutic intervention in neurological and inflammatory disorders, 1-LG offers potential as a novel immunomodulatory and antimicrobial agent that acts through a non-receptor-mediated mechanism. Further research, including direct comparative studies, will be invaluable in fully elucidating the therapeutic potential of these two important lipid molecules.

References

Navigating a Data Scarcity: The Case of 1-Linoleoyl Glycerol Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This absence of specific antibodies for 1-LG means that no direct experimental data on their cross-reactivity is available. The scientific community has primarily focused on 1-LG as a bioactive lipid that inhibits enzymes such as platelet-activating factor acetylhydrolase (PAF-AH) and lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2][3][4]. Its role as an immunogen for antibody production does not appear to be a focus of current research or commercial development.

Therefore, this guide will pivot to address the context of this data scarcity and provide a framework for how one would theoretically assess the cross-reactivity of a hypothetical anti-1-LG antibody. This will include a discussion of potential cross-reactive lipid species, detailed experimental protocols for testing cross-reactivity, and a logical workflow for such an analysis.

Potential Cross-Reactivity of a Hypothetical Anti-1-Linoleoyl Glycerol (B35011) Antibody

Given the structure of 1-Linoleoyl Glycerol, a hypothetical antibody raised against it would have the potential to cross-react with a variety of structurally similar lipids. The key structural features of 1-LG that an antibody might recognize include the glycerol backbone, the ester linkage, and the linoleoyl acyl chain with its two double bonds.

Table 1: Potential Cross-Reactive Analogs for a Hypothetical Anti-1-Linoleoyl Glycerol Antibody

Lipid Class Specific Examples Structural Similarity to this compound Potential for Cross-Reactivity
Other Monoglycerides 1-Oleoyl Glycerol, 1-Palmitoyl Glycerol, 2-Linoleoyl GlycerolSame glycerol backbone and single acyl chain. Differ in the fatty acid chain or its position.High
Diglycerides 1,2-Dilinoleoyl Glycerol, 1,3-Dilinoleoyl GlycerolContains the linoleoyl chain and glycerol backbone, but with an additional acyl chain.Moderate to High
Triglycerides TrilinoleinContains the linoleoyl chain and glycerol backbone, but with two additional acyl chains.Low to Moderate
Free Fatty Acids Linoleic AcidThe acyl chain is identical, but lacks the glycerol backbone.Low
Phospholipids 1-Linoleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC)Contains the this compound structure with a phosphocholine (B91661) headgroup.Moderate
Other Glycerol Esters GlycerolThe backbone of the molecule.Low

Experimental Protocols for Assessing Antibody Cross-Reactivity

Should an antibody against this compound become available, its specificity would need to be rigorously tested. The following are detailed methodologies for key experiments to determine cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the gold standard for quantifying antibody specificity and cross-reactivity against small molecules like lipids.

Methodology:

  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). The plates are incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of 3% BSA in Phosphate Buffered Saline (PBS) for 2 hours at room temperature.

  • Competitive Reaction: The hypothetical anti-1-LG antibody is pre-incubated with varying concentrations of 1-LG (as the reference) or potential cross-reacting lipids (as competitors). This antibody-lipid mixture is then added to the coated and blocked wells.

  • Incubation and Washing: The plate is incubated for 2 hours at room temperature to allow the antibody to bind to the coated 1-LG-BSA. Unbound antibody will be in solution. The plate is then washed to remove unbound reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour.

  • Substrate Addition: After another wash step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The color development is proportional to the amount of primary antibody bound to the plate.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of cross-reactivity is calculated using the following formula: (IC50 of this compound / IC50 of competing lipid) x 100% where IC50 is the concentration of the lipid that causes 50% inhibition of the antibody binding to the coated antigen.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, which can be used to assess cross-reactivity.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing the hypothetical anti-1-LG antibody.

  • Analyte Injection: Solutions of this compound and potential cross-reacting lipids at various concentrations are flowed over the sensor chip surface.

  • Binding Measurement: The binding of the lipids to the immobilized antibody is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

  • Data Analysis: The binding affinity (KD) for each lipid is determined by analyzing the association and dissociation rates. The ratio of KD values can be used to quantify cross-reactivity.

Visualizing the Path Forward

While the absence of a dedicated anti-1-LG antibody prevents a direct product comparison, the logical framework for its characterization is clear. Below are diagrams illustrating the key concepts and workflows.

G cluster_0 This compound (1-LG) Structure cluster_1 Potential Cross-Reactants Glycerol_Backbone Glycerol Backbone Ester_Linkage Ester Linkage Glycerol_Backbone->Ester_Linkage Linoleoyl_Chain Linoleoyl Acyl Chain (C18:2) Ester_Linkage->Linoleoyl_Chain Other_MG Other Monoglycerides DG Diglycerides TG Triglycerides FFA Free Fatty Acids 1-LG Hypothetical Anti-1-LG Antibody 1-LG->Glycerol_Backbone Recognizes 1-LG->Ester_Linkage Recognizes 1-LG->Linoleoyl_Chain Recognizes 1-LG->Other_MG High Cross-Reactivity 1-LG->DG Moderate Cross-Reactivity 1-LG->TG Low Cross-Reactivity 1-LG->FFA Low Cross-Reactivity

Caption: Structural basis for potential antibody cross-reactivity.

G Start Start: Hypothetical Anti-1-LG Antibody ELISA Competitive ELISA Start->ELISA SPR Surface Plasmon Resonance (SPR) Start->SPR Data_Analysis Calculate % Cross-Reactivity and Binding Affinities (KD) ELISA->Data_Analysis SPR->Data_Analysis Table Summarize Data in Comparison Table Data_Analysis->Table Conclusion Determine Antibody Specificity Table->Conclusion

Caption: Workflow for assessing antibody cross-reactivity.

References

A Comparative Analysis of 1-Linoleoyl Glycerol and Specialized Pro-Resolving Mediators in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of inflammatory research, the quest for potent and specific anti-inflammatory agents is paramount. This guide provides a detailed comparison of the anti-inflammatory efficacy of 1-Linoleoyl Glycerol against a prominent class of endogenous anti-inflammatory lipids known as Specialized Pro-Resolving Mediators (SPMs), which includes resolvins, protectins, maresins, and lipoxins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Inflammation is a critical biological response to injury and infection. However, its dysregulation can lead to chronic inflammatory diseases. Lipid mediators play a pivotal role in the initiation and resolution of inflammation. While this compound primarily exerts its anti-inflammatory effect through the inhibition of the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2), the SPMs actively orchestrate the resolution of inflammation through various cellular mechanisms, demonstrating significantly higher potency at much lower concentrations.

Introduction to Anti-Inflammatory Lipids

This guide focuses on two distinct categories of anti-inflammatory lipids:

  • This compound: A monoacylglycerol that has been identified as an inhibitor of Lp-PLA2, an enzyme implicated in inflammatory pathways.

  • Specialized Pro-Resolving Mediators (SPMs): A superfamily of endogenous lipid mediators, including resolvins, protectins, maresins, and lipoxins, that are actively biosynthesized during the resolution phase of inflammation. They play a crucial role in terminating the inflammatory response and promoting tissue healing.[1]

Comparative Efficacy and Mechanism of Action

The primary distinction in the anti-inflammatory efficacy between this compound and SPMs lies in their mechanism of action and potency.

This compound acts as an inhibitor of Lp-PLA2. By blocking this enzyme, it can reduce the generation of pro-inflammatory mediators. The inhibitory concentration (IC50) for this compound against Lp-PLA2 has been reported to be 45 µM.[2][3] A structurally similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to reduce the production of the pro-inflammatory cytokine IL-6.[4][5][6]

Specialized Pro-Resolving Mediators (SPMs) , on the other hand, are potent agonists that actively promote the resolution of inflammation. Their effects are mediated through specific G-protein coupled receptors and include:

  • Inhibition of neutrophil infiltration: Preventing the influx of inflammatory cells to the site of injury.

  • Enhancement of macrophage phagocytosis: Promoting the clearance of apoptotic cells and debris.

  • Reduction of pro-inflammatory cytokine production: Dampening the inflammatory signaling cascade.

SPMs exhibit their effects at much lower concentrations, typically in the nanomolar (nM) to picomolar (pM) range, indicating a significantly higher potency compared to this compound.

Quantitative Data Summary
Lipid MediatorTarget/MechanismEffective ConcentrationKey Anti-inflammatory Effect(s)
This compound Inhibition of Lp-PLA2IC50: 45 µMReduction of pro-inflammatory lipid mediators
Resolvin D1 (RvD1) Agonist for GPR32/ALXFPR20.1 - 10 ng (in vivo)Reduces neutrophil infiltration, enhances macrophage phagocytosis, decreases pro-inflammatory cytokines (TNF-α, IL-6)[7][8][9][10]
Protectin D1 (PD1) Agonist for specific GPCRs~10 nMInhibits neutrophil migration, promotes T-cell apoptosis[11]
Maresin 1 (MaR1) Agonist for LGR61 - 100 nMEnhances macrophage phagocytosis, reduces pro-inflammatory cytokines (TNF-α, IL-6)[12][13]
Lipoxin A4 (LXA4) Agonist for ALX/FPR21 - 100 nMInhibits neutrophil chemotaxis, reduces pro-inflammatory cytokine production, stimulates monocyte migration[2][14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Lp-PLA2 Inhibition)

G cluster_0 Mechanism of this compound 1_LG This compound Lp_PLA2 Lp-PLA2 1_LG->Lp_PLA2 Inhibits Lyso_PC Lysophosphatidylcholine (pro-inflammatory) Lp_PLA2->Lyso_PC Oxidized_FA Oxidized Fatty Acids (pro-inflammatory) Lp_PLA2->Oxidized_FA Oxidized_PL Oxidized Phospholipids Oxidized_PL->Lp_PLA2 Substrate Inflammation Inflammation Lyso_PC->Inflammation Oxidized_FA->Inflammation

Caption: this compound inhibits Lp-PLA2, reducing pro-inflammatory products.

General Signaling Pathway of Specialized Pro-Resolving Mediators (SPMs)

G cluster_1 Mechanism of Specialized Pro-Resolving Mediators SPM SPMs (Resolvins, Protectins, Maresins, Lipoxins) GPCR G-Protein Coupled Receptors (e.g., ALX/FPR2, GPR32, ChemR23) SPM->GPCR Activates Neutrophil_Infiltration Neutrophil Infiltration GPCR->Neutrophil_Infiltration Inhibits Macrophage_Phagocytosis Macrophage Phagocytosis GPCR->Macrophage_Phagocytosis Enhances Proinflammatory_Cytokines Pro-inflammatory Cytokine Production GPCR->Proinflammatory_Cytokines Reduces Resolution Resolution of Inflammation Neutrophil_Infiltration->Resolution Macrophage_Phagocytosis->Resolution Proinflammatory_Cytokines->Resolution

Caption: SPMs bind to GPCRs to actively resolve inflammation.

Experimental Workflow for Assessing Anti-Inflammatory Efficacy

G cluster_2 General Experimental Workflow Cell_Culture Immune Cell Culture (e.g., Macrophages, Neutrophils) Treatment Treatment with Lipid Mediator Cell_Culture->Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, zymosan) Treatment->Inflammatory_Stimulus Assay Functional Assays Inflammatory_Stimulus->Assay Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Assay->Cytokine_Analysis Migration_Assay Neutrophil Migration Assay Assay->Migration_Assay Phagocytosis_Assay Macrophage Phagocytosis Assay Assay->Phagocytosis_Assay Data_Analysis Data Analysis and Quantification Cytokine_Analysis->Data_Analysis Migration_Assay->Data_Analysis Phagocytosis_Assay->Data_Analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory lipids.

Detailed Experimental Protocols

Lp-PLA2 Inhibition Assay (for this compound)

Objective: To determine the in vitro inhibitory activity of this compound on Lp-PLA2.

Principle: A colorimetric assay using a synthetic substrate for Lp-PLA2, such as 2-thio Platelet-Activating Factor (2-thio-PAF). The enzymatic hydrolysis of the substrate produces a thiol that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a colored product, which is measured spectrophotometrically.

Materials:

  • Recombinant human Lp-PLA2

  • This compound

  • 2-thio-PAF (substrate)

  • DTNB

  • Assay Buffer (e.g., Tris-HCl with EGTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DTNB solution, and the diluted this compound or vehicle control.

  • Add the recombinant Lp-PLA2 enzyme to each well and pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the 2-thio-PAF substrate.

  • Immediately measure the absorbance at 414 nm kinetically over a set period.

  • Calculate the rate of reaction for each concentration and determine the IC50 value.

Neutrophil Migration Assay (for SPMs)

Objective: To assess the ability of an SPM (e.g., Resolvin D1, Protectin D1) to inhibit neutrophil chemotaxis.

Principle: A Boyden chamber or Transwell® assay is used to measure the migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human or murine neutrophils

  • SPM (e.g., Resolvin D1)

  • Chemoattractant (e.g., fMLP or LTB4)

  • Transwell® inserts with a polycarbonate membrane (e.g., 3-5 µm pores)

  • 24-well plate

  • Cell counting method (e.g., hemocytometer, automated cell counter)

Procedure:

  • Isolate neutrophils from fresh blood.

  • Pre-incubate the neutrophils with various concentrations of the SPM or vehicle control.

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell® inserts into the wells.

  • Add the pre-treated neutrophils to the upper chamber of the inserts.

  • Incubate to allow for cell migration.

  • Quantify the number of neutrophils that have migrated to the lower chamber.

  • Calculate the percentage of inhibition of migration compared to the vehicle control.

Macrophage Phagocytosis Assay (for SPMs)

Objective: To evaluate the effect of an SPM (e.g., Maresin 1) on the phagocytic capacity of macrophages.

Principle: Macrophages are incubated with fluorescently labeled particles (e.g., zymosan, apoptotic cells), and the uptake of these particles is quantified by flow cytometry or fluorescence microscopy.

Materials:

  • Cultured macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line)

  • SPM (e.g., Maresin 1)

  • Fluorescently labeled particles (e.g., pHrodo™ Zymosan Bioparticles™)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Plate macrophages in a 96-well plate and allow them to adhere.

  • Treat the macrophages with various concentrations of the SPM or vehicle control.

  • Add the fluorescently labeled particles to the wells.

  • Incubate to allow for phagocytosis.

  • Measure the fluorescence intensity using a plate reader or analyze the percentage of fluorescent cells by flow cytometry.

  • Calculate the enhancement of phagocytosis relative to the vehicle control.

Conclusion

The comparison between this compound and Specialized Pro-Resolving Mediators reveals a significant disparity in their anti-inflammatory potency and mechanisms of action. While this compound exhibits inhibitory effects on the pro-inflammatory enzyme Lp-PLA2 at micromolar concentrations, SPMs are potent, receptor-mediated agonists that actively drive the resolution of inflammation at nanomolar to picomolar concentrations.

This guide highlights the importance of understanding the distinct roles of different lipid mediators in the inflammatory process. The high potency and multi-faceted pro-resolving actions of SPMs make them particularly promising candidates for the development of novel therapeutics for a wide range of inflammatory diseases. Further research into the specific applications and potential synergistic effects of these and other lipid mediators will be crucial for advancing the field of inflammation resolution.

References

Navigating the Isomers: A Comparative Guide to the Purity Analysis of 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 1-Linoleoyl Glycerol (B35011) (1-LG) is paramount for accurate biological studies and the development of effective therapeutics. As a key monoacylglycerol, 1-LG's biological activity is intrinsically linked to its specific chemical structure. The presence of its primary isomeric impurities—the positional isomer 2-Linoleoyl Glycerol (2-LG) and its enantiomer sn-3-Linoleoyl Glycerol—can lead to confounding results and misinterpretation of its physiological roles.

This guide provides an objective comparison of the leading analytical techniques for assessing the isomeric purity of 1-Linoleoyl Glycerol: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis of 1-LG depends on the specific requirements of the study, such as the need to resolve positional isomers, enantiomers, or both, as well as considerations of sample throughput, sensitivity, and available instrumentation. The following table summarizes the key performance indicators for HPLC, SFC, and NMR in the context of 1-LG analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution of Positional Isomers (1-LG vs. 2-LG) Good to Excellent with optimized reversed-phase methods. Baseline separation is achievable.Excellent. Often provides superior resolution and faster separation compared to HPLC.Good. Distinct chemical shifts for protons on the glycerol backbone allow for differentiation and quantification.
Resolution of Enantiomers (sn-1-LG vs. sn-3-LG) Excellent with chiral stationary phases. Derivatization may be required to enhance separation and detection.Excellent with chiral stationary phases. Offers fast and efficient enantioseparation.Requires the use of chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomers.
Limit of Detection (LOD) Low (ng/mL to µg/mL range), detector-dependent (e.g., ELSD, CAD, MS).Low (ng/mL to µg/mL range), detector-dependent (e.g., FID, MS).High (mg/mL range). Less sensitive than chromatographic methods.
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range).Low (ng/mL to µg/mL range).High (mg/mL range).
Sample Throughput Moderate.High. Faster run times and quicker column equilibration.Low. Longer acquisition times, especially for 2D NMR.
Instrumentation Complexity Moderate. Widely available.High. Requires specialized instrumentation.High. Requires high-field NMR spectrometers.
Primary Advantages Versatility, robustness, and wide availability of columns and detectors.High resolution, speed, and reduced organic solvent consumption.[1]Provides unambiguous structural information without the need for reference standards for isomer identification.
Primary Disadvantages Longer analysis times and higher organic solvent consumption compared to SFC.Higher initial instrument cost.Lower sensitivity and throughput compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomer Analysis

1. Separation of Positional Isomers (1-LG and 2-LG) by Reversed-Phase HPLC:

This method is effective for separating 1-LG from its positional isomer, 2-LG.

  • Sample Preparation: Dissolve the 1-LG sample in a suitable solvent like acetonitrile (B52724) or a mixture of the mobile phase components.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes. Mass Spectrometry (MS) can be used for definitive identification.

2. Separation of Enantiomers (sn-1-LG and sn-3-LG) by Chiral HPLC:

This method requires a chiral stationary phase to resolve the enantiomers. Derivatization is often employed to improve chromatographic separation and UV detection.

  • Derivatization (optional but recommended): React the 1-LG sample with a chiral derivatizing agent, such as (S)-(+)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, to form diastereomers.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak IC).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector set at a wavelength appropriate for the derivatizing group (e.g., 254 nm).

Supercritical Fluid Chromatography (SFC) for Isomeric Purity Analysis

SFC is a powerful technique for the rapid and high-resolution separation of lipid isomers.[1]

  • Sample Preparation: Dissolve the 1-LG sample in an appropriate solvent such as a mixture of isopropanol and hexane.

  • SFC Conditions:

    • Column: A chiral stationary phase is required for enantiomer separation (e.g., polysaccharide-based chiral column). A diol or cyano-based column can be effective for positional isomers.[2]

    • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. A gradient of the co-solvent may be used to optimize separation.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 40°C.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy provides detailed structural information, allowing for the differentiation and quantification of 1-LG and 2-LG without the need for chromatographic separation.

  • Sample Preparation: Dissolve 5-10 mg of the 1-LG sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Provides distinct signals for the glycerol backbone protons of 1-LG and 2-LG. The methine proton (CH) of the glycerol moiety in 2-LG appears at a different chemical shift compared to the methylene (B1212753) protons (CH₂) adjacent to the ester group in 1-LG.

      • ¹³C NMR: The carbon signals of the glycerol backbone are also distinct for the two isomers.

      • DEPT-135: Helps to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the glycerol backbone signals.

      • 2D NMR (COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals.

  • Data Analysis: The relative amounts of 1-LG and 2-LG can be determined by integrating the respective characteristic signals in the ¹H NMR spectrum. For enantiomeric purity, a chiral derivatizing agent that induces chemical shift non-equivalence between the enantiomers in the NMR spectrum is required.

Mandatory Visualizations

To further clarify the experimental processes and biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis sample This compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution derivatization Derivatization (for Chiral HPLC/NMR) dissolution->derivatization Optional hplc HPLC (Reversed-Phase or Chiral) dissolution->hplc sfc SFC (Chiral or Achiral) dissolution->sfc nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolution->nmr derivatization->hplc derivatization->nmr chromatogram Chromatogram Acquisition hplc->chromatogram sfc->chromatogram spectrum Spectrum Acquisition nmr->spectrum integration Peak Integration & Quantification chromatogram->integration spectrum->integration purity Isomeric Purity Determination (%) integration->purity

Caption: Experimental workflow for the isomeric purity analysis of this compound.

signaling_pathway cluster_membrane Cellular Environment lg This compound (1-LG) lp_pla2 Lipoprotein-associated Phospholipase A₂ (Lp-PLA₂) lg->lp_pla2 Inhibits ox_pl Oxidized Phospholipids lp_pla2->ox_pl Hydrolyzes lyso_pc Lysophosphatidylcholine (pro-inflammatory) ox_pl->lyso_pc Generates ox_fa Oxidized Fatty Acids (pro-inflammatory) ox_pl->ox_fa Generates

Caption: Signaling pathway of this compound as an inhibitor of Lp-PLA₂.

References

A Head-to-Head Comparison of 1-Linoleoyl-rac-glycerol (1-LG) and Other PAF-AH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Linoleoyl-rac-glycerol (1-LG), a specific inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH), with the broader class of PAF-AH inhibitors. PAF-AH, also known as Lipoprotein-associated phospholipase A2 (Lp-PLA2), is a key enzyme in inflammatory pathways. Its inhibition is a therapeutic target for various inflammatory diseases. This document summarizes quantitative data, details experimental protocols, and visualizes relevant pathways to offer a comprehensive overview for research and drug development.

Executive Summary

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol that has been identified as an inhibitor of PAF-AH.[1][2][3] The primary mechanism of action for both 1-LG and other PAF-AH inhibitors is the prevention of the hydrolysis of platelet-activating factor (PAF) and other oxidized phospholipids, which in turn reduces the production of pro-inflammatory mediators.[1][4] While 1-LG represents a specific, naturally derived inhibitor, the broader class of PAF-AH inhibitors encompasses a diverse range of synthetic and natural compounds with varying potencies and specificities. This guide will delve into the available data to draw a comparative picture.

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes the inhibitory potency of 1-LG and provides context with the broader class of PAF-AH inhibitors. Direct head-to-head studies are limited, but we can compare their reported potencies from various assays.

Inhibitor ClassSpecific InhibitorTarget EnzymeIC50 ValueKey Biological Effect(s)
Monoacylglycerol1-Linoleoyl-rac-glycerol (1-LG)PAF-AH (Lp-PLA2)45 µM[1][2][3]Anti-inflammatory, potential cholesterol-lowering and anti-atherogenic activity[1][2]
TerpenoidGinkgolide BPAF Receptor Antagonist (indirectly enhances PAF-AH activity)Not directly applicable (receptor antagonist)Anti-inflammatory
SyntheticDarapladibPAF-AH (Lp-PLA2)-Investigated for atherosclerosis, though clinical trials have yielded mixed results.[5]
Natural ProductAndrographolideNon-specific PAF inhibitor-Anti-inflammatory, anticancer, immunomodulatory[6]

Mechanism of Action and Signaling Pathways

Both 1-LG and other PAF-AH inhibitors function by blocking the catalytic activity of the PAF-AH enzyme. This enzyme is responsible for the degradation of PAF, a potent phospholipid mediator involved in inflammation, platelet aggregation, and allergic responses.[1][4] By inhibiting PAF-AH, these compounds prevent the conversion of PAF into the inactive lyso-PAF, thereby reducing the downstream signaling cascades that lead to inflammatory responses.[2][4]

The signaling pathway of PAF involves its binding to the PAF receptor (PAF-R), a G-protein coupled receptor, which triggers a cascade of intracellular events leading to cellular activation and the release of inflammatory mediators.[7] PAF-AH acts as a key regulator in this pathway by degrading PAF.

PAF_Signaling_Pathway PAF PAF PAF_R PAF_R PAF->PAF_R Binds to Lyso_PAF Lyso_PAF PAF->Lyso_PAF Degraded by PLC PLC PAF_R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Inflammation Inflammation Ca_release->Inflammation Leads to PKC->Inflammation Leads to PAF_AH PAF_AH PAF_AH->PAF Acts on Inhibitors Inhibitors Inhibitors->PAF_AH Inhibits

Experimental Protocols

PAF Acetylhydrolase (PAF-AH) Activity Assay

A common method to determine the inhibitory activity of compounds like 1-LG on PAF-AH is a colorimetric assay.

Principle: This assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol group then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 405-415 nm. The rate of color development is proportional to the PAF-AH activity.

Materials:

  • 96-well microplate

  • Microplate reader

  • PAF-AH enzyme source (e.g., purified enzyme, plasma, or cell lysate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.2)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's reagent)

  • Inhibitor compound (e.g., 1-LG) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the PAF-AH enzyme source.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (2-thio PAF) and DTNB to each well.

  • Immediately measure the absorbance at 405-415 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 1-LG or other inhibitors C Add enzyme, buffer, and inhibitor to 96-well plate A->C B Prepare PAF-AH enzyme and assay reagents B->C D Pre-incubate C->D E Add substrate (2-thio PAF) and DTNB to start reaction D->E F Measure absorbance change over time (kinetic read) E->F G Calculate reaction rates F->G H Determine % inhibition G->H I Plot dose-response curve and calculate IC50 H->I

Conclusion

1-Linoleoyl-rac-glycerol (1-LG) presents itself as a noteworthy naturally derived inhibitor of PAF-AH. Its reported IC50 value of 45 µM indicates moderate potency.[1][2][3] In comparison to the broader class of PAF-AH inhibitors, which includes highly potent synthetic molecules that have undergone clinical trials, 1-LG's primary advantage may lie in its natural origin and potential for a favorable safety profile. However, more extensive head-to-head comparative studies are necessary to fully elucidate its therapeutic potential relative to other PAF-AH inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative analyses and further explore the therapeutic applications of PAF-AH inhibition.

References

Differential Effects of R- and S-Enantiomers: A Comparative Analysis of the LRH-1/SF-1 Agonist RJW100

Author: BenchChem Technical Support Team. Date: December 2025

Chirality is a fundamental property in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comparative analysis of the R- and S-enantiomers of RJW100, a synthetic dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[3][4] While the original query specified "1-LG," this designation does not correspond to a publicly documented compound with available enantiomer-specific data. Therefore, RJW100, with its well-characterized enantiomers (RR-RJW100 and SS-RJW100), serves as an exemplary case study.

This analysis reveals that while both enantiomers bind to LRH-1 and SF-1, they exhibit significant differences in receptor stabilization and transcriptional activation, highlighting the critical importance of stereochemistry in drug design.[3][5] The RR-enantiomer is demonstrably the more potent agonist for LRH-1.[3][6]

Quantitative Comparison of RJW100 Enantiomers

The following tables summarize the key quantitative data comparing the biological activities of RR-RJW100 and SS-RJW100.

Table 1: Receptor Binding Affinity

This table presents the binding affinities (Kᵢ) of the RJW100 enantiomers to the ligand-binding domains of LRH-1 and SF-1, as determined by a fluorescence polarization-based competition assay. Lower Kᵢ values indicate higher binding affinity.

EnantiomerTarget ReceptorBinding Affinity (Kᵢ, µM)
RR-RJW100LRH-10.4
SS-RJW100LRH-11.2
RR-RJW100SF-113
SS-RJW100SF-130

Data sourced from Mays et al. (2020).[3]

The data indicates that the RR-RJW100 enantiomer has an approximately threefold higher affinity for LRH-1 than SS-RJW100.[3] For SF-1, while RR-RJW100 also shows a higher affinity, the difference between the enantiomers is less pronounced.[3]

Table 2: Receptor Thermostability

Differential Scanning Fluorimetry (DSF) was used to assess the thermal stability of the receptors upon ligand binding. An increase in the melting temperature (Tₘ) indicates that the ligand stabilizes the protein's structure.

EnantiomerTarget ReceptorChange in Melting Temperature (ΔTₘ, °C) vs. PL-bound*
RR-RJW100LRH-1~3.0
SS-RJW100LRH-1No significant stabilization
RR-RJW100SF-1~4.0
SS-RJW100SF-1No significant stabilization

*PL-bound refers to the receptor bound to a phospholipid ligand. Data sourced from Mays et al. (2020).[3]

RR-RJW100 significantly stabilizes both LRH-1 and SF-1, whereas SS-RJW100 shows no significant stabilizing effect on either receptor.[3]

Table 3: Transcriptional Activation

Luciferase reporter assays were conducted to measure the ability of each enantiomer to activate the transcriptional activity of LRH-1 and SF-1.

EnantiomerTarget ReceptorRelative Transcriptional Activation
RR-RJW100LRH-1Stronger activator
SS-RJW100LRH-146% less active than RR-RJW100
RR-RJW100SF-1Similar activation to SS-RJW100
SS-RJW100SF-1Similar activation to RR-RJW100

Data sourced from Mays et al. (2020).[3][5]

A striking difference is observed in LRH-1 activation, where RR-RJW100 is a significantly more potent activator than SS-RJW100.[3] In contrast, both enantiomers activate SF-1 to a similar extent.[3]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay measures the binding of a ligand to a receptor by detecting changes in the polarization of fluorescently labeled light.[7][8]

  • Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[9] When the tracer binds to a larger molecule (the receptor), its tumbling slows, leading to an increase in fluorescence polarization.[9] An unlabeled competing ligand (e.g., RJW100 enantiomers) will displace the tracer, causing a decrease in polarization.[8]

  • Preparation: The purified ligand-binding domains (LBDs) of LRH-1 or SF-1 are prepared. A fluorescent probe is used as the tracer.

  • Procedure:

    • Solutions of the receptor LBD and the fluorescent probe are mixed in a microplate.[7]

    • Varying concentrations of the unlabeled competitor ligands (RR-RJW100 and SS-RJW100) are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.[7]

    • A fluorescence plate reader equipped with polarizing filters measures the fluorescence polarization in each well.

  • Data Analysis: The data is used to generate competition binding curves, from which the inhibition constant (Kᵢ) for each enantiomer is calculated, representing its binding affinity.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to determine the thermal stability of a protein.[10][11]

  • Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence.[10] Ligand binding can stabilize the protein, shifting the melting temperature (Tₘ) to a higher value.[12]

  • Procedure:

    • The purified receptor protein is mixed with the fluorescent dye and either a vehicle control or one of the RJW100 enantiomers in a PCR plate.[13]

    • The plate is placed in a real-time PCR instrument, which gradually increases the temperature.[12]

    • Fluorescence intensity is measured at each temperature increment.

  • Data Analysis: A melting curve (fluorescence vs. temperature) is generated. The midpoint of the unfolding transition is calculated as the apparent melting temperature (Tₘ). The change in Tₘ (ΔTₘ) in the presence of the ligand compared to the control indicates the extent of stabilization.[11]

Luciferase Reporter Assay

This is a common method to study gene expression and transcriptional regulation.[14][15]

  • Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is regulated by the transcription factor of interest (LRH-1 or SF-1).[14] When the receptor is activated by a ligand, it binds to the promoter and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate (luciferin) is proportional to the receptor's transcriptional activity.[16]

  • Procedure:

    • Mammalian cells are co-transfected with two plasmids: one expressing the receptor (LRH-1 or SF-1) and another containing the luciferase reporter construct. A second reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[17]

    • The transfected cells are then treated with different concentrations of the RJW100 enantiomers or a vehicle control.

    • After an incubation period, the cells are lysed.[18]

    • Luciferase substrates are added to the cell lysate, and the resulting luminescence is measured using a luminometer.[18]

  • Data Analysis: The activity of the primary reporter (firefly luciferase) is normalized to the control reporter (Renilla luciferase). Dose-response curves are generated to determine the potency (EC₅₀) and efficacy of each enantiomer in activating transcription.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic.

G cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_downstream Transcriptional Regulation Agonist RJW100 Enantiomer (RR or S) LRH1_SF1 LRH-1 / SF-1 (Inactive) Agonist->LRH1_SF1 Binds to LBD LRH1_SF1_Active LRH-1 / SF-1 (Active Complex) LRH1_SF1->LRH1_SF1_Active Conformational Change Coactivator Coactivator Recruitment LRH1_SF1_Active->Coactivator DNA Binds to Response Element on DNA Coactivator->DNA Transcription Target Gene Transcription DNA->Transcription G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor Purified Receptor (LRH-1 or SF-1) Mix Mix Receptor, Tracer, and Competitor in Plate Receptor->Mix Tracer Fluorescent Tracer Tracer->Mix Competitor Unlabeled Competitor (RR- or SS-RJW100) Competitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization (FP) Incubate->Measure Plot Plot % Inhibition vs. Competitor Conc. Measure->Plot Calculate Calculate Ki (Binding Affinity) Plot->Calculate

References

A Comparative Guide to Analytical Methods for Monoglyceride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monoglycerides (B3428702) is crucial in various fields, including the pharmaceutical, food, and cosmetic industries, where they are widely used as emulsifiers, solubilizers, and stabilizers. The choice of analytical method can significantly impact the accuracy, precision, and efficiency of monoglyceride quantification. This guide provides an objective comparison of four prominent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Proton Nuclear Magnetic Resonance (qHNMR), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for monoglyceride quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of the discussed methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesKey Disadvantages
HPLC-ELSD ~0.06 mg[1]~0.25 mg[1]>0.99Good<5%Robust, suitable for non-volatile compounds, no derivatization required.Non-linear detector response, requires careful calibration.
GC-MS Typically in the ng/g range[2]Typically in the ng/g range[2]>0.99Good<5.6% (AOCS method), <2.9% (modified method)[3]High sensitivity and selectivity, provides structural information.Requires derivatization for volatile compounds, potential for thermal degradation.
qHNMR 0.015 mM (for glycerol)[4]0.045 mM (for glycerol)[4]>0.999[4]95.0–105.0%[5]≤ 5.0%[5]Calibration-free, non-destructive, provides structural information including isomers, fast analysis time.[5][6]Lower sensitivity compared to chromatographic methods.
SFC Not explicitly found for monoglyceridesNot explicitly found for monoglycerides>0.995 (for other lipids)[7]GoodGoodFast analysis, reduced organic solvent consumption, orthogonal to HPLC.[8]Limited availability of established methods for routine monoglyceride quantification, less sensitive than HPLC for some applications.[9]

In-Depth Method Analysis and Experimental Protocols

This section provides a detailed overview of each analytical method, including their principles, typical experimental workflows, and specific protocols for monoglyceride quantification.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The ELSD is a universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated. This makes it suitable for detecting compounds like monoglycerides that lack a UV chromophore.

Workflow Diagram:

HPLC_ELSD_Workflow SamplePrep Sample Preparation (Dissolution in Hexane/Isopropanol) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Injection ELSD ELSD Detector (Nebulizer, Drift Tube, Light Source, Photodetector) HPLC->ELSD Elution Data Data Acquisition & Analysis ELSD->Data Signal

Caption: HPLC-ELSD workflow for monoglyceride quantification.

Experimental Protocol (Based on AOCS Official Method Cd 11d-96): [1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the monoglyceride sample into a 50 mL volumetric flask.

    • Dissolve the sample in a mixture of n-hexane/2-propanol (90:10, v/v) and dilute to volume with the same solvent mixture.

    • Further dilute the solution to a final concentration of approximately 0.5 mg/mL before HPLC analysis.

  • HPLC-ELSD Conditions:

    • Column: Silica-based normal-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: A gradient of n-hexane and a mixture of isopropanol (B130326) and ethyl acetate.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • ELSD Drift Tube Temperature: 50°C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Calibration:

    • Prepare a series of standard solutions of a certified monoglyceride reference standard (e.g., 1-monopalmitin) at different concentrations.

    • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the monoglyceride peak based on its retention time compared to the standard.

    • Calculate the concentration of the monoglyceride in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. For non-volatile compounds like monoglycerides, a derivatization step is required to increase their volatility.

Workflow Diagram:

GCMS_Workflow SamplePrep Sample Preparation (Derivatization to form TMS ethers) GC Gas Chromatograph (Injector, Column, Oven) SamplePrep->GC Injection MS Mass Spectrometer (Ion Source, Mass Analyzer, Detector) GC->MS Elution & Ionization Data Data Acquisition & Analysis MS->Data Signal

Caption: GC-MS workflow for monoglyceride quantification.

Experimental Protocol (Based on AOCS Official Method Cd 11b-91 and a modified method):

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the sample into a reaction vial.

    • Add an internal standard (e.g., tricaprin).

    • Add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of pyridine.

    • Heat the vial at 70°C for 15 minutes to convert the monoglycerides into their volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), then ramp up to a high temperature (e.g., 340°C).

    • Injector Temperature: 320°C.

    • MS Ionization Mode: Electron Ionization (EI).

    • MS Scan Range: A suitable mass range to detect the characteristic ions of the derivatized monoglycerides.

  • Calibration:

    • Prepare a series of standard solutions of a certified monoglyceride reference standard with the internal standard and derivatize them in the same manner as the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification:

    • Inject the derivatized sample solution into the GC-MS system.

    • Identify the derivatized monoglyceride peak based on its retention time and mass spectrum.

    • Calculate the concentration of the monoglyceride in the sample using the calibration curve.

Quantitative Proton Nuclear Magnetic Resonance (qHNMR)

Principle: qHNMR is a primary analytical method that allows for the direct quantification of substances in a sample without the need for a calibration curve using a substance-specific standard. It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the monoglyceride to the integral of a known amount of an internal standard, the concentration of the monoglyceride can be determined.

Workflow Diagram:

qHNMR_Workflow SamplePrep Sample Preparation (Dissolution in deuterated solvent with internal standard) NMR NMR Spectrometer (Magnet, Probe, Console) SamplePrep->NMR Sample Insertion Data Data Acquisition & Processing (FID to Spectrum) NMR->Data Signal Acquisition Analysis Integration & Quantification Data->Analysis Spectral Analysis

Caption: qHNMR workflow for monoglyceride quantification.

Experimental Protocol (Based on a developed and qualified method): [5]

  • Sample Preparation:

    • Accurately weigh a known amount of the monoglyceride sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., chloroform-d) to dissolve the sample and the internal standard completely.

  • ¹H NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full relaxation of all protons, which is critical for accurate quantification.

    • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the ¹H NMR spectrum.

    • Perform phase and baseline correction of the spectrum.

    • Integrate the area of a well-resolved proton signal specific to the monoglyceride and a signal from the internal standard.

    • Calculate the concentration of the monoglyceride using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • C_analyte = Concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a fluid above its critical temperature and pressure as the mobile phase. Supercritical carbon dioxide is commonly used due to its low toxicity, non-flammability, and moderate critical parameters. The properties of the supercritical fluid (diffusivity, viscosity) are intermediate between those of a gas and a liquid, which often leads to faster separations and lower backpressure compared to HPLC. Detection can be achieved using various detectors, including Flame Ionization Detection (FID), UV, or Mass Spectrometry (MS).

Workflow Diagram:

SFC_Workflow SamplePrep Sample Preparation (Dissolution in a suitable solvent) SFC SFC System (CO2 Pump, Modifier Pump, Injector, Column) SamplePrep->SFC Injection Detector Detector (e.g., FID, MS) SFC->Detector Elution Data Data Acquisition & Analysis Detector->Data Signal

Caption: SFC workflow for monoglyceride quantification.

Experimental Protocol (General Procedure):

While a standardized official method for the routine quantification of monoglycerides using achiral SFC was not prominently found in the reviewed literature, a general approach can be outlined based on its application to lipid analysis.[10]

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent that is miscible with the supercritical fluid mobile phase (e.g., methanol (B129727), isopropanol).

  • SFC Conditions:

    • Column: A variety of columns can be used, including silica, diol, or ethyl pyridine-bonded phases for achiral separations.

    • Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol, often in a gradient elution.

    • Flow Rate: Typically 1-4 mL/min.

    • Back Pressure: Maintained above the critical pressure of CO₂ (e.g., 100-150 bar).

    • Column Temperature: Maintained above the critical temperature of CO₂ (e.g., 40°C).

    • Detector: FID is a common choice for lipid analysis due to its universal response to organic compounds. MS can also be used for enhanced selectivity and identification.

  • Calibration:

    • Prepare a series of standard solutions of a certified monoglyceride reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the sample solution into the SFC system.

    • Identify the monoglyceride peak based on its retention time.

    • Calculate the concentration of the monoglyceride in the sample using the calibration curve.

Conclusion

The choice of an analytical method for monoglyceride quantification is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC-ELSD is a robust and widely applicable technique, particularly suitable for routine quality control where high sensitivity is not the primary concern.

  • GC-MS offers excellent sensitivity and selectivity, providing detailed structural information, but requires a derivatization step that can add complexity to the workflow.

  • qHNMR stands out as a powerful, calibration-free method that provides unambiguous structural information, including the differentiation of isomers, and is ideal for the characterization of pure substances and simple mixtures.

  • SFC presents a promising alternative with advantages in speed and reduced environmental impact, making it a strong candidate for high-throughput screening and analysis, although more specific method development and validation for routine monoglyceride quantification are needed to match the established utility of the other techniques.

By carefully considering the advantages and limitations of each method, researchers, scientists, and drug development professionals can select the most appropriate technique to achieve reliable and accurate quantification of monoglycerides in their specific applications.

References

In Vivo Validation of 1-Linoleoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 1-Linoleoyl Glycerol (B35011) (1-LG), focusing on its potential as a therapeutic agent. While direct in vivo studies on 1-LG are limited, this document leverages data from studies on potent inhibitors of its primary target, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), and related lipid molecules to project its likely physiological effects.

Overview of 1-Linoleoyl Glycerol (1-LG)

This compound is a monoacylglycerol that has demonstrated inhibitory activity against Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in vitro, with an IC50 value of 45 µM.[1][2][3] Lp-PLA2 is an enzyme implicated in the progression of inflammation and atherosclerosis.[4][5] By inhibiting this enzyme, 1-LG is postulated to exert anti-inflammatory and anti-atherogenic effects. Additionally, as a linoleic acid-containing monoglyceride, 1-LG may possess immunomodulatory properties.[6][7]

Comparative Analysis of In Vivo Effects

To provide a framework for the potential in vivo efficacy of 1-LG, this section compares key findings from studies on a well-characterized Lp-PLA2 inhibitor, darapladib (B1669826) , and other relevant monoglycerides (B3428702).

Anti-Atherosclerotic and Anti-inflammatory Effects (Data from Darapladib Studies)

The following table summarizes the significant anti-atherosclerotic and anti-inflammatory effects observed in animal models treated with the Lp-PLA2 inhibitor darapladib. These outcomes provide a strong indication of the potential therapeutic benefits of 1-LG.

ParameterAnimal ModelTreatment ProtocolKey FindingsReference(s)
Atherosclerotic Plaque Area ApoE-deficient Mice50 mg/kg/day darapladib (oral) for 6 weeksSignificant reduction in aortic plaque area.[8]
Diabetic & Hypercholesterolemic Swine10 mg/kg/day darapladib for 24 weeksMarkedly reduced coronary plaque area and necrotic core size.[5]
Inflammatory Markers ApoE-deficient Mice50 mg/kg/day darapladib (oral) for 6 weeksSignificantly reduced serum levels of hs-CRP and IL-6.[8]
Sprague-Dawley Rats (T2DM model)Darapladib treatment for 8 and 16 weeksSignificantly reduced foam cell number and expression of iNOS and ICAM-1 in the aorta.[9]
Vascular Inflammation Diabetic & Hypercholesterolemic Swine10 mg/kg/day darapladib for 24 weeksSubstantial reduction in the expression of 24 genes associated with macrophage and T-cell function in coronary arteries.[5]
Potential Immunomodulatory and Other Systemic Effects (Data from other Monoglycerides)

Studies on other monoglycerides suggest additional potential biological activities for 1-LG.

ParameterCompoundAnimal ModelKey FindingsReference(s)
Intestinal Health & Immunity Monoglyceride Blend (SCFA & MCFA)Weaned PigletsImproved intestinal morphology, reduced diarrhea, and modulated local immune responses.[6]
Systemic Immunity Monoglyceride BlendWeaned PigletsReduced inflammatory response (lower serum haptoglobin) during E. coli infection.[10][11]
GLP-1 Release 2-Oleoyl Glycerol & 2-Linoleoyl GlycerolHumansIncreased plasma GLP-1 levels, suggesting a role in incretin (B1656795) secretion.[12][13][14]

Experimental Protocols

This section details generalized experimental protocols for the in vivo administration and evaluation of lipid-based compounds like 1-LG, based on established methodologies.

In Vivo Administration of this compound

Objective: To administer 1-LG to a rodent model to assess its in vivo effects.

Materials:

  • This compound (1-LG)

  • Vehicle (e.g., saline with 10% DMSO, 40% PEG300, and 5% Tween-80; or incorporation into chow)[15]

  • Experimental animals (e.g., ApoE-deficient mice on a high-fat diet)

  • Oral gavage needles or equipment for preparing medicated chow

Procedure (Oral Gavage):

  • Preparation of Dosing Solution: Prepare a stock solution of 1-LG in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution with the final vehicle to the desired concentration. Ensure the solution is homogenous, using sonication if necessary.[15]

  • Animal Handling: Acclimatize animals to the experimental conditions for at least one week.

  • Administration: Administer the 1-LG solution or vehicle control to the animals via oral gavage. The volume should be appropriate for the animal's weight (e.g., for a 25g mouse, the maximum oral gavage volume is typically 0.5 ml).[16]

  • Monitoring: Observe the animals for any signs of distress or adverse effects post-administration.

Procedure (Dietary Administration):

  • Preparation of Medicated Diet: Calculate the amount of 1-LG required based on the desired daily dose and the average daily food consumption of the animals.

  • Thoroughly mix the 1-LG with the powdered rodent diet. A small amount of a suitable oil can be used to ensure uniform distribution.

  • Feeding: Provide the medicated or control diet to the respective animal groups ad libitum.

  • Monitoring: Monitor food intake to ensure the desired dosage is being consumed.

Evaluation of Anti-Atherosclerotic Effects

Objective: To quantify the effect of 1-LG on the development of atherosclerosis in a relevant animal model.

Materials:

  • ApoE-deficient or LDLR-deficient mice

  • High-fat diet

  • Aortic perfusion and fixation reagents (e.g., PBS, 4% paraformaldehyde)

  • Oil Red O staining solution

  • Microscope with imaging software

Procedure:

  • Induction of Atherosclerosis: Feed mice a high-fat diet for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque formation.[8]

  • Treatment: Administer 1-LG or vehicle control to the mice for the final weeks of the study (e.g., 6 weeks).[8]

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the aorta with PBS followed by a fixative.

  • Staining and Analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques.

  • Quantification: Capture images of the stained aortas and use image analysis software to quantify the total plaque area as a percentage of the total aortic surface area.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 1-LG's Anti-Atherosclerotic Effect

1-LG_Anti-Atherosclerosis_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_vessel_wall Vessel Wall LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Lp_PLA2 Lp-PLA2 oxLDL->Lp_PLA2 Substrate LysoPC_oxNEFA LysoPC & oxNEFA Lp_PLA2->LysoPC_oxNEFA Hydrolysis Inflammation Inflammation LysoPC_oxNEFA->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis 1_LG This compound (1-LG) 1_LG->Lp_PLA2 Inhibition

Caption: Proposed mechanism of 1-LG in mitigating atherosclerosis through Lp-PLA2 inhibition.

Experimental Workflow for In Vivo Validation

In_Vivo_Validation_Workflow Animal_Model Select Animal Model (e.g., ApoE-/- mice) Diet Induce Atherosclerosis (High-Fat Diet) Animal_Model->Diet Treatment Administer 1-LG (Oral Gavage or Diet) Diet->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Plaque_Quantification Aortic Plaque Quantification (Oil Red O Staining) Endpoint_Analysis->Plaque_Quantification Inflammatory_Markers Inflammatory Marker Analysis (Serum ELISA, qRT-PCR) Endpoint_Analysis->Inflammatory_Markers Data_Analysis Data Analysis & Interpretation Plaque_Quantification->Data_Analysis Inflammatory_Markers->Data_Analysis

Caption: A generalized workflow for the in vivo validation of 1-LG's anti-atherosclerotic effects.

References

Reproducibility of 1-Linoleoyl Glycerol Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental findings related to 1-Linoleoyl Glycerol (B35011) (1-LG), a monoacylglycerol with significant signaling properties. We will objectively compare its performance with alternative molecules, supported by experimental data, and provide detailed methodologies for key experiments to ensure reproducibility.

Overview of 1-Linoleoyl Glycerol (1-LG)

This compound is a monoacylglycerol that plays a role in cellular signaling. Its primary identified mechanism of action is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH). This enzyme is implicated in inflammatory processes, particularly in the context of atherosclerosis. By inhibiting Lp-PLA2, 1-LG can reduce the formation of pro-inflammatory mediators.

Comparative Performance Analysis

To provide a clear comparison of 1-LG's efficacy, we have summarized its performance against other known modulators of relevant signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

1-LG has been identified as an inhibitor of Lp-PLA2. The following table compares its inhibitory potency (IC50) with other well-characterized Lp-PLA2 inhibitors.

CompoundTargetIC50 ValueKey Biological Effect
This compound (1-LG) Lp-PLA245 µM [1]Anti-inflammatory
DarapladibLp-PLA20.25 nM - 270 pMPotent anti-inflammatory, studied in atherosclerosis
SB-435495Lp-PLA20.06 nMPotent and selective Lp-PLA2 inhibition

Note: Lower IC50 values indicate higher potency.

Activation of G Protein-Coupled Receptor 119 (GPR119)

While direct evidence for 1-LG as a GPR119 agonist is limited, other monoacylglycerols, such as 2-oleoyl glycerol (2-OG), are known agonists of this receptor. GPR119 activation is a therapeutic target for type 2 diabetes due to its role in stimulating insulin (B600854) secretion. The table below compares the potency (EC50) of various GPR119 agonists.

CompoundTargetEC50 ValueKey Biological Effect
2-Oleoyl Glycerol (2-OG)GPR1192.5 µM[2][3][4][5][6]Stimulates GLP-1 secretion
AR231453GPR1190.68 nM - 9 nM[1][7][8]Potent stimulation of cAMP and insulin release
APD597GPR11946 nM[2]GPR119 agonist for type 2 diabetes research
AS1269574GPR1192.5 µM[2]Orally available GPR119 agonist
PSN632408GPR1195.6 µM (mouse), 7.9 µM (human)[2]Stimulates β-cell replication

Note: Lower EC50 values indicate higher potency.

Experimental Protocols

To facilitate the reproducibility of the findings cited, detailed experimental protocols for key assays are provided below.

Lp-PLA2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory activity of compounds against Lp-PLA2.

Materials:

  • Recombinant human Lp-PLA2

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EGTA, pH 7.4)

  • 2-thio Platelet-Activating Factor (2-thio-PAF) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the Lp-PLA2 enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the substrate solution (2-thio-PAF) and DTNB to initiate the reaction.

  • Immediately measure the absorbance at 405-414 nm kinetically for a set duration (e.g., 10-20 minutes) at regular intervals (e.g., every minute).

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.

GPR119 Activation Assay (cAMP Measurement)

This protocol describes a method to measure the activation of GPR119 by assessing the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Test compound (e.g., 2-Oleoyl Glycerol) dissolved in a suitable solvent (e.g., DMSO)

  • A positive control (e.g., Forskolin)

  • A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well or 96-well microplates

Procedure:

  • Seed the GPR119-expressing cells into the microplates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with the assay buffer.

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Add the compound dilutions to the respective wells and incubate at room temperature for a defined period (e.g., 30 minutes).

  • Following incubation, lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 value using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

LpPLA2_Inhibition_Pathway cluster_LDL Low-Density Lipoprotein (LDL) Oxidized_Phospholipids Oxidized Phospholipids LpPLA2 Lp-PLA2 (PAF-AH) Oxidized_Phospholipids->LpPLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Lyso-PC, Oxidized Fatty Acids) LpPLA2->Pro_inflammatory_Mediators Hydrolysis 1LG This compound 1LG->LpPLA2 Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Figure 1: Signaling pathway of Lp-PLA2 inhibition by this compound.

GPR119_Activation_Pathway Agonist GPR119 Agonist (e.g., 2-OG) GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response

Figure 2: GPR119 signaling pathway upon agonist binding.

LpPLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Incubate Incubate Inhibitor with Enzyme Dispense_Reagents->Incubate Add_Substrate Add Substrate (2-thio-PAF) & DTNB Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405-414 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

1-Linoleoyl Glycerol in Metabolic-Associated Fatty Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic-associated fatty liver disease (MAFLD), characterized by the accumulation of fat in the liver, is a growing global health concern. The pathophysiology of MAFLD is complex, involving disruptions in lipid metabolism, inflammation, and subsequent liver damage. In the search for therapeutic interventions, various lipid mediators are being investigated for their roles in the progression and potential amelioration of this disease. This guide provides a comparative analysis of 1-linoleoyl glycerol (B35011) (1-LG), a specific monoglyceride, and its potential role in MAFLD, contrasting it with other relevant lipid molecules and therapeutic strategies.

1-Linoleoyl Glycerol: An Overview

This compound is a monoglyceride consisting of a glycerol molecule esterified with linoleic acid, an omega-6 polyunsaturated fatty acid, at the sn-1 position. A key identified biological activity of 1-LG is its ability to inhibit platelet-activating factor acetylhydrolase (PAF-AH).[1] This enzyme is responsible for the degradation of platelet-activating factor (PAF), a potent pro-inflammatory lipid mediator.

Hypothesized Role of this compound in MAFLD

Recent studies suggest that PAF is associated with the development of non-alcoholic fatty liver disease (NAFLD), the predecessor to MAFLD.[2] PAF has been shown to stimulate hepatic lipid synthesis and promote an inflammatory response, both of which are central to the pathogenesis of MAFLD.[2] By inhibiting PAF-AH, this compound could potentially increase the bioavailability of PAF. However, the role of PAF-AH is complex, as it also hydrolyzes oxidized phospholipids, which are involved in inflammation. The net effect of PAF-AH inhibition by 1-LG in the context of MAFLD is an area of active investigation. A plausible hypothesis is that by modulating the PAF signaling pathway, 1-LG could influence the inflammatory cascade within the liver.

Comparative Analysis of this compound and Other Lipid Mediators in MAFLD

To understand the potential of 1-LG in MAFLD, it is crucial to compare its proposed mechanism of action with that of other lipid species and therapeutic agents that have been studied more extensively in this context.

Compound/ClassPrimary Mechanism of Action in MAFLDEffect on Hepatic SteatosisEffect on Hepatic Inflammation
This compound (Hypothesized) Inhibition of Platelet-Activating Factor Acetylhydrolase (PAF-AH), modulating PAF-mediated inflammation.Data not availablePotentially anti-inflammatory by altering PAF signaling.
PPARα Agonists (e.g., Fibrates) Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid oxidation.[3]DecreaseDecrease
SREBP-1c Inhibitors Inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of de novo lipogenesis.[1][4][5]DecreaseIndirectly decrease by reducing lipotoxicity.
Omega-3 Fatty Acids (EPA/DHA) Activation of anti-inflammatory pathways and reduction of hepatic fat synthesis.DecreaseDecrease
Diacylglycerols (DAGs) Accumulation can activate protein kinase Cε (PKCε), leading to insulin (B600854) resistance and contributing to steatosis.IncreasePro-inflammatory
Ceramides Accumulation is associated with insulin resistance, cellular stress, and apoptosis in hepatocytes.IncreasePro-inflammatory

Experimental Data

Direct experimental data on the effects of this compound on MAFLD in preclinical models is currently limited in the public domain. However, studies on related compounds and pathways provide valuable insights.

A study on 1-oleate-2-palmitate-3-linoleate glycerol , a triglyceride containing a linoleoyl moiety, in a mouse model demonstrated beneficial effects on liver health. Mice fed a diet supplemented with this triglyceride showed a significant decrease in liver triglycerides, total cholesterol, and LDL-C. Furthermore, a reduction in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 was observed.[6] While this compound is structurally different from 1-LG, these findings suggest that glycerolipids containing linoleic acid may have a positive impact on hepatic lipid metabolism and inflammation.

ParameterControl GroupHigh OPL Group% Change
Liver Triglycerides (TG)HighLowDecrease[6]
Liver Total Cholesterol (TC)HighLowDecrease[6]
Liver LDL-CHighLowDecrease[6]
TNF-α (pro-inflammatory cytokine)HighLowDecrease[6]
IL-1β (pro-inflammatory cytokine)HighLowDecrease[6]
IL-6 (pro-inflammatory cytokine)HighLowDecrease[6]
Data derived from a study on 1-oleate-2-palmitate-3-linoleate glycerol (OPL) in mice.[6]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures relevant to the study of this compound in MAFLD, the following diagrams are provided.

MAFLD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Hepatocyte PAF PAF PAFR PAF Receptor PAF->PAFR 1-LG This compound PAF-AH PAF Acetylhydrolase 1-LG->PAF-AH Inhibits Inflammatory_Response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) PAFR->Inflammatory_Response Leads to Lipid_Synthesis De Novo Lipogenesis (SREBP-1c) PAFR->Lipid_Synthesis Promotes PAF-AH->PAF Degrades

Caption: Hypothesized signaling pathway of this compound in hepatocytes.

Experimental_Workflow cluster_animal_model In Vivo MAFLD Model cluster_analysis Analysis Animal_Model MAFLD Animal Model (e.g., High-Fat Diet Fed Mice) Treatment_Group Treatment Group: This compound Animal_Model->Treatment_Group Control_Group Control Group: Vehicle Animal_Model->Control_Group Liver_Harvest Liver Tissue Harvest Treatment_Group->Liver_Harvest Control_Group->Liver_Harvest Lipid_Extraction Lipid Extraction Liver_Harvest->Lipid_Extraction Biochemical_Assays Biochemical Assays Liver_Harvest->Biochemical_Assays Gene_Expression Gene Expression Analysis Liver_Harvest->Gene_Expression Histology Histological Analysis Liver_Harvest->Histology Lipid_Quantification Lipid_Quantification Lipid_Extraction->Lipid_Quantification Quantify Triglycerides, Cholesterol PAF-AH_Activity PAF-AH_Activity Biochemical_Assays->PAF-AH_Activity PAF-AH Activity Assay qPCR qPCR Gene_Expression->qPCR qPCR for Inflammatory and Lipogenic Genes Staining Staining Histology->Staining H&E and Oil Red O Staining

Caption: General experimental workflow for evaluating 1-LG in a MAFLD model.

Experimental Protocols

PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and can be used to measure PAF-AH activity in liver tissue homogenates.

a. Sample Preparation:

  • Homogenize approximately 5 mg of liver tissue in 100 µl of ice-cold PAF-AH Assay Buffer.

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the assay.

b. Assay Procedure:

  • Add 10-50 µl of the liver homogenate supernatant to a 96-well plate. Adjust the volume to 100 µl with PAF-AH Assay Buffer.

  • Prepare a reaction mix containing the PAF-AH substrate (e.g., 2-thio PAF).

  • Add 100 µl of the reaction mix to each sample well.

  • For kinetic assays, immediately measure the absorbance at 412 nm and continue to record every 2-3 minutes for 20-60 minutes. For endpoint assays, incubate for a set time (e.g., 30 minutes) at room temperature.

  • After incubation (for endpoint assays), add a developing reagent such as DTNB and measure the absorbance at 412 nm.

  • Calculate PAF-AH activity based on a standard curve generated with known concentrations of a thiol standard (e.g., TNB).

Liver Lipid Extraction and Quantification

This protocol outlines the steps for extracting and quantifying total triglycerides from liver tissue.

a. Lipid Extraction (Folch Method):

  • Weigh approximately 50-100 mg of frozen liver tissue.

  • Homogenize the tissue in a 2:1 chloroform:methanol solution.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly to separate the phases.

  • Centrifuge to pellet the tissue debris and separate the aqueous and organic phases.

  • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Triglyceride Quantification:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Use a commercial triglyceride quantification kit.

  • In a 96-well plate, add a small volume of the resuspended lipid extract.

  • Add the triglyceride assay reagent, which typically contains lipase (B570770) to hydrolyze triglycerides into glycerol and free fatty acids, and subsequent enzymes to produce a colorimetric or fluorometric signal from the glycerol.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.

Conclusion

While direct evidence for the role of this compound in MAFLD is still emerging, its known function as a PAF-AH inhibitor provides a strong rationale for its potential to modulate the inflammatory component of the disease. The beneficial effects observed with a related linoleoyl-containing triglyceride in an animal model further support the therapeutic potential of this class of molecules. Further research, employing rigorous experimental designs as outlined in this guide, is necessary to fully elucidate the efficacy and mechanisms of action of this compound in the context of MAFLD. Such studies will be instrumental in determining its viability as a novel therapeutic agent for this prevalent and progressive liver disease.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Linoleoyl Glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Linoleoyl Glycerol, also known as 1-Monolinolein, a common reagent in various research applications. Adherence to these protocols is paramount for minimizing environmental impact and protecting laboratory personnel.

The disposal procedure for this compound is contingent on its form—whether it is in its pure state or dissolved in a solvent. The pure substance is not classified as hazardous.[1] However, it is frequently supplied in solvents, such as acetonitrile (B52724), which are themselves hazardous and dictate the disposal protocol.[2] Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the substance or solvent.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect personal clothing from contamination.

Handle this compound in a well-ventilated area, and avoid generating aerosols.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure this compound: If the compound is in its pure form and uncontaminated, it is not classified as hazardous waste. However, it should not be disposed of down the drain. Collect it in a designated, sealed, and clearly labeled waste container.

  • This compound Solutions: When in a solvent, the entire solution is considered hazardous waste, dictated by the solvent's properties. For instance, a solution in acetonitrile is a flammable and toxic hazardous waste.[2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, must be treated as hazardous waste and disposed of accordingly.

2. Spill Management: In the event of a spill, follow these steps:

  • Small Spills: For minor spills of pure this compound, wipe up the substance with a cloth or absorbent material.[1] The contaminated material should then be placed in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: For larger spills, first, cover the area with an inert absorbent material like sand or earth.[1] Collect the mixture and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Solution Spills: If a solution of this compound is spilled, the response should be dictated by the solvent's properties. For flammable solvents, remove all ignition sources immediately.[3] Ensure adequate ventilation.[5]

3. Waste Collection and Storage:

  • Collect all waste containing this compound in a suitable, closed, and properly labeled container.[3][4]

  • The label should clearly identify the contents, including the name "this compound" and any solvents present, along with appropriate hazard warnings (e.g., "Flammable" for acetonitrile solutions).

  • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[3]

4. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound or its solutions in the regular trash or down the sink.[4][6]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_pure Pure Compound cluster_solution Solution cluster_spill Spill Cleanup start Identify Waste Containing This compound form Determine Form: Pure or in Solution? start->form pure_collect Collect in a sealed, labeled container form->pure_collect Pure solution_sds Consult SDS for solvent hazards form->solution_sds In Solution pure_disposal Dispose as non-hazardous chemical waste via EHS pure_collect->pure_disposal solution_collect Collect in a sealed, labeled hazardous waste container solution_sds->solution_collect solution_disposal Dispose as hazardous chemical waste via EHS solution_collect->solution_disposal spill Spill Occurs spill_collect Collect contaminated materials (absorbents, PPE) spill->spill_collect spill_container Place in sealed, labeled hazardous waste container spill_collect->spill_container spill_disposal Dispose as hazardous waste via EHS spill_container->spill_disposal

Caption: Decision workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 1-Linoleoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Linoleoyl Glycerol. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, which is supplied in a solution of acetonitrile (B52724), a comprehensive approach to personal and environmental safety is crucial.[1] The following table summarizes the recommended PPE and safety measures.

CategoryRequirementSpecification
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.[1] A face shield is recommended for additional protection.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[3]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.[3] For larger quantities or where splashing is likely, a chemical-resistant apron or coverall should be used.[2]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of vapors.[1][4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]
Hygiene Measures Good laboratory hygieneWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[3]

  • Store at -80°C in a tightly sealed container.[5]

  • Due to the acetonitrile solvent, it is highly flammable; store away from heat, sparks, open flames, and hot surfaces.[1]

  • Ground/bond the container and receiving equipment to prevent static discharge.[1]

Handling Procedure:

  • Ensure the work area is clean, organized, and located within a chemical fume hood.[3][4]

  • Don the appropriate PPE as outlined in the table above.

  • Allow the vial to warm to room temperature before opening.

  • Carefully dispense the required amount to avoid splashing or creating aerosols.[3]

  • After use, securely close the container.[3]

  • Clean the work area and any contaminated equipment.

  • Remove and properly dispose of or decontaminate PPE.

  • Wash hands thoroughly.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Allow Reagent to Warm to Room Temp prep_workspace->prep_reagent handle_dispense Dispense Reagent prep_reagent->handle_dispense handle_close Securely Close Container handle_dispense->handle_close cleanup_workspace Clean Workspace & Equipment handle_close->cleanup_workspace cleanup_ppe Dispose of Contaminated PPE cleanup_workspace->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for handling this compound.

Disposal Plan

Immediate and appropriate disposal of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite).[3] Collect the absorbed material into a suitable, sealed container for disposal.[3] Clean the spill area with soap and water.[3]

  • Large Spills: Evacuate the area. Remove all sources of ignition.[4] Contain the spill if possible. Use non-sparking tools.[4] Follow institutional procedures for large chemical spills.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Contaminated materials should be placed in a sealed, labeled container.

  • Do not allow the chemical to enter drains.[4]

This guide is intended to provide essential information for the safe handling of this compound. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before beginning any work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.